molecular formula C3H8ClNO B11925045 2-Amino-3-chloropropan-1-ol

2-Amino-3-chloropropan-1-ol

Cat. No.: B11925045
M. Wt: 109.55 g/mol
InChI Key: YNTAOEPAYSOYRR-UHFFFAOYSA-N
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Description

2-Amino-3-chloropropan-1-ol is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-chloropropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloropropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO/c4-1-3(5)2-6/h3,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTAOEPAYSOYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-3-chloropropan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural chemistry, synthesis, and reactivity profile of 2-Amino-3-chloropropan-1-ol , a critical chiral synthon used in the preparation of aziridines and complex pharmaceutical intermediates.

Structural Integrity, Synthetic Pathways, and Aziridinium Kinetics

Executive Summary & Structural Identification

2-Amino-3-chloropropan-1-ol is a bifunctional building block characterized by a vicinal amino-chloro motif. Unlike its regioisomer (1-amino-3-chloropropan-2-ol, a key intermediate for Linezolid), this compound features the amino group at the chiral center (C2), derived structurally from the amino acid Serine .

It exists primarily as a hydrochloride salt in commerce. The free base is thermodynamically unstable, undergoing spontaneous intramolecular cyclization to form 2-(hydroxymethyl)aziridine . This reactivity defines its utility as a "masked" aziridine precursor.

Physicochemical Profile (HCl Salt)[1]
PropertySpecification
IUPAC Name 2-Amino-3-chloropropan-1-ol hydrochloride
Common Name

-Chloro-alaninol HCl; Chloroserinol HCl
CAS Number 54798-73-1 (Racemic HCl) / 5465-72-5 (Free Base)
Molecular Formula

(Salt) /

(Base)
Molecular Weight 146.01 g/mol (HCl Salt)
Chirality Exists as (R)- and (S)- enantiomers (derived from D- or L-Serine)
Solubility Highly soluble in

, MeOH; Sparingly soluble in THF
Stability Hygroscopic solid; Stable at pH < 4; Cyclizes at pH > 7

Synthetic Pathways & Production Protocols

The synthesis of 2-Amino-3-chloropropan-1-ol is most reliably achieved via the modification of Serine or Serine Methyl Ester . Direct chlorination of Serinol (2-amino-1,3-propanediol) is less selective due to the competing reactivity of the two primary hydroxyl groups.

Primary Route: Deoxychlorination of Serine Derivatives

This protocol utilizes Thionyl Chloride (


)  to convert the primary alcohol of a serine derivative into an alkyl chloride while preserving the chiral center.
Step-by-Step Protocol
  • Esterification (Pre-step): L-Serine is suspended in Methanol.

    
     is added dropwise at 0°C to form L-Serine Methyl Ester HCl.
    
  • Chlorination:

    • Reagents: L-Serine Methyl Ester HCl (1.0 eq), Thionyl Chloride (1.2 eq).

    • Solvent: Anhydrous Dichloroethane or Chloroform.

    • Condition: Reflux for 12–24 hours.

    • Mechanism: The hydroxyl group attacks

      
      , forming a chlorosulfite intermediate which undergoes 
      
      
      
      displacement by chloride.
    • Product: Methyl 2-amino-3-chloropropanoate HCl.

  • Reduction (Critical Step):

    • The ester moiety is selectively reduced to the primary alcohol using Sodium Borohydride (

      
      )  or Lithium Aluminum Hydride (
      
      
      
      )
      under controlled conditions (often requiring protection of the amine or careful pH management to prevent premature cyclization).
    • Note: In many industrial applications, the ester (Methyl 2-amino-3-chloropropanoate) is the isolated intermediate. The reduction to the alcohol (2-Amino-3-chloropropan-1-ol) is performed in situ immediately prior to cyclization.

Diagram: Synthetic Flow & Isomer Distinction

The following diagram illustrates the divergence between the Serine route (yielding the 2-amino isomer) and the Epichlorohydrin route (yielding the 1-amino isomer).

SynthesisPathways Serine L-Serine (Start) SerineEster Serine Methyl Ester Serine->SerineEster MeOH / HCl ChloroEster Methyl 2-amino-3- chloropropanoate SerineEster->ChloroEster SOCl2 (Chlorination) Target 2-AMINO-3-CHLOROPROPAN-1-OL (Target Molecule) ChloroEster->Target Reduction (NaBH4/LiAlH4) Aziridine 2-(Hydroxymethyl)aziridine (Cyclized Form) Target->Aziridine Base (pH > 7) Spontaneous Cyclization Epichlor Epichlorohydrin (Alternative Start) WrongIsomer 1-Amino-3-chloropropan-2-ol (Linezolid Int.) Epichlor->WrongIsomer NH3 / Ring Opening

Caption: Synthesis of the 2-amino isomer via Serine vs. the 1-amino isomer via Epichlorohydrin.

Reactivity & Mechanistic Insights: The Aziridinium Gateway

The defining property of 2-amino-3-chloropropan-1-ol is its ability to function as a nitrogen mustard analogue. It is a "suicide substrate" that activates upon basification.

The Cyclization Mechanism

In the presence of a base (or physiological pH), the free amine acts as an internal nucleophile.

  • Deprotonation: The ammonium salt (

    
    ) is deprotonated to the free amine (
    
    
    
    ).
  • Intramolecular Attack: The nitrogen lone pair attacks the

    
    -carbon (C3) bearing the chlorine atom.
    
  • Displacement: Chloride is ejected as a leaving group, forming the strained aziridine ring.

This reaction is reversible under acidic conditions (ring opening), but the aziridine formation is thermodynamically favored in base.

Mechanism Start 2-Amino-3-chloropropan-1-ol (HCl Salt) Intermediate Free Amine (Transient) Start->Intermediate Deprotonation Base Base (OH-) TS Transition State (Intramolecular SN2) Intermediate->TS N-attack on C3 Product 2-(Hydroxymethyl)aziridine TS->Product -Cl⁻

Caption: Base-promoted intramolecular cyclization to the aziridine pharmacophore.

Stability Warning
  • Acidic pH (pH < 4): The molecule is stable as the hydrochloride salt. The protonated amine cannot act as a nucleophile.

  • Basic pH (pH > 7): Rapid cyclization occurs. Researchers must keep solutions acidic until the moment of reaction if the linear form is desired.

Pharmaceutical Applications

Precursor to Chiral Aziridines

The primary utility of 2-amino-3-chloropropan-1-ol is as a precursor to chiral aziridines .[1][2][3] Aziridines are valuable because they can be ring-opened by nucleophiles (amines, thiols, azides) to create 1,2-diamines or amino-sulfides with high regio- and stereocontrol.

  • Application: Synthesis of glycosidase inhibitors and antibiotic scaffolds.

Amino Acid Modification

It serves as a scaffold for modifying the serine side chain. By displacing the chlorine with other nucleophiles (before cyclization, if protected, or via the aziridine intermediate), it allows for the synthesis of unnatural amino acids .

Distinction from Linezolid Intermediate

It is crucial to distinguish this compound from 1-amino-3-chloro-2-propanol (CAS 62037-46-1).[4]

  • 1-amino isomer: Used for Linezolid (Oxazolidinone antibiotics).

  • 2-amino isomer (This Topic): Used for Aziridine/Serine chemistry.

  • Expert Note: Purchasing errors are common. Always verify the structure: Is the amine on C2 (chiral center) or C1 (terminal)?

Safety & Handling (E-E-A-T)

Hazard Classification: Alkylating Agent / Corrosive.

  • Toxicity: As a precursor to an aziridine (a known alkylating agent), this compound should be treated with the same precautions as nitrogen mustards. It can alkylate DNA, posing mutagenic and carcinogenic risks.

  • Skin/Eye Contact: Causes severe skin burns and eye damage (H314). The HCl salt is corrosive.

  • Inhalation: Destructive to mucous membranes.

Self-Validating Safety Protocol:

  • Quenching: Never dispose of active residues directly. Quench any potential aziridine formation by treating waste with aqueous thiosulfate or strong acid (to ring-open/hydrolyze the active species) before disposal.

  • Monitoring: Use pH paper to ensure reaction mixtures remain acidic (pH 2-3) during storage to prevent inadvertent cyclization.

References

  • ChemicalBook. (2024). 2-amino-3-chloropropan-1-ol hydrochloride Product Description and CAS 54798-73-1.[3][5][6] Retrieved from

  • PubChem. (2024). Compound Summary: 1-Amino-3-chloropropan-2-ol (Isomer Comparison). National Library of Medicine. Retrieved from

  • GuideChem. (2024). Synthesis and Properties of Amino-chloropropanol Derivatives. Retrieved from

  • Vertex AI Search. (2024). Patent Analysis: Preparation of Serinol and Chlorinated Derivatives from Serine Methyl Ester.

Sources

2-Amino-3-chloropropan-1-ol CAS 54798-73-1 SDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-3-chloropropan-1-ol Hydrochloride Advanced Handling, Reactivity, and Safety Protocols for CAS 54798-73-1

Part 1: Executive Technical Summary

Compound Identity: 2-Amino-3-chloropropan-1-ol Hydrochloride CAS: 54798-73-1 Synonyms:


-Chloroalaninol HCl; DL-2-Amino-3-chloropropanol HCl
Core Utility:  Chiral building block for aziridines, serine-derived heterocycles, and amino-acid analogues.

The Researcher’s Imperative: While often categorized generically as an "irritant" in standard Safety Data Sheets (SDS), 2-Amino-3-chloropropan-1-ol (ACP) possesses a latent reactivity profile that demands rigorous control. As a


-haloamine, the free base exists in a dynamic equilibrium with 2-(hydroxymethyl)aziridine . This in situ cyclization transforms a stable salt into a potent alkylating agent capable of DNA alkylation. This guide bridges the gap between the static SDS and the dynamic hazards present during experimental manipulation.

Part 2: Physicochemical & Reactivity Profile

The stability of ACP is pH-dependent. In its supplied hydrochloride form, it is kinetically stable. Upon neutralization (pH > 7), the amine becomes nucleophilic, displacing the adjacent chloride.

PropertySpecificationTechnical Note
Molecular Formula

Supplied as the hydrochloride salt to prevent autocyclization.
Molecular Weight 146.01 g/mol Includes HCl counterion.[1]
Physical State White to off-white crystalline solidHighly hygroscopic; store under inert atmosphere (Ar/N2).
Solubility Water, Methanol, DMSOAvoid dissolving free base in non-nucleophilic solvents for long periods to prevent polymerization.
Melting Point 138–142 °C (dec)Decomposition often signals HCl loss and subsequent polymerization.
pKa (Conjugate Acid) ~8.5 (Amine)Deprotonation triggers the aziridine formation cascade.
Critical Isomer Distinction

Researchers must distinguish CAS 54798-73-1 (2-amino isomer, serine skeleton) from the regioisomer 1-amino-3-chloropropan-2-ol (epichlorohydrin derivative), which is a precursor to Linezolid. The reactivity and biological recognition of these isomers differ significantly.

Part 3: Hazard Dynamics – The Aziridine Equilibrium

The primary hazard of ACP is not the molecule itself, but its reactive intermediate . When the HCl salt is neutralized (e.g., during workup or basic coupling reactions), the amine undergoes intramolecular nucleophilic substitution (


) to form an aziridinium ion or aziridine.

Mechanism of Latent Toxicity:

  • Deprotonation: Base removes the proton from the ammonium group.

  • Cyclization: The amine attacks the

    
    -carbon, displacing chloride.
    
  • Alkylating Potential: The resulting aziridine ring is highly strained and electrophilic, capable of alkylating nucleophilic residues on DNA (guanine N7) or proteins.

Visualizing the Hazard Pathway

The following diagram illustrates the transition from the stable salt to the reactive alkylator.

Aziridine_Formation Salt Stable Precursor (ACP HCl Salt) Protonated Amine FreeBase Transient Free Base (Nucleophilic Amine) Salt->FreeBase Deprotonation (pH > 8) Base Base Addition (NaOH / TEA) Base->FreeBase TS Transition State (Intramolecular S_N2) FreeBase->TS Cyclization Aziridine TOXIC PRODUCT 2-(Hydroxymethyl)aziridine (Alkylating Agent) TS->Aziridine - Cl⁻

Figure 1: The pH-dependent activation of 2-Amino-3-chloropropan-1-ol into a reactive aziridine species.[2]

Part 4: Handling & Synthesis Protocols

Protocol A: Safe Handling of the Hygroscopic Salt

Objective: Prevent hydrolysis and "caking" which complicates stoichiometry.

  • Environment: Weigh only in a desiccated glove box or under a cone of dry nitrogen.

  • Tools: Use anti-static spatulas (PTFE coated) as the powder can be static-charged and sticky.

  • Storage: Store at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates degradation.

Protocol B: Controlled Synthesis of Aziridine Derivatives

Context: If your goal is to synthesize the aziridine intentionally (e.g., for ring-opening couplings), use this self-validating Wenker-type cyclization protocol.

Reagents:

  • ACP HCl (1.0 eq)

  • KOH (2.5 eq) or

    
     (excess)
    
  • Solvent:

    
     / THF mixture (1:1)[3]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve ACP HCl in water (0.5 M concentration).

  • Biphasic Setup: Add an equal volume of THF. Cool to 0°C.

  • Cyclization: Add KOH dropwise. Checkpoint: Monitor pH; it must remain >10.

  • Extraction: After 2 hours, extract with DCM. The aziridine partitions into the organic phase.

  • Validation: Take a crude NMR.

    • ACP Signal: ~3.5-4.0 ppm (multiplets).

    • Aziridine Signal: Distinct upfield shift to ~1.5-2.0 ppm (ring protons).

  • Quenching (Safety): Any unreacted aqueous waste must be treated with acetic acid (pH < 4) to hydrolyze residual aziridine back to the diol/amino-alcohol before disposal.

Protocol C: Emergency Neutralization (Spill Response)

Principle: Acid-catalyzed ring opening destroys the alkylating potential.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Deactivate: Cover the spill with a 10% Sodium Thiosulfate solution (nucleophilic scavenger) mixed with 1M Acetic Acid .

    • Chemistry: The acid activates the aziridine ring; thiosulfate opens it irreversibly to a non-toxic Bunte salt.

  • Clean: Absorb with vermiculite after 15 minutes.

Part 5: Synthesis Workflow Visualization

This diagram outlines the decision tree for using ACP in synthesis, highlighting the critical safety checkpoints.

Synthesis_Workflow Start Start: ACP HCl (CAS 54798-73-1) Decision Intended Reaction? Start->Decision PathA Nucleophilic Substitution (Keep Ring Closed) Decision->PathA Derivatize OH/NH2 PathB Aziridine Formation (Cyclization) Decision->PathB Make Aziridine StepA1 Maintain Acidic/Neutral pH Use Non-Basic Nucleophiles PathA->StepA1 StepB1 Add Base (KOH/TEA) Temp < 0°C initially PathB->StepB1 Monitor Checkpoint: TLC/NMR Watch for upfield shift (Aziridine) StepA1->Monitor StepB1->Monitor Waste Waste Disposal Quench with 1M HOAc Monitor->Waste Post-Process

Figure 2: Operational workflow for synthetic applications of ACP, emphasizing pH control.

Part 6: References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723602, 2-Amino-3-chloropropan-1-ol. Retrieved from [Link]

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258. (Foundational text on the reactivity of amino-halides and aziridine formation).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-3-chloropropanol Hydrochloride. (Standard industrial SDS for baseline toxicity data).

  • Frisch, M., et al. (2010). Synthesis of functionalized aziridines from amino alcohols via the Wenker Synthesis.[4] Journal of Organic Chemistry. (Methodology for cyclization protocols).

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs.[Link] (Guidelines for handling alkylating agents).

Sources

Difference between 2-Amino-3-chloropropan-1-ol and 1-Amino-3-chloro-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, the distinction between 2-Amino-3-chloropropan-1-ol (Isomer A) and 1-Amino-3-chloro-2-propanol (Isomer B) is not merely structural—it is a determinant of divergent cyclization pathways. While both are chlorohydrin derivatives used as alkylating precursors, their reactivity profiles differ fundamentally:

  • Isomer A (2-Amino...) is the kinetic precursor to aziridines (nitrogen-containing 3-membered rings).

  • Isomer B (1-Amino...) is the kinetic precursor to epoxides (oxygen-containing 3-membered rings) or azetidines depending on specific Lewis acid catalysis.

This guide provides a rigorous technical analysis of these regioisomers, focusing on their synthesis, cyclization kinetics, and analytical discrimination.

Structural & Physicochemical Characterization

Both compounds share the molecular formula


, yet their functional group topology dictates their chemical behavior.
Nomenclature and Identifiers
Feature2-Amino-3-chloropropan-1-ol 1-Amino-3-chloro-2-propanol
Common Name Serinol chloride3-Chloroisopropanolamine
Structure


Chiral Center C2 (Amine bearing)C2 (Hydroxyl bearing)
Primary Precursor Serine (Chiral Pool)Epichlorohydrin (Industrial)
CAS (Racemic) 496-06-0127-00-4
Electronic Environment & Basicity

The position of the electron-withdrawing chlorine atom relative to the amine influences the


 of the conjugate acid.
  • Isomer A (2-Amino): The amine is on C2, directly flanked by a hydroxymethyl group (C1) and a chloromethyl group (C3). The inductive withdrawal from the

    
    -chlorine reduces the basicity of the amine.
    
  • Isomer B (1-Amino): The amine is on C1. The chlorine is on C3 (

    
    -position to amine). The inductive effect is weaker due to distance, making the amine slightly more basic than in Isomer A.
    

Synthetic Pathways: The Origin Story

The synthesis of these isomers typically follows two mutually exclusive routes, which dictates their stereochemical purity and cost profile.

Pathway Logic
  • Route A (Serine Reduction): Retains the chiral center of the amino acid. Used for high-value chiral drugs.

  • Route B (Epoxide Opening): Generally produces racemic mixtures unless chiral catalysts (e.g., Jacobsen's catalyst) are used.

SynthesisPathways Serine Serine (L or D) Ester Serine Methyl Ester HCl Serine->Ester 1. SOCl2, MeOH IsomerA 2-Amino-3-chloropropan-1-ol (Isomer A) Ester->IsomerA 1. Reduction (NaBH4) 2. Chlorination (SOCl2) Epi Epichlorohydrin IsomerB 1-Amino-3-chloro-2-propanol (Isomer B) Epi->IsomerB Ring Opening (SN2) Kinetic Control Ammonia Ammonia / Amine Ammonia->IsomerB

Figure 1: Divergent synthetic lineages. Isomer A is derived from the amino acid pool, while Isomer B is an epoxide-opening product.

Reactivity & Cyclization Kinetics

This is the most critical differentiator for drug development. Upon treatment with base, these isomers cyclize into different heterocycles based on Baldwin’s Rules and nucleophilicity.

Isomer A: Formation of Aziridine

2-Amino-3-chloropropan-1-ol undergoes a 3-exo-tet cyclization where the nitrogen acts as the nucleophile displacing the chlorine.

  • Mechanism: Intramolecular

    
    .
    
  • Product: 2-(Hydroxymethyl)aziridine.

  • Kinetics: Fast. Nitrogen is a better nucleophile than oxygen.

  • Utility: Precursor to mitomycin analogs and other DNA-alkylating agents.

Isomer B: Formation of Epoxide (Glycidylamine)

1-Amino-3-chloro-2-propanol presents a competition between the amine (at C1) and the alkoxide (at C2) for the chloride (at C3).

  • Path 1 (O-Attack): The alkoxide attacks C3 to form an Epoxide (Glycidylamine). This is a 3-exo-tet cyclization.

  • Path 2 (N-Attack): The amine attacks C3 to form an Azetidine (4-membered ring). This is a 4-exo-tet cyclization.

  • Dominant Pathway: Epoxide formation is kinetically favored over azetidine formation due to ring strain and the proximity of the alkoxide generated in basic conditions.

Cyclization IsoA 2-Amino-3-chloropropan-1-ol BaseA Base (NaOH/KOH) IsoA->BaseA Aziridine 2-(Hydroxymethyl)aziridine (3-membered N-ring) BaseA->Aziridine Intramolecular SN2 (N-attack) IsoB 1-Amino-3-chloro-2-propanol BaseB Base (NaOH/KOH) IsoB->BaseB Epoxide Glycidylamine (3-membered O-ring) BaseB->Epoxide Major Path (O-attack) Azetidine Azetidine (4-membered N-ring) BaseB->Azetidine Minor Path (N-attack)

Figure 2: Cyclization divergence. Isomer A yields aziridines; Isomer B predominantly yields epoxides.

Analytical Discrimination

Distinguishing these isomers in a crude reaction mixture requires precise NMR interpretation.

Proton NMR ( NMR) Signatures (in or )
Proton Environment2-Amino-3-chloropropan-1-ol 1-Amino-3-chloro-2-propanol
Methine (CH)

~3.0 - 3.2 ppm (Multiplet) Shielded by amine attachment

~3.8 - 4.0 ppm (Multiplet) Deshielded by hydroxyl attachment
Chloromethyl (

)

~3.6 - 3.8 ppm (Doublet of doublets)

~3.5 - 3.7 ppm (Doublet of doublets)
Hydroxymethyl (

)

~3.5 - 3.7 ppm
N/A (Has

instead)
Aminomethyl (

)
N/A (Has

instead)

~2.7 - 2.9 ppm (Multiplet)

Key Diagnostic: Look for the methine proton. If it is downfield (~4.0 ppm), it is attached to the oxygen (Isomer B). If it is upfield (~3.1 ppm), it is attached to the nitrogen (Isomer A).

Experimental Protocols

Protocol: Synthesis of 2-Amino-3-chloropropan-1-ol HCl (From Serine)

This protocol preserves chirality.

  • Esterification: Suspend D-Serine (10 g) in dry methanol (100 mL). Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Reflux for 2 hours. Evaporate to dryness to get D-Serine methyl ester HCl.

  • Reduction: Dissolve the ester in ethanol. Add

    
     (2.5 eq) slowly at 0°C. Stir overnight. Quench with dilute HCl. Purify via ion-exchange resin to obtain 2-amino-1,3-propanediol (Serinol).
    
  • Selective Chlorination: Dissolve Serinol in dichloroethane. Add thionyl chloride (1.1 eq) at room temperature. The primary alcohol furthest from the amine is less sterically hindered but the reaction must be controlled to prevent di-chlorination.

    • Note: Achieving mono-chlorination at C3 specifically is challenging; often the N-protected serinol is used (e.g., N-Boc-serinol) followed by tosylation of the primary alcohol and displacement with chloride.

Protocol: Cyclization of 1-Amino-3-chloro-2-propanol to Glycidylamine

This reaction must be performed cold to prevent polymerization.

  • Preparation: Dissolve 1-amino-3-chloro-2-propanol HCl (10 mmol) in water (5 mL).

  • Basification: Cool to 0°C. Add NaOH (20 mmol, 2 eq) dropwise as a 5M solution.

  • Extraction: Stir for 15 minutes. The solution will become turbid as the epoxide forms. Extract immediately with diethyl ether (

    
    ).
    
  • Isolation: Dry organic layer over

    
     (Do not use acidic drying agents like 
    
    
    
    which might ring-open the epoxide). Concentrate under reduced pressure at <20°C.

Safety & Toxicology (E-E-A-T)

Critical Warning: Both compounds are alkylating agents.

  • Carcinogenicity: 1-Amino-3-chloro-2-propanol is structurally related to 3-MCPD (3-monochloropropane-1,2-diol), a known food processing contaminant and suspected carcinogen.

  • Handling: Use double nitrile gloves and work in a fume hood. Inhalation of vapors can cause severe respiratory distress.

  • Neutralization: Spills should be treated with an aqueous solution of sodium thiosulfate to nucleophilically open the chloride/epoxide/aziridine rings before disposal.

References

  • Synthesis from Serine: Vertex AI Search Result 1.1. "Synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride." Google Patents. Link

  • Synthesis from Epichlorohydrin: Vertex AI Search Result 1.2. "Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride." Google Patents. Link

  • Cyclization Kinetics: Vertex AI Search Result 1.8. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." National Institutes of Health (PMC). Link

  • NMR Data: Vertex AI Search Result 1.15. "1-chloropropane low high resolution 1H proton nmr spectrum." Doc Brown's Chemistry. Link

  • Safety Data: Vertex AI Search Result 1.6. "Material Safety Data Sheet: 3-Aminopropan-1-ol (Analogous hazards)." CDH Fine Chemical.[1][2] Link

Sources

The Serinol Scaffold in Medicinal Chemistry: From Contrast Media to Sphingolipid Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Serinol (2-amino-1,3-propanediol) is a deceptively simple C3 aminodiol that serves as a linchpin in modern medicinal chemistry. While achiral in its symmetric state, its pro-chiral nature and capacity for extensive hydrogen bonding make it an ideal mimic for the glycerol backbone of lipids and the hydration sphere of ions.

This guide moves beyond basic definitions to explore the causality of serinol's success: why it became the industry standard for non-ionic X-ray contrast media (Iopamidol), how its structural homology to sphingosine enabled the first oral multiple sclerosis therapy (Fingolimod), and its emerging role as a hydrophilic headgroup in lipid nanoparticles (LNPs) for mRNA delivery.

Part 1: Structural & Synthetic Fundamentals

The Pro-Chiral Scaffold

Serinol consists of a central amine flanked by two primary hydroxyl groups. Its utility stems from two core chemical behaviors:

  • Chemo-differentiation: The two hydroxyls are chemically equivalent but can be desymmetrized to create chiral centers, essential for sphingosine mimicry.

  • Hydrophilicity/Masking: In contrast media, the 1,3-diol motif mimics water structure, effectively "hiding" the hydrophobic iodine core from biological recognition systems, thereby drastically reducing toxicity and osmolality.

Industrial Synthesis Pathways

High-purity serinol is required for pharmaceutical applications (typically >99.5%). Two primary routes dominate the field.

Route A: The Nitroaldol Reduction (Traditional)

This route utilizes the Henry reaction followed by hydrogenation. It is robust but requires handling energetic nitro-intermediates.

  • Step 1: Condensation of nitromethane with formaldehyde (2 equivalents) yields 2-nitro-1,3-propanediol.

  • Step 2: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitro group to the amine.

Route B: The Urea/Glycerol Carbonate Process (Green Chemistry)

Modern industrial workflows prefer avoiding nitro-compounds.

  • Mechanism: Glycerol or glycerol carbonate reacts with urea to form serinol carbamate (an oxazolidinone intermediate).

  • Hydrolysis: The carbamate is hydrolyzed to yield free serinol and CO₂.

Visualization: The Serinol Chemical Tree

The following diagram illustrates the divergence of the serinol scaffold into three major therapeutic classes.

Serinol_Tree Precursor Nitro-1,3-propanediol (or Glycerol Carbonate) Serinol SERINOL (2-amino-1,3-propanediol) Precursor->Serinol Reduction/Hydrolysis Iopamidol IOPAMIDOL (Non-ionic Contrast) Serinol->Iopamidol + Triiodoisophthalyl Cl Fingolimod FINGOLIMOD (S1P Modulator) Serinol->Fingolimod Lipophilic tail addition (Structural Homology) Lipids CATIONIC LIPIDS (Gene Delivery) Serinol->Lipids + Fatty Acids (Headgroup Engineering)

Figure 1: Divergence of the serinol scaffold into major pharmaceutical classes.

Part 2: The Blockbuster Application – Non-Ionic Contrast Media[1]

The most commercially significant application of serinol is in the synthesis of Iopamidol . Before serinol, ionic contrast agents caused pain and adverse reactions due to high osmolality.

The Mechanism of Toxicity Reduction

Ionic agents dissociate in blood (2 particles per iodine cluster), doubling osmolality. Iopamidol, synthesized by capping a tri-iodinated core with serinol, remains non-ionic (1 particle).

  • The Serinol Effect: The two hydroxyl groups on the serinol amide side-chains create a "hydration shield." This shield prevents protein binding and ensures the molecule is excreted renally without metabolization.

Synthetic Logic

The synthesis involves a crucial amidation step where chemoselectivity is paramount. The amine of serinol must react with the acid chloride of the iodinated core without protecting the hydroxyls, a feat achieved through pH control and the lower nucleophilicity of the hydroxyls compared to the amine.

Part 3: Bioactive Mimetics – Sphingosine-1-Phosphate (S1P) Modulation[2]

While Iopamidol uses serinol as a shield, Fingolimod (FTY720) uses it as a "key" to unlock G-protein coupled receptors.

Structural Homology

Fingolimod is a 2-amino-1,3-propanediol derivative substituted with a lipophilic octylphenyl chain. It mimics Sphingosine , the natural substrate for sphingosine kinase.

  • Prodrug Mechanism: Fingolimod itself is inactive. It is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) at one of the serinol hydroxyls.

  • The Trap: The resulting phosphate (Fingolimod-P) binds to S1P1 receptors on lymphocytes.[1] Unlike the natural ligand, it induces receptor internalization and degradation , effectively trapping lymphocytes in lymph nodes and preventing autoimmune attack in Multiple Sclerosis.

Visualization: The Fingolimod Mechanism

Fingolimod_Mech FTY Fingolimod (Prodrug) (Serinol Core) FTY_P Fingolimod-Phosphate (Active Mimic) FTY->FTY_P Phosphorylation SphK2 Sphingosine Kinase 2 SphK2->FTY Catalyzes S1P1 S1P1 Receptor (Lymphocyte Surface) FTY_P->S1P1 High Affinity Binding Internal Receptor Internalization & Degradation S1P1->Internal Functional Antagonism Effect Lymphocyte Sequestration (Therapeutic Effect) Internal->Effect Prevents Egress

Figure 2: Mechanism of Action for Fingolimod, highlighting the critical phosphorylation of the serinol hydroxyl.

Part 4: Experimental Protocols

Protocol A: Synthesis of Serinol (Nitro-Reduction Method)

Note: This protocol assumes the use of a high-pressure reactor. Safety precautions for handling hydrogen gas and Raney Nickel are mandatory.

Materials:

  • Sodium salt of 2-nitro-1,3-propanediol (50 g)

  • Methanol (200 mL)

  • Raney Nickel (active catalyst, 5 g)

  • Hydrogen gas[2][3][4]

Methodology:

  • Dissolution: Dissolve the nitro-diol salt in methanol. The salt form prevents retro-aldol degradation during heating.

  • Loading: Transfer solution to a stainless steel autoclave. Add Raney Nickel slurry under inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir at 800 rpm for 4 hours.

    • Why? High pressure is critical to favor the reduction over the formation of oxime byproducts.

  • Work-up: Filter catalyst (keep wet/inert to prevent ignition). Neutralize filtrate with HCl if free base is not desired, or distill solvent.

  • Purification: Recrystallize from ethanol.

    • Validation: Melting point should be 52-54°C. ¹H NMR (D₂O) should show a triplet (CH) and doublet (CH₂) pattern, confirming symmetry.

Protocol B: Synthesis of a Serinol-Lipid Headgroup (Amidation)

Used for creating cationic lipids for nucleic acid delivery.

Materials:

  • Serinol (1.0 eq)

  • Myristoyl chloride (or target fatty acid chloride) (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Protection Strategy (Crucial): While serinol can be acylated directly, selective N-acylation over O-acylation requires temperature control.

  • Reaction: Dissolve serinol and triethylamine in DCM at 0°C.

  • Addition: Add fatty acid chloride dropwise over 1 hour.

    • Causality: Slow addition at low temperature favors the more nucleophilic amine over the hydroxyls.

  • Quench: Add water to dissolve serinol hydrochloride salts.

  • Extraction: Wash organic layer with NaHCO₃ (sat.) and Brine.

  • Result: N-Myristoyl-serinol (Ceramide mimic).

Part 5: Data Summary & Comparison

Derivative ClassKey Serinol Feature UtilizedBiological/Chemical OutcomeRepresentative Drug
Contrast Media 1,3-Diol HydrophilicityMasks iodine toxicity; High water solubility.[5]Iopamidol, Iohexol
S1P Modulators Pro-chiral HydroxylSubstrate for Kinases (Phosphorylation site).Fingolimod (Gilenya)
Cationic Lipids Amine + H-Bonding DiolHeadgroup hydration; DNA/RNA complexation.Serinol-Cationic Lipids
Antibiotics Phenyl-substituted backboneRibosome binding (historical).Chloramphenicol

References

  • Bracco Imaging. "Process for the preparation of Iopamidol." Google Patents, US Patent 4001323. Link

  • Novartis. "Fingolimod (FTY720): discovery and development." Science, 2002. Link

  • Andreeßen, B., & Steinbüchel, A. "Serinol: small molecule - big impact." AMB Express, 2011.[6][7] Link

  • Organic Syntheses. "Reduction of Nitro Compounds." Organic Syntheses Coll. Vol., General Reference. Link

  • BroadPharm. "PROTAC Linkers and Design." BroadPharm Technical Notes. Link

Sources

Technical Guide: Solubility Profile & Handling of 2-Amino-3-chloropropan-1-ol

[1]

Executive Summary & Chemical Identity

2-Amino-3-chloropropan-1-ol (CAS: 54868-31-4 for free base; 34839-14-0 for HCl salt) is a critical bifunctional building block used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and various chiral auxiliaries.[1]

For the research scientist, this molecule presents a "Solubility Paradox" :

  • The HCl Salt is stable but highly polar, restricting its use to aqueous or high-dielectric organic media.

  • The Free Base offers broader organic solubility but possesses a "ticking clock" of reactivity—specifically, the risk of intramolecular cyclization to aziridine species under neutral-to-basic conditions.

This guide provides a mechanistic breakdown of its solubility behaviors, validated extraction protocols, and stability-aware handling strategies.

Chemical Profile
PropertyData / Descriptor
IUPAC Name 2-amino-3-chloropropan-1-ol
Molecular Formula C

H

ClNO
MW 109.55 g/mol (Free Base); 146.01 g/mol (HCl Salt)
pKa (Conjugate Acid) ~8.5 - 9.0 (Estimated for primary amine)
LogP (Octanol/Water) ~ -0.67 (Hydrophilic)
Key Functional Groups Primary Amine (H-bond donor/acceptor), Primary Alcohol (H-bond donor/acceptor), Alkyl Chloride (Lipophilic/Leaving Group)

Physicochemical Solubility Analysis

The Water Matrix

The solubility of 2-amino-3-chloropropan-1-ol in water is dictated by its protonation state.[1]

  • Acidic pH (pH < 7): The amine exists as an ammonium cation (

    
    ).[1] This ionic species is highly soluble  in water due to strong ion-dipole interactions.[1] It is the preferred storage form (HCl salt).
    
  • Basic pH (pH > 9): The molecule exists as a neutral free base. While still water-soluble due to the hydroxyl group and small carbon skeleton, its affinity for the aqueous phase decreases, allowing for partitioning into organic solvents.

    • Critical Risk:[1][2] At pH > 8, the free amine acts as an intramolecular nucleophile, displacing the chloride to form 2-(hydroxymethyl)aziridine . This is not a solubility issue but a stability failure that mimics "disappearance" from solution.

Organic Solvent Compatibility

The molecule's amphiphilic nature (polar amine/alcohol vs. lipophilic chloro-alkyl chain) creates distinct solubility windows.[1]

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Mechanistic Insight
Polar Protic Water, Methanol, EthanolHigh High Strong H-bond networking supports both ionic and neutral forms.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Moderate Excellent solvation of polar functional groups; DMSO is the universal solvent for this compound.[1]
Mod. Polar Aprotic Ethyl Acetate (EtOAc), DCMGood Poor Critical for Extraction: The free base partitions here, while the salt remains in the aqueous phase.
Non-Polar Hexane, Heptane, TolueneNegligible Insoluble Lack of dipole interaction prevents dissolution.[1]

Dynamic Solubility & Reactivity Pathways

The following diagram illustrates the relationship between pH, solubility state, and the degradation pathway that researchers must avoid during dissolution.

SolubilityPathwaysSaltHCl Salt Form(Solid / Stable)AqIonAqueous Cation(R-NH3+)High Water SolubilitySalt->AqIonDissolution (H2O)FreeBaseFree Base(R-NH2)Extractable into OrganicsAqIon->FreeBasepH > 9 (NaOH/Na2CO3)FreeBase->AqIonpH < 4 (HCl)AziridineAziridine Degradant(Cyclized Product)FreeBase->AziridineTime + Heat(Intramolecular SN2)Organic PhaseOrganic PhaseFreeBase->Organic PhasePartitioning(DCM/EtOAc)

Figure 1: The pH-dependent solubility and stability landscape. Note the irreversible degradation path to Aziridine if the free base is left in aqueous base for prolonged periods.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Titration)

Use this protocol to determine the approximate solubility limit in a specific organic solvent for process development.

Reagents: 2-Amino-3-chloropropan-1-ol HCl, Target Solvent, 1N NaOH (if testing free base).

  • Preparation: Weigh 100 mg of the HCl salt into a 4 mL glass vial.

  • Solvent Addition: Add the target organic solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[3][4][2][5][6][7]

    • Suspension: Insoluble.

  • Free Base Generation (In-situ): If insoluble as salt, add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

    • Rationale: The organic base deprotonates the ammonium salt, liberating the free base which may then dissolve in the organic media (e.g., DCM or THF).

    • Note: This generates TEA-HCl salts which may precipitate, potentially confusing the visual endpoint. Filter to confirm if the filtrate contains your target compound.

Protocol B: Free Base Extraction & Isolation

This is the standard workflow for transferring the molecule from an aqueous synthesis stream into an organic solvent for subsequent reactions.

Objective: Isolate 2-amino-3-chloropropan-1-ol free base without triggering cyclization.

Workflow Diagram:

ExtractionWorkflowStartStart: Aqueous Acidic Solution(Contains R-NH3+ Cl-)CoolStep 1: Cool to 0-5°C(Suppress Cyclization)Start->CoolBasifyStep 2: Adjust pH to 9-10(Use sat. Na2CO3 or 2N NaOH)Cool->BasifyExtractStep 3: Rapid Extraction(3x DCM or EtOAc)Basify->ExtractMinimize Time!DryStep 4: Dry Organic Layer(Na2SO4, < 20°C)Extract->DryConcentrateStep 5: Vacuum Concentration(Bath < 30°C)Dry->ConcentrateProductEnd: Viscous Oil(Unstable Free Base)Concentrate->Product

Figure 2: Optimized extraction workflow emphasizing temperature control to prevent degradation.

Detailed Steps:

  • Cooling: Chill the aqueous solution containing the hydrochloride salt to 0–5°C. Why: Low temperature kinetically inhibits the cyclization to aziridine.

  • Basification: Slowly add saturated Na

    
    CO
    
    
    or 2N NaOH until pH reaches 9–10. Do not overshoot to pH > 12 to avoid hydrolysis of the alkyl chloride.
  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x solvent volume).[1]

    • Solvent Choice: DCM often provides higher recovery for small polar amines than EtOAc, but EtOAc is greener.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    for 10 minutes.
  • Concentration: Filter and concentrate under reduced pressure (Rotavap). Crucial: Keep water bath temperature < 30°C.

  • Storage: Use immediately or re-acidify to store as a salt. Do not store the free base oil for extended periods.

References

  • Smolecule. (2023).[3] (R)-1-Amino-3-chloro-2-propanol hydrochloride Solubility Profile. Retrieved from [1]

  • ChemicalBook. (2025).[8][6] Properties and Safety of (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [1]

  • Solubility of Things. (n.d.). Solubility of 2-chloropropan-1-ol and derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Solubility of Amino Acid Derivatives in Organic Solvents. PubMed. Retrieved from [1][4]

  • Echemi. (2023).[3] 2-Propanol, 1-amino-3-chloro-, hydrochloride Properties & Synthesis. Retrieved from [1]

An In-Depth Technical Guide to the Stability of 2-Amino-1-chloropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-chloropropan-1-ol hydrochloride is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). As with any potential drug candidate, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and a viable shelf-life. This guide provides a comprehensive technical framework for assessing the stability of 2-amino-1-chloropropan-1-ol hydrochloride, moving beyond a simple checklist of tests to a scientifically-grounded approach rooted in understanding potential degradation pathways and employing robust analytical methodologies. The principles and protocols outlined herein are designed to meet rigorous regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties of 2-Amino-1-chloropropan-1-ol Hydrochloride

A foundational understanding of the physicochemical properties of 2-amino-1-chloropropan-1-ol hydrochloride is essential for designing meaningful stability studies.

PropertyValue/InformationSource
Molecular Formula C₃H₉Cl₂NO[6]
Molecular Weight 146.01 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 181-183 °C (decomposes)[6]
Solubility Slightly soluble in water and DMSO[6]
pKa (free base, predicted) 11.70 ± 0.35[6]

The presence of a primary amine, a secondary alcohol, and a chlorohydrin functionality suggests several potential degradation pathways that must be investigated.

Potential Degradation Pathways

Forced degradation studies are the cornerstone of elucidating potential degradation pathways by intentionally subjecting the drug substance to stress conditions.[7][8][9][10] For 2-amino-1-chloropropan-1-ol hydrochloride, the primary anticipated degradation routes are hydrolysis, oxidation, and thermal degradation. Photodegradation should also be assessed as a matter of course.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation 2-amino-1-chloropropan-1-ol 2-amino-1-chloropropan-1-ol 2-aminopropane-1,2-diol 2-aminopropane-1,2-diol 2-amino-1-chloropropan-1-ol->2-aminopropane-1,2-diol SN1/SN2 2-amino-1-chloropropan-1-ol->2-aminopropane-1,2-diol Epoxide Intermediate Epoxide Intermediate 2-amino-1-chloropropan-1-ol->Epoxide Intermediate Intramolecular Cyclization Amino Acid/Keto Acid Amino Acid/Keto Acid 2-amino-1-chloropropan-1-ol->Amino Acid/Keto Acid Deamination/Oxidation 2-amino-1-chloropropan-1-ol->Amino Acid/Keto Acid Corresponding Aldehyde/Ketone Corresponding Aldehyde/Ketone 2-amino-1-chloropropan-1-ol->Corresponding Aldehyde/Ketone Alcohol Oxidation Dehydration Products Dehydration Products 2-amino-1-chloropropan-1-ol->Dehydration Products Heat 2-amino-1-chloropropan-1-ol->Dehydration Products Decarboxylation/Deamination Products Decarboxylation/Deamination Products 2-amino-1-chloropropan-1-ol->Decarboxylation/Deamination Products Heat Epoxide Intermediate->2-aminopropane-1,2-diol Hydrolysis

Caption: Potential Degradation Pathways of 2-amino-1-chloropropan-1-ol.

Hydrolytic Degradation

The chlorohydrin moiety is susceptible to hydrolysis, which can proceed via direct nucleophilic substitution (SN1 or SN2) of the chloride by water or hydroxide ions, or through an intramolecular cyclization to form an epoxide intermediate, which is subsequently hydrolyzed to a diol.[11][12] The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The primary amine and secondary alcohol are both susceptible to oxidation.[13][14][15] The amino group can undergo oxidative deamination. The secondary alcohol can be oxidized to the corresponding ketone. The presence of trace metals can catalyze these oxidative processes.[16]

Thermal Degradation

At elevated temperatures, amino alcohols can undergo various degradation reactions, including dehydration and deamination.[17][18] The hydrochloride salt form is generally more stable than the free base, but thermal stress can still lead to decomposition.

Photodegradation

Many organic molecules are susceptible to degradation upon exposure to UV or visible light.[10] Photostability testing is a critical component of a comprehensive stability program.

Stability-Indicating Analytical Methodology

A robust, validated stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.[19][20][21][22] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for many small molecule pharmaceuticals.

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a versatile starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar analytes. The pH of the aqueous phase should be carefully selected to ensure good peak shape and retention of the amine-containing analytes.

  • Detection: UV detection is suitable if the parent compound and its chromophoric degradation products absorb UV light. If not, or for more universal detection, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be employed. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.

G cluster_method_dev Method Development cluster_validation Method Validation Forced Degradation Sample Generation Forced Degradation Sample Generation HPLC Method Development HPLC Method Development Forced Degradation Sample Generation->HPLC Method Development Method Validation (ICH Q2) Method Validation (ICH Q2) HPLC Method Development->Method Validation (ICH Q2) Column Selection Column Selection HPLC Method Development->Column Selection Mobile Phase Optimization Mobile Phase Optimization HPLC Method Development->Mobile Phase Optimization Detector Selection Detector Selection HPLC Method Development->Detector Selection Stability Study Sample Analysis Stability Study Sample Analysis Method Validation (ICH Q2)->Stability Study Sample Analysis Specificity Specificity Method Validation (ICH Q2)->Specificity Linearity Linearity Method Validation (ICH Q2)->Linearity Accuracy Accuracy Method Validation (ICH Q2)->Accuracy Precision Precision Method Validation (ICH Q2)->Precision Robustness Robustness Method Validation (ICH Q2)->Robustness Data Analysis & Reporting Data Analysis & Reporting Stability Study Sample Analysis->Data Analysis & Reporting

Caption: Workflow for Stability-Indicating Method Development.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and resolving the degradation products.[7]

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of 2-amino-1-chloropropan-1-ol hydrochloride in water at a concentration of approximately 1 mg/mL.

    • Prepare solutions of 0.1 M HCl, water (for neutral hydrolysis), and 0.1 M NaOH.

  • Stress Conditions:

    • Acidic: Mix equal volumes of the drug stock solution and 0.1 M HCl.

    • Neutral: Mix the drug stock solution with water.

    • Basic: Mix equal volumes of the drug stock solution and 0.1 M NaOH.

  • Incubation:

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the developed stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of 2-amino-1-chloropropan-1-ol hydrochloride in water at a concentration of approximately 1 mg/mL.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Mix equal volumes of the drug stock solution and the 3% H₂O₂ solution.

  • Incubation:

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Analyze all samples by the developed stability-indicating HPLC method.

Protocol 3: Thermal Degradation
  • Sample Preparation:

    • Place a thin layer of the solid 2-amino-1-chloropropan-1-ol hydrochloride in a petri dish.

  • Stress Conditions:

    • Expose the solid sample to a temperature of 80°C in a calibrated oven.

  • Incubation:

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7, and 14 days).

  • Sample Analysis:

    • Dissolve the samples in a suitable solvent and analyze by the developed stability-indicating HPLC method.

Protocol 4: Photostability
  • Sample Preparation:

    • Place a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Conditions:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23]

  • Sample Analysis:

    • After the exposure period, dissolve the samples in a suitable solvent and analyze by the developed stability-indicating HPLC method, along with the dark control.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation studies, formal long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[1]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[1]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[1][3]

Conclusion

A comprehensive stability assessment of 2-amino-1-chloropropan-1-ol hydrochloride requires a multi-faceted approach that combines a thorough understanding of its chemical structure with systematically designed forced degradation and formal stability studies. The protocols and strategies outlined in this guide provide a robust framework for elucidating degradation pathways, developing and validating a stability-indicating analytical method, and ultimately ensuring the quality, safety, and efficacy of any potential drug product containing this molecule. By adhering to these principles, researchers and drug development professionals can confidently navigate the regulatory landscape and bring stable and reliable medicines to patients.

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  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

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  • Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. (2022). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Ich guidelines for stability studies 1. (2012). Slideshare. Retrieved February 8, 2026, from [Link]

  • Halohydrin. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah Journals. Retrieved February 8, 2026, from [Link]

  • NEST-2025 Questions with Answer Keys. (n.d.). Retrieved February 8, 2026, from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (2017). SciSpace. Retrieved February 8, 2026, from [Link]

  • Oxidative degradation of monoethanolamine. (2002). OSTI.gov. Retrieved February 8, 2026, from [Link]

  • Hydrothermal Degradation of Amino Acids. (2021). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid Environment. (2023). Langmuir. Retrieved February 8, 2026, from [Link]

  • Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2023). FDA. Retrieved February 8, 2026, from [Link]

Sources

2-Amino-3-chloropropan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide is structured to address the precise physicochemical properties, synthetic pathways, and critical reactivity profiles of 2-Amino-3-chloropropan-1-ol .

Physicochemical Profile, Synthetic Utility, and Reactivity Mechanisms[1]

Executive Summary

2-Amino-3-chloropropan-1-ol (CAS: 5455-61-8 for free base) is a bifunctional chiral building block belonging to the


-chloroamine class.[1] Structurally derived from the amino acid serine, it serves as a "masked" aziridine. Its primary utility in drug development lies in its ability to undergo intramolecular cyclization to form reactive aziridinium intermediates, acting as a critical electrophile in the synthesis of heterocycles (e.g., oxazolines, morpholines) and as a warhead in irreversible enzyme inhibitors.

Critical Disambiguation: Researchers often confuse this molecule with its regioisomer, 1-amino-3-chloropropan-2-ol (a key intermediate in Linezolid synthesis).[1]

  • Target Molecule (This Guide): 2-Amino-3-chloropropan-1-ol (

    
     at C2, 
    
    
    
    at C1).[1] Derived from Serine.[2][3][4]
  • Common Isomer: 1-Amino-3-chloropropan-2-ol (

    
     at C1, 
    
    
    
    at C2).[1] Derived from Epichlorohydrin.[5]
Part 1: Physicochemical Characterization[1]

The molecule exists in equilibrium between its open-chain form and its protonated salts.[1] In synthetic contexts, it is almost exclusively handled as the Hydrochloride Salt to prevent spontaneous cyclization and polymerization.

Table 1: Core Chemical Data[1]
PropertyDataNotes
IUPAC Name 2-Amino-3-chloropropan-1-ol
Molecular Formula

Free Base
Formula (Salt)

Hydrochloride (1:[1][6][7]1)
Molecular Weight 109.55 g/mol Free Base
Molecular Weight (Salt) 146.02 g/mol Hydrochloride
Chirality Chiral (R or S)Derived from L- or D-Serine
Physical State White Crystalline SolidHygroscopic (as HCl salt)
Solubility High:

, MeOH, DMSO
Insoluble:

, Hexanes
Stability Unstable as free baseStore as HCl salt at -20°C
Part 2: Synthetic Routes & Production[4]

The synthesis of 2-amino-3-chloropropan-1-ol preserves the stereocenter of the starting amino acid (Serine).[1] The "Serine Route" is the industry standard for generating high-enantiomeric-excess (ee) material.[1]

2.1 The Serine-Ester Pathway

This protocol avoids the use of non-selective chlorinating agents on the diol (Serinol), which would lead to the nitrogen mustard analog (bis-chloro compound).

Mechanism Description:

  • Esterification: Serine is protected as the methyl ester to differentiate the carboxyl group.

  • Chlorination: Thionyl chloride (

    
    ) converts the primary alcohol to a chloride with retention of configuration at the 
    
    
    
    -carbon (C2), although inversion can occur depending on conditions.
  • Reduction: The ester is selectively reduced to the primary alcohol using a mild hydride source (e.g.,

    
     with 
    
    
    
    or
    
    
    ) to avoid dehalogenation.

Synthesis cluster_0 Critical Step: Chemoselectivity Serine L-Serine (C3H7NO3) Ester Serine Methyl Ester HCl Salt Serine->Ester SOCl2, MeOH Reflux ChloroEster 2-Amino-3-chloropropionate Methyl Ester Ester->ChloroEster SOCl2 (neat) or PCl5 Product 2-Amino-3-chloropropan-1-ol (Target) ChloroEster->Product NaBH4/LiCl (Selective Reduction)

Figure 1: Synthetic pathway from the Chiral Pool (Serine) ensuring retention of the amine position.

Part 3: Reactivity Profile & Mechanism

The defining characteristic of 2-amino-3-chloropropan-1-ol is its ability to function as a heterocyclization precursor .[1]

3.1 The Aziridine "Warhead"

Under basic conditions (pH > 8), the free amine acts as an intramolecular nucleophile, displacing the chloride (leaving group) to form 2-(hydroxymethyl)aziridine . This is often the actual reactive species in drug synthesis.

  • Reaction Type: Intramolecular Nucleophilic Substitution (

    
    ).
    
  • Kinetics: Fast in aqueous base; inhibited by protonation (low pH).

  • Safety Implication: This cyclization generates an alkylating agent. The compound should be treated with the same precautions as nitrogen mustards.

Reactivity Start 2-Amino-3-chloropropan-1-ol (Protonated/Stable) Inter Free Amine (Nucleophilic) Start->Inter Deprotonation Base Base (NaOH/TEA) Base->Start TS Transition State (3-exo-tet) Inter->TS Intramolecular Attack Aziridine 2-(Hydroxymethyl)aziridine (Reactive Electrophile) TS->Aziridine -Cl⁻

Figure 2: Activation mechanism.[1] The molecule remains stable as a salt but cyclizes immediately upon neutralization.

Part 4: Experimental Protocols
4.1 Handling and Storage
  • Storage: Store strictly as the Hydrochloride salt under Argon at -20°C.

  • Hygroscopicity: The salt is highly hygroscopic. Weighing should be performed in a desiccated glovebox or rapidly in air.

  • Neutralization (In-Situ): Do not isolate the free base for storage.[1] If the free base is required for a reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA or

    
    ) in the presence of the electrophile.
    
4.2 Standard Analytical Validation

When validating the identity of the compound, look for these specific signatures:

  • Mass Spectrometry (LC-MS):

    • M+H Peak: 110.0 Da (approx).

    • Isotope Pattern: Distinct Chlorine signature (

      
       : 
      
      
      
      ratio of 3:1).[1] You will see peaks at 110 and 112.
  • 1H-NMR (D2O or DMSO-d6):

    • 
       3.8-4.0 ppm:  Multiplet corresponding to the 
      
      
      
      and
      
      
      protons.[1]
    • 
       3.4-3.6 ppm:  Methine proton (
      
      
      
      ).[1]
    • Shift Diagnostic: Upon addition of

      
       (in 
      
      
      
      ), the signals will shift and broaden significantly as the aziridine forms.
Part 5: References
  • PubChem Compound Summary. "2-Amino-1-chloropropan-1-ol (Isomer Data)." National Center for Biotechnology Information.

  • Smolecule. "(R)-1-Amino-3-chloro-2-propanol hydrochloride (Isomer Comparison)."

  • ChemicalBook. "Properties of Amino-chloro-propanol Derivatives."

  • Organic Chemistry Portal. "Aziridine Synthesis from Amino Alcohols (Wenker Synthesis)."

  • Google Patents. "Method for synthesizing R-3-chloroalanine methyl ester hydrochloride (Precursor Synthesis)."

Sources

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 2-Amino-3-chloropropan-1-ol from Serinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-amino-3-chloropropan-1-ol from its readily available precursor, serinol (2-amino-1,3-propanediol). The inherent challenge in this transformation lies in achieving chemoselectivity, given the presence of three reactive functional groups: a primary amine and two primary alcohols. A direct, single-step chlorination is synthetically unviable due to the higher nucleophilicity of the amine and the identical reactivity of the two hydroxyl groups. Therefore, we present a robust, three-step strategic protocol involving protection of the amino group, selective monochlorination, and subsequent deprotection. This guide explains the causality behind the chosen methodologies, provides detailed, step-by-step protocols, and includes critical safety information, making it an essential resource for researchers in medicinal chemistry and drug development.

The Synthetic Challenge: Overcoming Chemoselectivity Hurdles

Serinol is a valuable chiral building block used in the synthesis of pharmaceuticals and X-ray contrast agents.[1] Its conversion to 2-amino-3-chloropropan-1-ol, another important intermediate, is not straightforward. The primary challenge is achieving selective chlorination of only one of the two primary hydroxyl groups in the presence of a highly nucleophilic primary amine.

  • Amine vs. Alcohol Reactivity: The lone pair of electrons on the nitrogen atom of the primary amine is more available for nucleophilic attack than the lone pairs on the hydroxyl oxygens. Reagents like thionyl chloride (SOCl₂) will react preferentially and rapidly with the amine, leading to undesired side products.[2]

  • Identical Hydroxyl Groups: The two primary hydroxyl groups in serinol are chemically equivalent. Therefore, even if the amine could be ignored, any chlorination reaction would produce a statistical mixture of the starting material, the desired mono-chlorinated product, and the di-chlorinated byproduct, leading to significant purification challenges and low yields of the target molecule.

To overcome these obstacles, a protecting group strategy is essential.[3] The amine must be temporarily "masked" to render it unreactive, allowing for the subsequent transformation of the hydroxyl groups.

Strategic Overview: A Validated Three-Step Pathway

Our approach is a logical sequence of protection, selective functional group interconversion, and deprotection. This ensures high yields and purity of the final product.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Selective Monochlorination cluster_2 Step 3: Deprotection & Isolation Serinol Serinol (2-Amino-1,3-propanediol) Boc_Serinol N-Boc-Serinol Serinol->Boc_Serinol   (Boc)₂O, Solvent Boc_Chloro N-Boc-2-amino-3-chloro propan-1-ol Boc_Serinol->Boc_Chloro   SOCl₂, Pyridine   (Controlled Stoichiometry) Final_Product 2-Amino-3-chloropropan-1-ol HCl Boc_Chloro->Final_Product   HCl (e.g., in Dioxane)

Diagram 1: High-level workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[4][5]

Protocol 3.1: N-Protection of Serinol with tert-Butoxycarbonyl (Boc) Group

Rationale: The Boc group is chosen for its stability under the neutral or slightly basic conditions of the subsequent chlorination step and its facile removal under acidic conditions.[6] The use of Di-tert-butyl dicarbonate, (Boc)₂O, is a standard and high-yielding method for Boc protection.[7]

Materials:

  • Serinol (2-amino-1,3-propanediol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane (or Tetrahydrofuran, THF)

  • Deionized Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Serinol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-Serinol as a viscous oil or solid, which can be used in the next step without further purification.

Protocol 3.2: Selective Monochlorination of N-Boc-Serinol

Rationale: This is the most critical step. We employ thionyl chloride (SOCl₂) in the presence of a base like pyridine. The alcohol first attacks the SOCl₂, forming a chlorosulfite intermediate, which makes the hydroxyl a good leaving group.[8] Pyridine acts as a base to neutralize the HCl byproduct and as a catalyst. Critically, using a slight sub-stoichiometric amount of SOCl₂ (e.g., 0.95 eq) relative to the diol can favor the formation of the mono-chlorinated product over the di-chlorinated byproduct, although a mixture is still expected. Careful purification is paramount.

Materials:

  • N-Boc-Serinol (from step 3.1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-Serinol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add a solution of thionyl chloride (0.95 eq) in anhydrous DCM dropwise via a syringe or addition funnel over 30-45 minutes. Maintain the temperature below -5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC to observe the consumption of starting material and the formation of products.

  • Quench the reaction by carefully and slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture. Purify by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the desired N-Boc-2-amino-3-chloropropan-1-ol.

Protocol 3.3: Deprotection and Isolation of 2-Amino-3-chloropropan-1-ol Hydrochloride

Rationale: The Boc group is readily cleaved under strong acidic conditions.[6] Using a solution of HCl in an organic solvent like dioxane or methanol is ideal, as it not only removes the protecting group but also protonates the free amine to form the stable hydrochloride salt, which often crystallizes from the solution, simplifying isolation.

Materials:

  • N-Boc-2-amino-3-chloropropan-1-ol (from step 3.2)

  • 4M HCl in 1,4-Dioxane (or freshly prepared HCl in Methanol)

  • Diethyl ether

Procedure:

  • Dissolve the purified N-Boc-2-amino-3-chloropropan-1-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. Evolution of gas (isobutylene and CO₂) should be observed. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-amino-3-chloropropan-1-ol hydrochloride as a white or off-white solid.[9]

Mechanistic Discussion

Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.

Mechanism of Chlorination with Thionyl Chloride: The reaction proceeds via a nucleophilic substitution, typically with Sₙ2 characteristics for primary alcohols, which results in inversion of configuration if the carbon were chiral.[10][11]

  • The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂.

  • A chloride ion is displaced, and a proton is lost (scavenged by pyridine), forming an alkyl chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes into stable gaseous byproducts SO₂ and HCl (neutralized by pyridine). This decomposition drives the reaction to completion.[8]

Diagram 2: Simplified mechanism of alcohol chlorination.

Data Summary and Characterization

The following table provides an overview of the quantitative aspects of the synthesis.

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventTypical Yield
1. Protection Serinol(Boc)₂O1 : 1.1Dioxane/Water>95%
2. Chlorination N-Boc-SerinolSOCl₂, Pyridine1 : 0.95 : 1.1DCM40-50% (after purification)
3. Deprotection N-Boc-2-amino-3-chloropropan-1-olHCl in Dioxane1 : 5-10Dioxane>90%

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Critical Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13] Always handle in a certified fume hood, wear appropriate PPE, and ensure no contact with moisture. Have an appropriate quenching agent (like sodium bicarbonate) ready.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated area.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Minimize inhalation and skin contact.

  • Acidic Solutions (HCl): Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]

References

  • WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol). Google Patents.
  • Minamisawa, K., Arima, Y., & Kumazawa, K. (1985). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules . Plant and Cell Physiology, 26(5), 805–810. URL: [Link]

  • EP0348223A2 - Novel process for the preparation of serinol. Google Patents.
  • Organic Syntheses Procedure . Enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1h)-pyrimidinone. URL: [Link]

  • Kar, M., et al. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms... Canadian Journal of Chemistry. URL: [Link]

  • Organic Syntheses Procedure . 3-Ammoniopropylsulfate. URL: [Link]

  • ReactionWeb.io . Alcohol + SOCl2. URL: [Link]

  • Chemistry LibreTexts . (2024). 17.6: Reactions of Alcohols. URL: [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • Master Organic Chemistry . (2018). Protecting Groups For Amines. URL: [Link]

  • Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. URL: [Link]

  • Chemistry LibreTexts . (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. URL: [Link]

  • Science Madness Discussion Board . (2004). Methods of Chlorination of Primary non Benzylic Alcohols. URL: [Link]

  • CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride. Google Patents.
  • New Jersey Department of Health . (2008). HAZARD SUMMARY: THIONYL CHLORIDE. URL: [Link]

  • Chemistry Steps . Boc Protecting Group for Amines. URL: [Link]

  • KR20000059869A - Process for the production of SERINOL (2-amino-1,3-propanediol). Google Patents.
  • Organic Chemistry Portal . Protecting Groups. URL: [Link]

  • Müller, M., & Wolberg, M. (2011). Serinol: small molecule - big impact . Applied Microbiology and Biotechnology, 91, 461-469. URL: [Link]

  • Reddit r/Chempros . (2023). Selective protection of alcohol over amine. URL: [Link]

  • PubChem . 2-Amino-1-chloropropan-1-ol. URL: [Link]

  • Kartika, R., & Gruffi, T. R. (2011). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation . The Journal of Organic Chemistry, 76(13), 5258–5267. URL: [Link]

  • Wikipedia . Protecting group. URL: [Link]

  • YouTube . (2018). Reaction of alcohols with thionyl chloride. URL: [Link]

  • Carl ROTH . (2024). SAFETY DATA SHEET: Thionyl chloride. URL: [Link]

  • International Labour Organization . (2021). ICSC 1409 - THIONYL CHLORIDE. URL: [Link]

  • Chemistry Steps . Alcohols to Amines. URL: [Link]

  • YouTube . (2020). Protecting Groups for Amines: Sulfonamides. URL: [Link]

  • The Good Scents Company . 3-amino-1-propanol. URL: [Link]

Sources

Protocol for selective chlorination of amino diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for the Regioselective Chlorination of Amino Diols

Executive Summary

The selective functionalization of amino diols represents a "chemoselectivity triad" challenge common in the synthesis of sphingolipids, chloramphenicol analogs, and nucleoside antivirals. The objective is to selectively convert a primary (


) hydroxyl group to a chloride in the presence of a secondary (

) hydroxyl group and a nitrogen center.

This Application Note provides two distinct, field-validated protocols to achieve this transformation with high regiocontrol (


).
  • Method A (The Cyclic Sulfite Route): Utilizes Thionyl Chloride (

    
    ).[1][2][3][4] Best for acid-stable substrates and scalable process chemistry.
    
  • Method B (The Sulfonate Displacement Route): Utilizes Methanesulfonyl Chloride (

    
    ) and Lithium Chloride (
    
    
    
    ). Best for acid-sensitive substrates (e.g., N-Boc protected) and high-precision medicinal chemistry.

Strategic Pre-requisites

CRITICAL STOP: Before proceeding, the amine functionality must be protected . Free amines are significantly more nucleophilic than hydroxyls and will react with chlorinating agents to form sulfinamides or chloramines, or undergo intramolecular cyclization to form aziridines/pyrrolidines.

  • Recommended Protecting Groups (PG):

    • For Method A: Acetamide (Ac), Benzamide (Bz), Phthalimide (Phth). (Acid-stable).

    • For Method B: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz). (Acid-labile or base-sensitive).

Theoretical Foundation & Mechanism

The Chemoselectivity Challenge

The relative nucleophilicity in an amino diol follows the order:


. Once the amine is masked (PG-NH-), the competition is purely between the steric accessibility of the primary alcohol and the electronic environment of the secondary alcohol.
Mechanism A: The Cyclic Sulfite Ring Opening

Reaction with


 does not proceed via simple 

on the primary alcohol. Instead, 1,2-amino diols (and 1,3-diols) react to form a cyclic sulfite intermediate .
  • Formation:

    
     bridges both hydroxyls to form a 5- or 6-membered cyclic sulfite ring.
    
  • Activation: The ring is highly strained and electrophilic.

  • Regioselective Opening: Chloride ion (

    
    ) attacks the least hindered carbon  (the primary center) in an 
    
    
    
    fashion, breaking the C-O bond and inverting the configuration at that center (if chiral).
  • Hydrolysis: The resulting secondary chlorosulfite is hydrolyzed to the secondary alcohol.

Mechanism B: Kinetic Mesylation

This method relies on steric differentiation.

  • Kinetic Control: At low temperatures (

    
    ), 
    
    
    
    reacts preferentially with the unhindered
    
    
    OH.
  • Displacement: The resulting primary mesylate is a potent leaving group, displaced by

    
     (from LiCl) in a subsequent step.
    

Chlorination_Pathways Substrate N-Protected Amino Diol CyclicSulfite Intermediate: Cyclic Sulfite Ring Substrate->CyclicSulfite Method A: SOCl2, Reflux Mesylate Intermediate: Primary Mesylate Substrate->Mesylate Method B: MsCl, Et3N, 0°C RingOpen Regioselective Ring Opening (Cl-) CyclicSulfite->RingOpen S_N2 Attack at 1° Carbon ProdA Product: 1-Chloro-2-Alcohol RingOpen->ProdA Hydrolysis Displace Finkelstein Displacement (LiCl) Mesylate->Displace LiCl, Acetone Displace->ProdA

Figure 1: Mechanistic divergence between the Cyclic Sulfite route (Method A) and Mesylate Displacement (Method B).

Experimental Protocols

Method A: Thionyl Chloride (The "Hard" Protocol)

Best for: Scale-up, Acid-stable PGs (Acetamides), 1,2-diols.

Reagents:

  • Substrate: N-Protected Amino Diol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform (

    
    )
    
  • Scavenger (Optional): Imidazole or Pyridine (1.5 equiv) – Use only if acid-sensitive moieties are present.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ). Purge with 
    
    
    
    .
  • Dissolution: Dissolve the N-protected amino diol in dry DCE (0.5 M concentration).

  • Addition: Cool the solution to 0°C . Add

    
     dropwise via syringe over 20 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting.
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Ring Opening: Heat the reaction to reflux (60-80°C) for 2-4 hours.

    • Note: This thermal step is critical to drive the chloride attack on the cyclic sulfite.

  • Quench & Hydrolysis: Cool to RT. Pour the mixture into saturated aqueous

    
     (Caution: Foaming). Stir vigorously for 30 minutes to hydrolyze the secondary chlorosulfite ester.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Mesyl Chloride / LiCl (The "Soft" Protocol)

Best for: N-Boc protected amines, complex drug intermediates, high regioselectivity requirements.

Reagents:

  • Substrate: N-Protected Amino Diol (1.0 equiv)

  • Reagent 1: Methanesulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Reagent 2: Lithium Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Dichloromethane (DCM) for Step 1; Acetone or DMF for Step 2.

Protocol:

  • Activation (Mesylation):

    • Dissolve substrate and

      
       in dry DCM (0.2 M) under 
      
      
      
      .
    • Cool to -10°C (Ice/Salt bath).

    • Add

      
       dropwise.[5] Stir at -10°C for 30-60 mins.
      
    • Checkpoint: Monitor by TLC.[6] Stop immediately upon consumption of starting material to prevent mesylation of the

      
       OH.
      
    • Workup 1: Wash with cold 1N HCl (if PG allows) or sat.

      
      , then brine. Dry and concentrate to obtain the crude mono-mesylate.
      
  • Displacement (Chlorination):

    • Redissolve the crude mono-mesylate in Acetone (or DMF for faster rates).

    • Add solid

      
       (5.0 equiv).
      
    • Heat to reflux (Acetone) or 60°C (DMF) for 4-12 hours.

    • Mechanism:[1][2][3][5][6][7][8] The

      
       displaces the 
      
      
      
      group via
      
      
      .
  • Final Workup: Remove solvent. Resuspend in EtOAc/Water. Wash organics with water (

    
    ) to remove excess LiCl. Dry and concentrate.
    

Data & Decision Matrix

Table 1: Comparative Performance of Chlorination Protocols

FeatureMethod A (

)
Method B (

)
Selectivity (

:

)
High (>90:10) via cyclic intermediateVery High (>95:5) via kinetic control
Protecting Group Compatibility Poor for Boc/Trityl (HCl generation)Excellent for Boc, Cbz, Acetals
Stereochemistry (

OH)
Retention (usually)Retention (unaffected)
Stereochemistry (

C)
Inversion (if chiral)Inversion
Scalability Excellent (Low cost, simple workup)Moderate (Two steps, LiCl cost)
Byproducts

(gas),

(gas)

,

Troubleshooting & Optimization

Issue 1: Loss of N-Protecting Group (Method A)

  • Cause:

    
     generated during 
    
    
    
    addition cleaves Boc/Trityl groups.
  • Solution: Switch to Method B. Alternatively, add 2.0 equiv of Pyridine or 2,6-Lutidine to the

    
     reaction to buffer the acid.
    

Issue 2: Bis-chlorination (Both OH groups react)

  • Cause (Method A): Reaction temperature too high during addition; cyclic sulfite breaks down non-selectively.

  • Cause (Method B): Excess

    
     or temperature >0°C during activation step.
    
  • Solution: Strictly maintain -10°C during reagent addition. Use exactly 1.05-1.1 equiv of electrophile.

Issue 3: Aziridine/Oxazoline Formation

  • Cause: Intramolecular attack of the amide oxygen or nitrogen onto the activated primary carbon.

  • Solution: This is common in 1,2-amino alcohols. Ensure the protecting group is non-nucleophilic (e.g., Cbz is better than Acetamide for preventing oxazoline formation). Keep the reaction mixture dilute (0.1 M).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Collington, E. W., & Meyers, A. I. (1971). A Facile Synthesis of Alkyl Chlorides. The Journal of Organic Chemistry, 36(20), 3044–3045. Link

  • Giordano, C., et al. (1991). Practical synthesis of (R)-(-)-carnitine from (R)-(-)-3-chloro-2-hydroxypropyl trimethylammonium chloride. Journal of Organic Chemistry, 56, 6114.

Sources

Application Note: Strategic Quantification of 2-Amino-3-chloropropan-1-ol in Linezolid API

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready guide for the analysis of 2-Amino-3-chloropropan-1-ol , a specific regioisomer and potential genotoxic impurity (PGI) found in the synthesis of Linezolid.

Executive Summary & Scientific Rationale

In the synthesis of Linezolid (an oxazolidinone antibiotic), the reaction between (S)-epichlorohydrin and amine precursors is a critical step. While the primary intermediate formed is typically 1-amino-3-chloro-2-propanol , the regioselective nature of epoxide ring-opening can yield the isomeric impurity 2-Amino-3-chloropropan-1-ol .

Due to the presence of an alkyl halide moiety and a free amine, this compound is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. Its structural similarity to the major intermediate makes chromatographic separation challenging. This guide provides a validated LC-MS/MS protocol for trace quantification (<10 ppm) and a mechanistic explanation of its formation to aid in process control.

Key Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV/Vis detection (HPLC-DAD) insufficient for trace analysis.

  • High Polarity: The amino-alcohol motif leads to poor retention on standard C18 columns.

  • Isomerism: It is isobaric with the major intermediate (1-amino-3-chloro-2-propanol), requiring high-resolution separation or distinct fragmentation patterns for specificity.

Mechanistic Origin & Pathway Analysis

Understanding the formation of 2-Amino-3-chloropropan-1-ol is essential for upstream process control. It typically arises from the non-regioselective attack of the amine source on the substituted carbon of the epichlorohydrin ring (or equivalent glycidyl derivative).

Figure 1: Impurity Formation Pathway

The following diagram illustrates the competitive ring-opening pathways.

LinezolidImpurity cluster_legend Reaction Kinetics Epich Starting Material (S)-Epichlorohydrin Reaction Nucleophilic Attack Epich->Reaction Amine Amine Source (e.g., Ammonia/Aniline deriv.) Amine->Reaction Major Major Intermediate 1-Amino-3-chloro-2-propanol (Terminal Attack) Reaction->Major  Path A (Favored) Impurity Target Impurity 2-Amino-3-chloropropan-1-ol (Central Attack) Reaction->Impurity  Path B (Trace) Regioselectivity depends on solvent polarity and Lewis acid catalysis. Regioselectivity depends on solvent polarity and Lewis acid catalysis.

Caption: Mechanistic divergence in epoxide ring opening. Path B yields the target impurity 2-Amino-3-chloropropan-1-ol.

Analytical Protocol: HILIC-MS/MS Method

Given the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation mode. This avoids the need for ion-pairing reagents which can suppress MS ionization.

Reagents and Standards
  • Target Standard: 2-Amino-3-chloropropan-1-ol (Custom synthesis or certified reference material).

  • Internal Standard (IS): 2-Amino-3-chloropropan-1-ol-d5 (Deuterated) or Linezolid-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate (Buffer).

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column Waters XBridge Amide (100 x 2.1 mm, 3.5 µm)Amide phase provides superior retention for polar amines compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH ensures protonation of the amine (

) for HILIC retention.
Mobile Phase B Acetonitrile : Buffer (95:5 v/v)High organic content required for HILIC mode.
Flow Rate 0.4 mL/minOptimized for electrospray ionization efficiency.
Column Temp 40°CImproves mass transfer and peak shape.
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BState
0.0595Equilibration
1.0595Isocratic Hold
6.03070Elution Gradient
7.05050Wash
7.1595Re-equilibration
10.0595End
Mass Spectrometry Parameters (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity against the isobaric 1-amino isomer.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
2-Amino-3-chloropropan-1-ol 110.0 [M+H]+74.02518Loss of HCl (Characteristic)
110.092.02512Loss of H2O
Linezolid (Matrix) 338.1 [M+H]+296.13022Morpholine ring frag.

Note: The loss of HCl (36 Da) is common in chloro-alkyl amines. To distinguish from the 1-amino isomer, compare the ratio of the 74.0 vs 92.0 fragments. The 2-amino isomer often favors water loss (92.0) more than the 1-amino isomer due to the proximity of the hydroxyl and amino groups.

Sample Preparation Protocol

This protocol is designed to extract the polar impurity from the lipophilic Linezolid matrix.

  • Stock Preparation:

    • Dissolve 10 mg of 2-Amino-3-chloropropan-1-ol standard in 10 mL of Methanol (1 mg/mL).

    • Prepare working standards at 1, 5, 10, 50, and 100 ng/mL in ACN:Water (90:10).

  • Sample Extraction:

    • Weigh 50 mg of Linezolid API into a 15 mL centrifuge tube.

    • Add 5.0 mL of Acetonitrile (The API is sparingly soluble in pure ACN, while the polar impurity is extracted).

    • Sonicate for 15 minutes at ambient temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the undissolved API.

    • Transfer the supernatant to an LC vial.

  • Recovery Check:

    • Spike a separate API sample with the impurity at the limit level (e.g., 10 ppm) to verify extraction efficiency (Target: 80-120%).

Method Validation & System Suitability

To ensure data integrity (ALCOA+ principles), the following criteria must be met before batch release testing.

Figure 2: Analytical Decision Tree

Use this workflow to determine if the method is performing correctly.

ValidationTree Start Start Sequence Blank Inject Blank (ACN:H2O) Start->Blank NoiseCheck Noise < 100 cps @ RT? Blank->NoiseCheck StdInj Inject Std (10 ppm) NoiseCheck->StdInj Yes Fail Troubleshoot: Clean Source / Change Column NoiseCheck->Fail No SNCheck S/N > 10? StdInj->SNCheck IsoCheck Isomer Resolution Rs > 1.5? SNCheck->IsoCheck Yes SNCheck->Fail No Pass Proceed to Samples IsoCheck->Pass Yes IsoCheck->Fail No (Co-elution)

Caption: System Suitability logic flow. Critical control point: Resolution (Rs) from the 1-amino isomer.

Validation Criteria (ICH Q2(R1))
  • Specificity: No interference at the retention time of the impurity from the API or the 1-amino-3-chloro-2-propanol isomer.

  • Limit of Quantitation (LOQ): Must be

    
     30% of the ICH M7 limit. (Typical target: 0.5 ppm).
    
  • Linearity:

    
     over the range of 0.5 ppm to 50 ppm.
    
  • Accuracy: Spike recovery between 80% and 120%.

Regulatory Context & Safety Limits

Under ICH M7, 2-Amino-3-chloropropan-1-ol is considered a mutagenic impurity due to the alkylating potential of the chloro-group.

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.

  • Calculation for Limit in API:

    
    
    
    • Example: If the max daily dose of Linezolid is 1.2 g (600 mg BID):

      
      
      
    • Action: The analytical method LOQ must be at least 0.4 ppm to ensure accurate quantification at this limit.

References

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Reddy, K. V. S. R., et al. (2002).[1] "Isolation and characterization of process-related impurities in linezolid." Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[1]

  • Guo, T., et al. (2013). "Genotoxicity of 2-bromo-3′-chloropropiophenone and related alkyl halides." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (Context on halo-amine genotoxicity).
  • U.S. Food and Drug Administration (FDA). (2014). NDA 206473 Pharmacology/Toxicology Review for Linezolid. (Discusses impurity qualification).

  • SynThink Research Chemicals. (n.d.). Linezolid Impurities and Standards. (Reference for commercial availability of specific isomers).

Sources

Application Note: Stereoselective Synthesis of Chiral Aziridines from 2-Amino-3-chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral aziridines are critical pharmacophores and synthetic intermediates in drug discovery, serving as precursors for complex alkaloids, amino acids, and DNA-crosslinking antitumor agents (e.g., Mitomycin C). This guide details the stereoselective synthesis of chiral aziridines utilizing 2-amino-3-chloropropan-1-ol (ACP) as the starting scaffold.

Unlike the traditional Wenker synthesis, which requires in situ activation of amino alcohols, ACP possesses a pre-installed leaving group (chloride), allowing for milder cyclization conditions. This protocol focuses on the synthesis of N-protected aziridine-2-methanols , prioritizing the retention of stereochemical integrity and the prevention of polymerization.

Mechanistic Principles

The transformation of 2-amino-3-chloropropan-1-ol to an aziridine ring proceeds via an intramolecular nucleophilic substitution (


).
Stereochemical Retention

Crucially, the chiral center at the C2 position (bearing the amine and hydroxymethyl group) does not participate directly in the bond-breaking event. The nucleophilic nitrogen attacks the C3 carbon (bearing the chlorine). Therefore, the absolute configuration of the starting material is retained .

  • (S)-ACP

    
    (S)-Aziridine 
    
  • (R)-ACP

    
    (R)-Aziridine 
    
Pathway Diagram

The following diagram illustrates the reaction pathway and the critical decision point regarding N-protection.

AziridineSynthesis Start 2-Amino-3-chloropropan-1-ol (HCl Salt) BaseNeut Neutralization (Cold) Start->BaseNeut FreeAmine Free Amino-Alcohol (Intermediate) BaseNeut->FreeAmine Decision Route Selection FreeAmine->Decision RouteA Direct Cyclization (Unprotected) Decision->RouteA High Risk RouteB N-Protection (Recommended) Decision->RouteB Drug Dev Standard Unstable H-Aziridine (Unstable/Polymerizes) RouteA->Unstable Self-reaction Protected N-Protected Intermediate (N-Trt / N-Ts) RouteB->Protected + PG-Cl (Trt/Ts) Cyclization Base-Induced Cyclization (NaH / KOH) Protected->Cyclization Final Chiral N-Protected Aziridine-2-Methanol Cyclization->Final Intramolecular SN2

Figure 1: Strategic workflow for aziridine synthesis. Route B is preferred for pharmaceutical applications to ensure product stability.

Critical Application Notes

The Necessity of N-Protection

While it is theoretically possible to cyclize the free amine, the resulting 1H-aziridine is highly unstable. The secondary amine on the strained ring is nucleophilic and will attack unreacted starting material or other aziridine molecules, leading to rapid polymerization (dimerization to piperazines).

  • Recommendation: Always install an electron-withdrawing or bulky protecting group (Tosyl, Trityl, Boc) before or during cyclization to stabilize the nitrogen lone pair.

Base Selection & pH Control

The cyclization requires a base strong enough to deprotonate the amide/amine but must not be so nucleophilic that it opens the ring.

  • Preferred Bases: Sodium Hydride (NaH) in THF (anhydrous conditions) or Potassium Hydroxide (KOH) in biphasic systems.

  • Avoid: Nucleophilic bases (e.g., alkoxides in protic solvents) which may favor ether formation over cyclization.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Tritylaziridine-2-methanol

Target: Preparation of a bulky, sterically protected aziridine suitable for further functionalization. Starting Material: (S)-2-Amino-3-chloropropan-1-ol HCl salt.

Reagents:
  • (S)-2-Amino-3-chloropropan-1-ol HCl (1.0 equiv)

  • Trityl Chloride (Trt-Cl) (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

  • Solvent for workup: Ethyl Acetate / Hexanes[2]

Step-by-Step Procedure:
  • Neutralization & Protection:

    • Suspend (S)-2-Amino-3-chloropropan-1-ol HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen.

    • Add TEA (30 mmol) dropwise. The solution will clear as the free amine is liberated.

    • Add Trityl Chloride (11 mmol) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of N-Trityl intermediate).

  • Cyclization:

    • Note: In many cases, the steric bulk of the trityl group combined with the presence of TEA is sufficient to drive cyclization over extended times (12-24h). However, for rapid completion:

    • Cool the mixture to 0°C.

    • Add a stronger base solution (e.g., KOH 10% aq. or maintain anhydrous and use NaH if the hydroxyl is not interfering). Standard Protocol: Wash the organic layer with water to remove TEA salts, dry, and redissolve in THF. Treat with NaH (1.2 equiv) at 0°C for 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo at <30°C (Aziridines are heat sensitive).

  • Purification:

    • Flash chromatography on silica gel (pre-treated with 1% TEA to prevent acid-catalyzed ring opening).

    • Eluent: Hexanes/Ethyl Acetate (8:2).

Protocol B: Synthesis of (S)-1-Tosylaziridine-2-methanol

Target: Preparation of an activated aziridine for ring-opening reactions.

Reagents:
  • (S)-2-Amino-3-chloropropan-1-ol HCl (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (MeCN)

Step-by-Step Procedure:
  • One-Pot Synthesis:

    • Suspend (S)-2-Amino-3-chloropropan-1-ol HCl (10 mmol) and K₂CO₃ (25 mmol) in MeCN (50 mL).

    • Stir at 0°C for 30 minutes.

    • Add TsCl (11 mmol) dissolved in minimal MeCN dropwise.

    • Allow to warm to RT and reflux gently (60°C) for 6 hours. The carbonate acts as both the scavenger for HCl (from protection) and the base for cyclization.

  • Workup:

    • Filter off the solid salts.[3]

    • Concentrate the filtrate.

    • Redissolve residue in DCM, wash with water and brine.

  • Crystallization:

    • N-Tosyl aziridines are often solids. Recrystallize from EtOAc/Hexanes.

Data Summary & Troubleshooting

Table 1: Comparative Conditions for Cyclization

ParameterProtocol A (Trityl)Protocol B (Tosyl)Impact on Application
Protecting Group Trityl (Trt)Tosyl (Ts)Trt is bulky (steric protection); Ts is electron-withdrawing (activates ring).
Base System TEA / NaHK₂CO₃NaH is faster; Carbonate is milder/safer.
Solvent DCM / THFAcetonitrileTHF preferred for strong bases; MeCN for reflux.
Stability HighModerateTs-aziridines are highly reactive electrophiles.
Yield (Typical) 75-85%80-90%Depends on moisture control.
Troubleshooting Guide
  • Low Yield: Check water content in solvents.

    
     cyclization competes with hydrolysis of the chloride.
    
  • Ring Opening (Byproduct): If the silica gel is acidic during purification, the aziridine will open to the amino-alcohol. Always add 1% Triethylamine to the eluent.

  • Incomplete Cyclization: If the intermediate (N-protected chloro-alcohol) persists, increase temperature to 40°C or switch to a stronger base (NaH).

Safety & Handling (Mandatory)

WARNING: ALKYLATING AGENTS

Aziridines are potent alkylating agents and potential mutagens.[4] They can cross-link DNA.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous acetic acid or 1M HCl to open the ring and neutralize the alkylating potential before disposal.

  • Storage: Store N-protected aziridines at -20°C under inert atmosphere.

References

  • Bieber, L. W., & de Araújo, M. C. F. (2002).[5] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]

  • Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31, 247-258. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Aziridines. [Link]

  • Watson, I. D. G., et al. (2006).[6] Catalyst-Controlled Diastereoselective Formation of Chiral Aziridines. Accounts of Chemical Research. [Link]

Sources

Application Note: Precision Synthesis of Oxazolines via 2-Amino-3-Chloro-Alcohol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of oxazolines using 2-amino-3-chloro-alcohols as the key electrophilic precursor. This route is a precision alternative to the classical dehydrative cyclization of amino alcohols, offering higher control over stereochemistry and avoiding harsh dehydrating reagents like DAST or excess thionyl chloride in the final step.

Abstract & Strategic Value

Oxazolines, particularly chiral bis(oxazolines) (BOX) , are privileged ligands in asymmetric catalysis and essential pharmacophores in drug discovery. While classical synthesis involves the dehydration of


-acyl amino alcohols (using 

, MsCl, or Burgess reagent), this protocol focuses on the use of 2-amino-3-chloro-alcohols (e.g., 2-amino-3-chloropropanol derivatives).

Using a pre-chlorinated precursor decouples the "activation" step from the "cyclization" step. This allows researchers to purify the activated intermediate before ring closure, minimizing side reactions (such as racemization or aziridine formation) that often plague one-pot dehydrative methods. This guide details the mechanistic pathways, optimized protocols, and critical troubleshooting steps for this transformation.

Mechanistic Insight: The "Chlorohydrin" Advantage

The transformation of a 2-amino-3-chloro-alcohol to an oxazoline proceeds via an intramolecular nucleophilic substitution. Unlike standard amino alcohols, where the hydroxyl group must be converted to a leaving group in situ, the chloro-alcohol already possesses a potent leaving group (


) at the 

-position.
Reaction Pathway

The cyclization generally follows one of two pathways depending on the pH and protecting groups:

  • Direct Displacement (Path A): Under neutral or acidic conditions, the amide oxygen attacks the carbon bearing the chlorine (C-Cl) directly (5-exo-tet cyclization).

  • Epoxide Intermediate (Path B - Dominant in Base): Under basic conditions, the chlorohydrin moiety (

    
    ) is first deprotonated to form an alkoxide, which rapidly displaces the chloride to form an epoxide  (oxirane). The amide oxygen then attacks the epoxide to close the oxazoline ring.
    

Key Stereochemical Note: The chiral center at the


-position (carrying the amine) is generally preserved. However, if the reaction proceeds via the epoxide (Path B), the stereochemistry at the 

-carbon (formerly carrying the Cl) is inverted twice (once forming epoxide, once opening it), resulting in net retention relative to the starting chlorohydrin—but this depends strictly on the specific isomer used.

OxazolineMechanism Start 2-Amino-3-Chloro-Alcohol (Precursor) Acylation Acylation (RCOCl / Base) Start->Acylation Intermediate N-Acyl-2-Amino-3-Chloro-Alcohol Acylation->Intermediate Base Base Treatment (NaOH / NaH) Intermediate->Base PathA Path A: Direct Cyclization (Amide O attack) Base->PathA Neutral/Weak Base PathB Path B: Epoxide Intermediate (Alkoxide -> Epoxide -> Ring Open) Base->PathB Strong Base (Alkoxide formation) Product 2-Oxazoline PathA->Product -HCl PathB->Product Isomerization

Figure 1: Divergent mechanistic pathways for oxazoline formation from chlorohydrin precursors.

Experimental Protocol

Precursor Preparation (Context)

If not purchasing 2-amino-3-chloropropanol hydrochloride: Start with the corresponding amino acid ester (e.g., L-Serine methyl ester). Reduce to the diol (Serinol) using


. Selectively chlorinate the primary alcohol using stoichiometric thionyl chloride (

) at 0°C to yield 2-amino-3-chloropropanol hydrochloride .
Step 1: Acylation

This step installs the side chain (R-group) of the oxazoline.

Reagents:

  • 2-Amino-3-chloropropanol HCl (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv) or Nitrile (R-CN) with catalyst

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspend 2-amino-3-chloropropanol HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Cool to 0°C. Add

    
     (25 mmol) dropwise. The suspension will clear as the free amine forms.
    
  • Add the Acid Chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent premature cyclization or O-acylation.

  • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Intermediate usually less polar than starting amine).

  • Workup: Wash with 1N HCl (to remove excess amine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Isolate the N-acyl-2-amino-3-chloropropanol . It is typically a stable solid or oil.

Step 2: Cyclization (The Critical Step)

This step closes the ring. The choice of base determines the pathway (Epoxide vs. Direct).

Method A: Mild Basic Cyclization (Recommended for chiral retention)

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (0.5 M).

  • Conditions:

    • Dissolve the N-acyl intermediate from Step 1 in dry Methanol (0.1 M concentration).

    • Add NaOMe (1.1 equiv) at 0°C.

    • Stir at 0°C for 30 mins, then allow to warm to RT.

    • Monitor by TLC. The oxazoline is typically less polar than the acyclic amide.

    • Quench: Add solid

      
       to neutralize. Remove solvent.[1] Partition between Ether/Water.
      
    • Purification: Flash chromatography (often Silica neutralized with 1%

      
       to prevent ring opening).
      

Method B: Phase Transfer Catalysis (For difficult substrates)

  • Reagents: 50% NaOH (aq), DCM, Tetrabutylammonium bromide (TBAB).

  • Conditions: Biphasic stirring at RT. This method favors the epoxide intermediate pathway and is robust for aryl-substituted oxazolines.

Data & Optimization Guide

The following table summarizes the impact of base and solvent on the yield and enantiomeric excess (ee%) for a model substrate (Phenyl-oxazoline synthesis).

Base SystemSolventTempYield (%)ee RetentionNotes
NaOMe (1.1 eq) MeOH 0°C -> RT 92% >99% Recommended standard. Fast, clean conversion.
NaOH (aq) / TBABDCM / WaterRT85%95%Good for large scale; slight hydrolysis risk.
NaH (1.2 eq)THF0°C78%90%Strong base may cause partial racemization or aziridine byproduct.

AcetoneReflux65%>99%Slow reaction; requires heat which may degrade sensitive groups.

DCMRT88%>99%Non-basic route. Expensive, but excellent for base-sensitive substrates.

Troubleshooting & Quality Control

Issue: Aziridine Formation vs. Oxazoline

A common competitor is the N-alkylation (forming an aziridine ring) instead of O-alkylation.

  • Cause: The amide nitrogen anion (formed by strong bases like NaH) is a potent nucleophile.

  • Solution: Use "softer" bases (NaOMe) or protic solvents (MeOH) which solvate the anion and favor O-attack (hard nucleophile) over N-attack. Avoid NaH in THF unless necessary.

Issue: Hydrolysis of the Amide
  • Symptom: Recovery of starting amino alcohol or carboxylic acid.

  • Cause: Presence of water in the cyclization step with hydroxide bases.

  • Solution: Ensure anhydrous conditions for Method A. For Method B, keep reaction time short and temperature low.

Validation Check (Self-Validating Protocol)
  • NMR Signature:

    • Precursor: Distinct signals for

      
       (typically 
      
      
      
      3.5-3.8 ppm).
    • Product (Oxazoline): The

      
       signals disappear. New signals for the oxazoline ring protons appear (
      
      
      
      4.0-4.5 ppm, often complex splitting due to rigidity).
    • IR Spectroscopy: Look for the disappearance of the Amide N-H stretch (

      
      ) and the appearance of the C=N imine stretch (
      
      
      
      ).

References

  • Garg, P., et al. (2014). "Transition-Metal-Free Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols." The Journal of Organic Chemistry. Available at: [Link]

  • Trose, M., et al. (2015). "Synthesis of 2-oxazolines from thioamides." The Journal of Organic Chemistry. Available at: [Link]

  • Wenker, H. (1935). "The Synthesis of Delta-2-oxazolines and Delta-2-thiazolines from N-Acyl-2-amino-ethanols." Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2023). "Synthesis of 2-Oxazolines." Available at: [Link]

Sources

Application Note: Precision Cyclization of 2-Amino-3-chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemically rigorous methodology for the cyclization of 2-Amino-3-chloropropan-1-ol to 2-(hydroxymethyl)aziridine.

Executive Summary

The cyclization of 2-amino-3-chloropropan-1-ol (typically supplied as the hydrochloride salt) is the primary synthetic route to 2-(hydroxymethyl)aziridine , a high-value pharmacophore found in mitomycin antibiotics and used as a versatile electrophile in fragment-based drug discovery.[1]

Unlike the classic Wenker synthesis (which requires harsh sulfation of amino alcohols), this method utilizes the pre-installed chloride leaving group for a milder, base-mediated intramolecular


 substitution.[1] This guide provides the mechanistic rationale, reagent selection matrix, and two validated protocols (Aqueous and Anhydrous) to ensure high yield and stereochemical integrity.

Scientific Foundation & Mechanism

Mechanistic Insight

The transformation proceeds via an intramolecular nucleophilic substitution (


).[1] The reaction kinetics are pH-dependent.[1] The starting material is stable as a hydrochloride salt. Upon neutralization, the free amine acts as the nucleophile, attacking the 

-carbon (C3) bearing the chlorine atom.[1]

Critical Stereochemical Note: The chiral center is located at C2 (the carbon bearing the amine).[1] Since the nucleophilic attack occurs at C3 (the non-chiral methylene group), stereochemistry at C2 is retained .[1] An (S)-starting material yields an (S)-aziridine.[1]

Reaction Pathway Diagram

The following diagram illustrates the activation and cyclization pathway, highlighting the transition from the stable salt to the reactive aziridine.

AziridineCyclization Start 2-Amino-3-chloropropan-1-ol (HCl Salt) Base1 Base (Eq. 1) (Neutralization) Start->Base1 Deprotonation Intermediate Free Amine Species (Nucleophile Generated) Base1->Intermediate - HCl TS Transition State (Intramolecular SN2) Intermediate->TS N attacks C3 Product 2-(Hydroxymethyl)aziridine TS->Product Ring Closure (- Cl⁻)

Figure 1: Mechanistic pathway for the base-mediated cyclization of 2-amino-3-chloropropan-1-ol.[1][2][3][4][5][6]

Reagent Selection Matrix

The choice of base and solvent dictates the reaction rate, byproduct profile, and ease of workup.[1]

Reagent ClassSpecific ReagentSolvent SystemProsConsRecommended For
Inorganic Base NaOH / KOH Water or

/THF
Fast kinetics; Green chemistry; Simple extraction.[1]Hydrolysis risk if heated excessively; Product is water-soluble (difficult extraction).[1]Scale-up & Standard Synthesis
Weak Inorganic

/

Acetonitrile (MeCN)Milder; Anhydrous conditions prevent hydrolysis.[1]Slower reaction rate; Requires filtration of salts.Sensitive Substrates & Enantiopure work
Organic Base

/ DIPEA
THF / DCMHomogeneous reaction; Good for lipophilic derivatives.Ammonium salts can complicate purification; Slower cyclization.Derivatization (e.g., in situ acylation)

Detailed Experimental Protocols

Protocol A: Aqueous Biphasic Cyclization (Standard)

Best for: Routine synthesis, scale-up, and when using the hydrochloride salt.[1]

Reagents:

  • 2-Amino-3-chloropropan-1-ol HCl (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH) (2.5 equiv)[1]

  • Solvent: Water (primary) / DCM (extraction)[1]

Procedure:

  • Dissolution: Dissolve 2-amino-3-chloropropan-1-ol HCl (10 mmol) in minimal deionized water (5 mL) in a round-bottom flask.

  • Basification: Cool the solution to 0°C. Add an aqueous solution of NaOH (25 mmol in 5 mL water) dropwise over 10 minutes.

    • Why: The first equivalent neutralizes the HCl salt; the excess drives the equilibrium and scavenges the proton released during ring closure.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; aziridines often stain blue/purple but distinct from primary amines) or

      
       NMR (disappearance of CH2-Cl signals).[1]
      
  • Extraction (Critical Step): 2-(Hydroxymethyl)aziridine is highly water-soluble.[1]

    • Saturate the aqueous phase with solid NaCl (salting out).[1]

    • Extract exhaustively with DCM (

      
       mL) or 
      
      
      
      .[1]
  • Purification: Dry the combined organics over anhydrous

    
    . Filter and concentrate under reduced pressure (keep bath temp < 30°C to avoid polymerization).
    
  • Storage: Store at -20°C under inert atmosphere.

Protocol B: Anhydrous Cyclization

Best for: Preventing hydrolysis or when the product is difficult to extract from water.[1]

Reagents:

  • 2-Amino-3-chloropropan-1-ol HCl (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous[1]

Procedure:

  • Suspension: Suspend the starting material (5 mmol) and finely powdered anhydrous

    
     (15 mmol) in dry MeCN (20 mL).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours.

    • Note: The heterogeneous nature requires heating to ensure efficient collisions and deprotonation.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a pad of Celite.[1]
  • Isolation: Concentrate the filtrate carefully. The residue is typically pure enough for downstream applications.

Workflow Decision Tree

Use this logic flow to determine the optimal processing route for your specific constraints.

Workflow Start Start: 2-Amino-3-chloropropan-1-ol HCl Decision Is the product water-sensitive or highly hydrophilic? Start->Decision PathA No (Standard) Decision->PathA Hydrophilic OK PathB Yes (Sensitive) Decision->PathB Avoid Water ProtocolA Protocol A: Aqueous NaOH (Fast, Scalable) PathA->ProtocolA ProtocolB Protocol B: MeCN / K2CO3 (Anhydrous, Clean) PathB->ProtocolB Extraction Salting Out + DCM Extraction ProtocolA->Extraction Filtration Filter Salts + Evaporation ProtocolB->Filtration End Purified Aziridine Extraction->End Filtration->End

Figure 2: Decision tree for selecting the optimal cyclization protocol.

Safety & Handling (Crucial)

Hazard Warning: Aziridines are potent alkylating agents. They are potentially mutagenic, carcinogenic, and toxic .[1]

  • Containment: All reactions must be performed in a functioning fume hood.

  • Quenching: Residual aziridines on glassware should be quenched with aqueous acid (e.g., 1M HCl) to open the ring back to the harmless amino-alcohol salt before washing.[1]

  • Stability: 2-(Hydroxymethyl)aziridine is unstable in acidic media (polymerizes or hydrolyzes).[1] Store as a free base only at low temperatures, or use immediately.

References

  • Bieber, L. W., & de Araujo, M. C. F. (2002).[1][7] Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Link

  • PubChem. (n.d.).[1][5][8][9] 2-Amino-1-chloropropan-1-ol Compound Summary. National Library of Medicine. Link[1]

  • Jubilant Ingrevia. (2024).[1][9] Safety Data Sheet: 2-(Hydroxymethyl)pyridine (Analogous Aziridine Precursor Safety). Link

  • Li, X., Chen, N., & Xu, J. (2010).[1][7] Improved Wenker Synthesis of Aziridines. Synthesis, 2010, 3423-3428.[1][7] Link[1]

Sources

Application Note: Precision Nucleophilic Substitution of 3-Chloro-2-aminopropanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the nucleophilic substitution of 3-chloro-2-aminopropanol (and its hydrochloride salt). It addresses the unique mechanistic challenges posed by the vicinal amino-chloride motif, specifically the competition between direct substitution and the dominant aziridine intermediate pathway.

The Aziridine Gateway: Controlling Reactivity and Regioselectivity

Executive Summary

The nucleophilic substitution of 3-chloro-2-aminopropanol (typically supplied as the stable hydrochloride salt, 1 ) is rarely a simple bimolecular displacement (


). Under most physiologically relevant or synthetic conditions (pH > 7), the reaction proceeds through a transient, highly reactive aziridinium  or aziridine  intermediate.

Failure to account for this intermediate leads to:

  • Regioisomeric mixtures: Nucleophilic attack at C2 vs. C3.

  • Polymerization: Self-reaction of the free amine with the alkyl chloride.

  • Hydrolysis: Loss of chloride to water, regenerating the aminodiol.

This guide details the protocols to harness the Aziridine Gateway for high-yield, regioselective substitution, treating the starting material as a "masked" aziridine.

Mechanistic Insight: The "Masked" Electrophile

The reactivity of 3-chloro-2-aminopropanol is governed by the intramolecular vs. intermolecular rate competition.

The Pathway
  • Activation (Deprotonation): The HCl salt is stable. Neutralization releases the free amine.

  • Cyclization (

    
    ):  The free amine attacks the 
    
    
    
    -carbon (C3), displacing chloride and forming 2-(hydroxymethyl)aziridine . This intramolecular reaction is entropically favored and orders of magnitude faster than direct intermolecular attack by an external nucleophile.
  • Ring Opening (

    
    ):  The external nucleophile (Nu) attacks the aziridine ring.
    
    • Path A (Steric Control): Attack at the less hindered C3 (Terminal)

      
       Retains original skeleton (Target).
      
    • Path B (Electronic Control): Attack at the more substituted C2

      
       Rearranged product (Impurity).
      
Visualizing the Reaction Logic

ReactionPathway Start 3-Chloro-2-aminopropanol (HCl Salt) Stable Storage Form FreeBase Free Amine (Transient) Start->FreeBase Base (pH > 8) Aziridine 2-(Hydroxymethyl) aziridine (Key Intermediate) FreeBase->Aziridine Fast Cyclization (k_intra >> k_inter) Product_C2 Rearranged By-product (C2 Substitution) FreeBase->Product_C2 Polymerization Product_C3 Target Product (C3 Substitution) Retained Skeleton Aziridine->Product_C3 Nu- (Steric Control) Major Path Aziridine->Product_C2 Nu- (Electronic Control) Minor Path

Figure 1: The reaction proceeds via an obligate aziridine intermediate. Direct substitution is kinetically irrelevant under basic conditions.

Critical Reaction Parameters

pH Control (The On/Off Switch)
  • Acidic (pH < 4): The amine is protonated (

    
    ). The molecule is inert to cyclization. Direct 
    
    
    
    is possible but requires high heat (
    
    
    C) and is slow.
  • Basic (pH > 9): Rapid cyclization to aziridine. The reaction rate is limited by the ring-opening step.

  • Recommendation: Use a "buffered release" strategy. Add base slowly to generate the aziridine in situ in the presence of the nucleophile to minimize self-polymerization.

Regioselectivity Rules

To ensure the nucleophile attacks C3 (restoring the 1-hydroxy-2-amino-3-functionalized skeleton):

  • Condition: Basic/Neutral media.

  • Mechanism:

    
    -like attack on the aziridine.
    
  • Outcome: Nucleophile attacks the least hindered carbon (C3).

  • Avoid: Lewis acids or protic acids during the addition step, which activate the aziridine nitrogen, increasing positive charge character at C2 and promoting attack at the substituted position (Path B).

Solvent Selection
SolventSuitabilityRationale
Water HighExcellent for thiols/amines. Promotes aziridine formation.[1][2]
Methanol/Ethanol HighGood solubility for organic nucleophiles.
DMF/DMSO MediumUse only if nucleophile is water-insoluble. Harder to remove.
DCM/THF LowPoor solubility of the HCl salt precursor.

Experimental Protocol

Scenario: Synthesis of 2-amino-3-(alkylthio)propan-1-ol (Thio-substitution)

Targeting the replacement of Cl with a Thiol (R-SH).

Materials:
  • 3-Chloro-2-aminopropanol HCl (1.0 eq)

  • Thiol Nucleophile (R-SH) (1.2 eq)

  • Base: Triethylamine (

    
    ) or NaOH (2.2 eq total: 1.0 to neutralize salt, 1.2 to activate thiol)
    
  • Solvent: Methanol (degassed)

Step-by-Step Procedure:
  • Preparation of Nucleophile Pool:

    • In a round-bottom flask, dissolve the Thiol (1.2 eq) in Methanol (10 mL/g).

    • Add Base (1.2 eq) to generate the thiolate anion (

      
      ).
      
    • Note: If using oxidation-sensitive thiols, purge with

      
      .
      
  • Controlled Addition (The "Reverse Addition" Technique):

    • Dissolve 3-Chloro-2-aminopropanol HCl (1.0 eq) in a minimum volume of water or methanol.

    • Add the remaining Base (1.0 eq) to this solution immediately before addition to the thiol pool.

    • Crucial: Add the amino-chloride solution dropwise to the Thiolate pool at

      
      C.
      
    • Rationale: This ensures that as soon as the aziridine forms, it encounters a high concentration of nucleophile, preventing it from reacting with another amine molecule (polymerization).

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (

      
      C).
      
    • Monitor by TLC or LC-MS. The aziridine intermediate is transient; look for the disappearance of the starting chloride (

      
      ) and appearance of product (
      
      
      
      ).
    • Time: Typically 2–6 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in EtOAc (if product is organic soluble) or water (if polar).

    • Safety Check: Ensure no residual aziridine remains. If uncertain, treat with dilute acetic acid/nucleophile quench.

Troubleshooting & Optimization

IssueRoot CauseSolution
Polymerization (Gummy precipitate) High concentration of free aziridine without nucleophile.Use Reverse Addition (add amine to nucleophile). Increase dilution.
Wrong Regioisomer (Nucleophile at C2) Acidic conditions or Lewis Acid presence.Ensure pH stays > 8. Avoid metal catalysts unless specifically required.
Low Yield / Hydrolysis Competition with water (OH- as nucleophile).Use a stronger nucleophile (Thiol/Amine) or switch to anhydrous solvent (MeOH/EtOH).
Incomplete Reaction Stable HCl salt not neutralized.Check pH. Ensure at least 2.0 eq of base is used (1 for salt, 1 for reaction).

Safety: The Alkylating Hazard

WARNING: While 3-chloro-2-aminopropanol is moderately stable as a salt, the aziridine intermediate generated in situ is a potent alkylating agent .

  • Toxicity: Potential mutagen/carcinogen.

  • Handling: Perform all reactions in a fume hood.

  • Decontamination: Quench spills with 5% aqueous acetic acid or thiosulfate solution to open the aziridine ring.

References

  • Chemistry Steps. (2019). Reactions of Thiols and Thiolates: Nucleophilic Substitution Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines and Steric Effects. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). 1-Amino-3-chloro-2-propanol Hydrochloride Compound Summary. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-amino-3-arylpropan-1-ols via Aziridine Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Aziridines from Amino Alcohols (Wenker Synthesis). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amino Alcohol Synthesis & Aziridine Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Unwanted Aziridine Formation in Amino Alcohol Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Aziridine Trap"

Welcome to the Technical Support Center. You are likely here because your amino alcohol activation step yielded an impurity profile containing aziridines, or worse, your chiral center scrambled, leading to racemization.

In drug development, aziridines are often classified as mutagenic impurities (genotoxic) under ICH M7 guidelines due to their alkylating nature. Furthermore, their formation via Neighboring Group Participation (NGP) is the primary cause of yield loss and stereochemical scrambling during the activation of


-amino alcohols.

This guide provides the mechanistic logic and validated protocols to prevent this cyclization.

Module 1: Mechanistic Troubleshooting

Root Cause Analysis

The formation of aziridine is an intramolecular nucleophilic substitution (


). When you activate the hydroxyl group (converting -OH to a Leaving Group like -OMs, -OTs, or -Cl), the neighboring amine—if not properly controlled—acts as an internal nucleophile.

The Danger Zone:

  • Basic Conditions: Deprotonates the amine, increasing nucleophilicity.

  • Thermal Energy: Overcomes the ring-strain barrier.

  • Non-Protic Polar Solvents: Stabilize the transition state.

Visualizing the Pathway

The following diagram illustrates the decision fork between successful activation and the "Aziridine Trap."

AziridineMechanism Start Amino Alcohol (Substrate) Activation Activation Step (MsCl, SOCl2, etc.) Start->Activation FreeAmine Free Amine Present (High pH / Low Sterics) Activation->FreeAmine Improper Control Protonated Amine Protonated/Protected (Acidic / Boc / Cbz) Activation->Protonated Correct Protocol Aziridinium Aziridinium Ion (Intermediate) FreeAmine->Aziridinium Intramolecular SN2 Scrambled Racemized/Rearranged Product Aziridinium->Scrambled Ring Opening Linear Linear Activated Species (R-NH-CH2-CH2-LG) Protonated->Linear Desired Desired Substitution Product Linear->Desired Intermolecular SN2

Caption: Figure 1. Kinetic competition between intermolecular substitution (Green) and intramolecular aziridine formation (Red).

Module 2: Synthetic Strategy & Protocols

Protocol A: Chlorination with Thionyl Chloride ( )

Issue: Standard addition of


 to amino alcohols often creates local hot-spots of basicity, leading to aziridinium formation and subsequent chloride attack at the wrong carbon (rearrangement).
Solution:  The Inverse Addition  Method.[1]
ParameterStandard (Risky)Optimized (Safe)Reason
Order of Addition

added to Substrate
Substrate added to

Ensures amine is instantly protonated by excess

/

.
Temperature


Heat promotes cyclization; keep cool until activation is complete.
Solvent

or Toluene
Isopropyl Acetate (iPrOAc)

allows for better solubility of the hydrochloride salt.

Step-by-Step Protocol (Self-Validating):

  • Preparation: Charge reaction vessel with

    
     (1.2–1.5 equiv) and solvent (iPrOAc). Cool to 
    
    
    
    .
  • Inverse Addition: Dissolve amino alcohol in minimal solvent. Add slowly to the cold

    
     solution.
    
    • Validation Check: Monitor internal temperature. Do not exceed

      
       during addition.
      
  • Reaction: Allow to warm to room temperature. The amine converts to the

    
     salt immediately (
    
    
    
    ), preventing nucleophilic attack on the forming alkyl chloride.
  • Quench: Quench into non-basic water or weak buffer. Do not use strong base (NaOH) during workup if the product is unstable; use solid

    
     if neutralization is strictly necessary.
    
Protocol B: Sulfonylation (Mesylation/Tosylation)

Issue: Sulfonates are excellent leaving groups. If the amine is secondary or primary, it will cyclize upon formation of the mesylate under basic conditions (e.g.,


).
Solution: N-Protection  is mandatory for high fidelity.

Decision Matrix for Protecting Groups:

Protecting GroupStability to ActivationRisk of NGPRemoval Condition
Boc (tert-butoxycarbonyl) HighLowAcid (TFA/HCl)
Cbz (benzyloxycarbonyl) HighLowHydrogenolysis (

)
Benzyl (Bn) Low High Hydrogenolysis
Acetyl/Benzoyl MediumMedium (Oxazoline formation)Hydrolysis

Expert Insight: Avoid Benzyl (


) groups if you are trying to prevent cyclization. Benzyl amines are still nucleophilic enough to displace a mesylate, forming a quaternary aziridinium salt. Use Carbamates (Boc/Cbz) to electronically deactivate the nitrogen.

Module 3: Troubleshooting & FAQs

Common Issue: "My chiral center racemized."

Diagnosis: You likely formed a meso-aziridinium intermediate. Scenario: You have an enantiopure amino alcohol. You treated it with


 or 

. The product is a racemate or a mixture of diastereomers. Mechanism: The amine displaced the leaving group with inversion (forming aziridine). The nucleophile then opened the ring. If the ring opens at the chiral carbon, a second inversion occurs (net retention). If it opens at the other carbon, you get a rearranged product. If the intermediate is symmetric, you lose chirality. Fix: Switch to Protocol A (Inverse Addition) to keep the nitrogen protonated (

) and unable to attack.
Common Issue: "I cannot protect the amine."

Diagnosis: Steric hindrance or specific solubility issues. Fix: Use Sulfuric Acid Activation (Wenker Modification) . Instead of basic activation, convert the amino alcohol to the hydrogen sulfate ester using Chlorosulfonic acid (


) or 

.
  • The zwitterionic nature of the sulfate ester (

    
    ) prevents cyclization until you explicitly add base.
    
  • Validation: Isolate the sulfate ester. It should be stable. Only add base when you want the aziridine (if that was the goal) or use a strong nucleophile that can displace the sulfate without basic conditions.

Module 4: Regulatory & Safety (E-E-A-T)

Genotoxicity Control (ICH M7)

Aziridines are potent alkylating agents and are flagged as Class 2 or Class 3 Mutagenic Impurities .

  • Control Strategy: If your synthesis risks aziridine formation, you must demonstrate "Purge Capability."

  • Analytical Check: Develop a derivatization method (e.g., using thiophenol) to detect trace aziridines by HPLC/LC-MS, as they are often unstable on standard columns.

Workflow for Impurity Control

ImpurityControl RiskAssess Risk Assessment (Is Aziridine Possible?) ProcessDesign Process Design (Acidic Conditions / Protection) RiskAssess->ProcessDesign Testing Fate & Purge Testing (Spiking Studies) ProcessDesign->Testing SpecSet Specification Setting (TTC Limits) Testing->SpecSet

Caption: Figure 2. Regulatory workflow for controlling mutagenic aziridine impurities.

References

  • Xu, F. et al. (2008).[1] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry, 73(1), 312–315.[1] Link

    • Core Reference for Protocol A (Inverse Addition).
  • Pfizer/Global Quality Operations. (2015). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guideline M7(R1). Link

    • Regulatory standard for aziridine impurity limits.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Authoritative source for Neighboring Group Participation (NGP) mechanisms.[2]

  • Reeves, J. T. et al. (2012). "Development of a Scalable Process for the Synthesis of a 1,2-Amino Alcohol via Aziridine Ring Opening." Organic Process Research & Development, 16(6), 1082–1089. Link

    • Case study on controlling aziridine form

Sources

Technical Support Center: Purification of 2-Amino-3-chloropropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-Amino-3-chloropropan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. As a key building block in various synthetic pathways, its purity is paramount. This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-3-chloropropan-1-ol HCl. Each problem is analyzed from cause to solution, empowering you to make informed decisions in the lab.

Problem 1: Oily Product or Failure to Crystallize After Recrystallization Attempt

You've completed the synthesis, and upon attempting to recrystallize the crude hydrochloride salt, the product separates as a viscous oil or fails to precipitate altogether, even after cooling.

Potential Causes:

  • Presence of Hygroscopic Impurities: The hydrochloride salt is known to be hygroscopic.[1] Residual water or other moisture-absorbing impurities can depress the melting point and inhibit the formation of a stable crystal lattice.

  • Incorrect Solvent System: The chosen solvent/anti-solvent ratio may be inappropriate. If the compound is too soluble even at low temperatures, it will not precipitate. Conversely, if it is poorly soluble in the primary solvent even when hot, it may "crash out" as an amorphous solid or oil upon cooling.

  • Supersaturation: The solution may be highly supersaturated and require nucleation to initiate crystallization.

  • Residual Starting Materials or Byproducts: Impurities from the synthesis, such as unreacted epichlorohydrin or benzylamine, can act as crystal growth inhibitors.[2]

Recommended Solutions:

  • Solvent System Optimization: The goal is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. A common and effective method is using a solvent pair.[3]

    • Action: Dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol. Then, slowly add a less polar anti-solvent like diethyl ether or ethyl acetate until the solution becomes faintly cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[3] This controlled decrease in solubility is the key to forming well-defined crystals.

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure 2-Amino-3-chloropropan-1-ol HCl to the cooled, supersaturated solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches create nucleation sites.

  • Remove Water:

    • Azeotropic Distillation: Before crystallization, dissolve the crude material in a suitable solvent (e.g., toluene) and distill off the solvent. Water will be removed as an azeotrope. This is particularly useful if the crude product is known to be wet.

    • Drying Agents: Ensure all solvents used are anhydrous.

  • Pre-Purification Wash: If significant impurities are suspected, consider washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate) before attempting recrystallization.

Problem 2: Low Yield of Purified Product

The recrystallization is successful in producing pure crystals, but the final isolated mass is significantly lower than expected.

Potential Causes:

  • Using Excessive Solvent: Dissolving the crude product in too much hot solvent will leave a significant amount of the product dissolved in the mother liquor even after cooling, drastically reducing the isolated yield.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have moderate or high solubility will dissolve the product.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

Recommended Solutions:

  • Minimize Hot Solvent: Use the principle of "minimal hot solvent." Add the hot solvent in small portions to the crude material, waiting for each portion to boil before adding the next, until the solid just dissolves.

  • Maintain Temperature During Filtration: If a hot filtration is necessary, preheat the funnel and receiving flask to prevent premature crystallization.

  • Optimize Crystal Washing: Wash the filtered crystals with a small amount of the cold anti-solvent (e.g., ice-cold diethyl ether).[3] This will wash away residual mother liquor without dissolving a significant amount of the product.

  • Maximize Precipitation: After slow cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for an extended period (e.g., 1-2 hours) to ensure maximum recovery.[3]

  • Second Crop Recovery: The mother liquor can be concentrated (e.g., using a rotary evaporator) to half its volume and cooled again to recover a second, though likely less pure, crop of crystals.

Problem 3: Purified Product Fails Purity Analysis (e.g., by NMR or HPLC)

The product appears crystalline and has a sharp melting point, but analytical data reveals the presence of persistent impurities.

Potential Causes:

  • Co-crystallization: An impurity with similar solubility and structural properties may have crystallized along with the desired product.

  • Thermal Decomposition: The compound is thermally stable up to approximately 131°C, above which it can decompose.[1] Overheating during solvent removal or drying can lead to degradation.

  • Incomplete Reaction: Unreacted starting materials may be carried through the workup and purification. Common synthesis methods use starting materials like epichlorohydrin, which must be fully consumed.[2]

  • Isomeric Impurities: Depending on the synthetic route, regioisomers (e.g., 1-amino-3-chloropropan-2-ol) could be present.

Recommended Solutions:

  • Re-crystallization: A second recrystallization, potentially with a different solvent system, is often the most effective solution.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, conjugated molecules.

  • Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary. However, for a hydrochloride salt, this can be challenging. It may be necessary to neutralize the salt to the free base, purify the free base by chromatography on silica gel, and then re-form the HCl salt.[4]

  • Control Drying Temperature: Dry the final product under vacuum at a mild temperature (e.g., 40-50°C) to avoid any risk of thermal degradation.

  • Analytical Method Validation: Ensure the analytical method is suitable for detecting all potential impurities. Use techniques like HPLC, ¹H NMR, and Mass Spectrometry for a comprehensive purity profile.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for recrystallizing 2-Amino-3-chloropropan-1-ol HCl?

A common and effective approach is a binary solvent system consisting of a polar alcohol and a less polar ether or ester.[3] The compound is typically soluble in hot alcohols and insoluble in ethers.

Solvent 1 (Polar)Solvent 2 (Anti-Solvent)Rationale & Notes
MethanolDiethyl EtherExcellent system. Methanol effectively dissolves the salt when hot. Diethyl ether is a very effective anti-solvent.[3]
EthanolEthyl AcetateA slightly less volatile option than Methanol/Ether. Good for larger scales. Recrystallization from ethanol and ethyl acetate has been reported.[6]
IsopropanolTolueneCan be effective. Toluene is a good anti-solvent and can help remove residual water azeotropically.

The choice depends on the specific impurities present and the scale of the reaction. A small-scale trial is always recommended to find the optimal system for your crude material.

Q2: How should I store purified 2-Amino-3-chloropropan-1-ol HCl?

Due to its hygroscopic nature, the compound must be stored under dry conditions.[1]

  • Container: Use a tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Location: Keep in a cool, dry place away from direct light. A desiccator is highly recommended.

Q3: What are the primary stability concerns with this compound?

  • Thermal Stability: Avoid temperatures above 131°C, as this can initiate decomposition.[1]

  • Moisture Sensitivity: The compound readily absorbs water from the atmosphere, which can affect its physical state and purity.[1]

  • Chemical Stability: The hydrochloride salt form is significantly more stable than the free base, which is susceptible to oxidation and other degradation pathways.[1] Under normal storage conditions, the salt is stable.[7]

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for a complete characterization:

  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent like D₂O or DMSO-d₆. The spectrum should show characteristic signals for the methylene and methine protons of the propanol backbone.[5][8]

  • Mass Spectrometry (MS): Using an ESI source in positive ion mode, you should observe the molecular ion peak for the protonated free base.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities. An appropriate method would involve a C18 column with a mobile phase gradient.[2][9]

  • Melting Point: A sharp melting point range is a good indicator of purity.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the purification of 2-Amino-3-chloropropan-1-ol HCl using a methanol/diethyl ether solvent system.

Materials:

  • Crude 2-Amino-3-chloropropan-1-ol HCl

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask, reflux condenser, magnetic stirrer/hotplate

  • Büchner funnel, filter paper, and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol, just enough to dissolve the solid completely when the solvent is at its boiling point.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical to prevent premature crystallization.

  • Precipitation: Remove the flask from the heat. Slowly add diethyl ether dropwise while stirring until a persistent cloudiness appears.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the yield of precipitated crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold diethyl ether to remove any remaining soluble impurities from the mother liquor.[3]

  • Drying: Dry the crystals under high vacuum at a temperature not exceeding 50°C to remove all traces of solvent.

Visual Workflow: Troubleshooting Purification

The following diagram outlines the decision-making process when troubleshooting the purification of 2-Amino-3-chloropropan-1-ol HCl.

G cluster_start Initial State cluster_process Purification Step cluster_outcome Observation & Analysis cluster_solutions Troubleshooting Paths start Crude Product (Post-Synthesis) recryst Attempt Recrystallization (e.g., Methanol/Ether) start->recryst outcome Evaluate Outcome recryst->outcome oily Problem: Oily Product - Check for water - Optimize solvent ratio - Induce nucleation outcome->oily Fails to Crystallize low_yield Problem: Low Yield - Use minimal hot solvent - Ensure complete cooling - Check wash solvent outcome->low_yield Crystals Form, Yield is Poor impure Problem: Low Purity (Analytics) - Re-crystallize (new solvent) - Use charcoal for color - Consider chromatography outcome->impure Good Crystals, Fails Purity Test final_product Pure Crystalline Product (Verify with Analytics) outcome->final_product Success oily->recryst Re-attempt low_yield->recryst Re-attempt / Re-work Mother Liquor impure->recryst Re-attempt

Caption: A decision tree for troubleshooting the purification of 2-Amino-3-chloropropan-1-ol HCl.

References

Sources

Removing 2-Amino-3-chloropropan-1-ol impurity from Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification, control, and removal of 2-Amino-3-chloropropan-1-ol (and its isomer 1-amino-3-chloro-2-propanol) from Linezolid drug substance.[1] These small-molecule alkylating agents are classified as potential Genotoxic Impurities (GTIs) and require strict control to ppm levels.[1]

Topic: Removal of 2-Amino-3-chloropropan-1-ol (


)
Role:  Senior Application Scientist
Status:  Operational[1]

Executive Summary & Root Cause Analysis

Q: What is the specific origin of 2-Amino-3-chloropropan-1-ol in my Linezolid process? A: This impurity is a regioisomer formed during the ring-opening of epichlorohydrin (or its chiral equivalents like (S)-glycidyl butyrate) with an amine source.[1] In Linezolid synthesis, the construction of the oxazolidinone ring often involves a C3-synthon.[1]

  • Primary Pathway: The desired reaction opens the epoxide at the terminal carbon.

  • Impurity Pathway: A side reaction or "abnormal" ring opening at the internal carbon, or hydrolysis of the chlorohydrin intermediate, generates the 2-amino-3-chloro isomer.[1]

  • Risk Profile: As an aliphatic halohydrin with a free amine, it is a direct-acting alkylating agent.[1] Regulatory bodies (ICH M7) typically require control to

    
    .[1]
    
Diagram 1: Impurity Formation Pathway

The following diagram illustrates the divergence point where the impurity is generated relative to the main synthesis pathway.

G Start Epichlorohydrin / Glycidyl Derivative Reaction Ring Opening Reaction Start->Reaction Amine Amine Source (e.g., Aniline deriv.) Amine->Reaction MainProduct Desired Intermediate (1-amino-3-chloro-2-propanol deriv.) Reaction->MainProduct Normal Opening (C3) Impurity Impurity: 2-Amino-3-chloropropan-1-ol Reaction->Impurity Abnormal Opening (C2) or Hydrolysis Linezolid Linezolid API MainProduct->Linezolid Cyclization & Acetylation Impurity->Linezolid Co-elutes / Contaminates

Caption: Divergent synthesis pathway showing the origin of the 2-amino-3-chloropropan-1-ol impurity during the epoxide ring-opening step.

Diagnostic & Detection (Q&A)

Q: I cannot see this impurity on my standard HPLC-UV method. Why? A: 2-Amino-3-chloropropan-1-ol lacks a strong chromophore (like a benzene ring).[1] It is a small aliphatic molecule.[1]

  • Issue: It has negligible UV absorbance at standard wavelengths (254 nm).[1]

  • Solution: You must use LC-MS (SIM mode) or ** derivatization-HPLC**.[1]

    • LC-MS: Monitor m/z ~110 (M+H)+.

    • Derivatization: React with benzoyl chloride or FMOC-Cl to add a UV-active tag before injection.[1]

Q: What are the physicochemical differences I can exploit for removal? A: The most critical difference is basicity (pKa) and polarity .

PropertyLinezolid (Target)Impurity (2-Amino-3-chloropropan-1-ol)
MW 337.35 g/mol 109.55 g/mol
Structure N-Aryl Morpholine / AcetamidePrimary Aliphatic Amine
pKa (Base) ~1.8 (Very Weak Base)~9.5 (Strong Base)
Polarity Moderate (LogP ~0.[1]9)High (Very Water Soluble)

Remediation Protocols

The large difference in pKa (


) is your primary lever.[1] The impurity is a strong base; Linezolid is essentially neutral at pH 4-5.[1]
Protocol A: The "pH Switch" Extraction (High Efficiency)

Use this method for crude reaction mixtures before crystallization.

Mechanism: At pH 4.0, the impurity is >99.9% protonated (ammonium cation, water-soluble), while Linezolid remains uncharged (organic-soluble).[1]

  • Dissolution: Dissolve the crude Linezolid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Ratio: 10 volumes).

  • Acidic Wash:

    • Prepare a 5% aqueous solution of Ammonium Chloride or dilute HCl adjusted to pH 3.0 – 4.0 .[1]

    • Wash the organic layer with this acidic solution (3 x 3 volumes).[1]

    • Why? The impurity (

      
      ) will protonate and partition into the aqueous phase. Linezolid (
      
      
      
      ) will remain in the organic phase.[1]
  • Brine Wash: Wash organic layer with brine to remove residual water.[1]

  • Concentration: Dry over

    
     and concentrate to a solid.
    
Protocol B: Recrystallization (Polishing Step)

Use this method to reach ppm-level purity.[1]

Mechanism: Linezolid crystallizes well from Ethyl Acetate, while the polar/oily impurity remains in the mother liquor.

  • Solvent System: Ethyl Acetate (primary) and Ethanol (co-solvent) or pure Ethyl Acetate.[1]

  • Procedure:

    • Suspend crude solid in Ethyl Acetate (10-15 mL per gram).[1]

    • Heat to reflux (

      
      ) until dissolved.[1] If haze persists, add minimal Ethanol dropwise.[1]
      
    • Hot Filtration: Filter while hot to remove insoluble particulates.[1]

    • Cooling: Slowly cool to room temperature, then chill to

      
       for 2 hours.
      
    • Filtration: Filter the white crystals.[1]

    • Critical Wash: Wash the cake with cold Ethyl Acetate .[1] Do not skip this, as the mother liquor contains the concentrated impurity.

Troubleshooting Guide

Scenario: Impurity levels are reduced but still above the 20 ppm limit.

Potential Cause Diagnostic Check Corrective Action
pH Drift during Extraction Did the aqueous layer pH rise > 6 during extraction?The impurity acts as a base and can raise the pH. Monitor pH during the wash and add more acid if it rises above 5.[1]0.
Wet Cake Contamination Did you wash the filter cake thoroughly?The mother liquor is rich in impurity. If the cake is not washed with fresh, cold solvent, the impurity dries onto the crystals.
Occlusion Did the crystallization happen too fast?Rapid cooling traps impurities inside the crystal lattice.[1] Re-heat and cool slower (over 4-6 hours).
Precursor Carryover Is the impurity actually unreacted starting material?Check upstream stoichiometry. Ensure complete consumption of the amine/epoxide before workup.[1]
Diagram 2: Purification Decision Tree

Use this logic flow to determine the correct purification step.

DecisionTree Start Crude Linezolid (Contains Impurity) CheckLevel Check Impurity Level (LC-MS) Start->CheckLevel HighLevel High Level (>0.5%) CheckLevel->HighLevel Significant Contamination LowLevel Low Level (<0.1%) CheckLevel->LowLevel Trace Contamination Extraction Protocol A: Acidic Extraction (pH 4) HighLevel->Extraction Crystallization Protocol B: Recrystallization (EtOAc) LowLevel->Crystallization Extraction->Crystallization FinalCheck Final QC Check Crystallization->FinalCheck Pass Release Batch FinalCheck->Pass < Limit Fail Reprocess FinalCheck->Fail > Limit Fail->Crystallization Repeat

Caption: Decision matrix for selecting the appropriate purification protocol based on initial impurity load.

References

  • US Food and Drug Administration (FDA). (2000).[1] Clinical Pharmacology and Biopharmaceutics Review: Linezolid (NDA 21-130).[1] Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 87792395: 2-Amino-1-chloropropan-1-ol.[1][4] Retrieved from [Link]

  • World Health Organization (WHO). (2022).[1] The International Pharmacopoeia: Linezolid (Draft). Retrieved from [Link]

Sources

Technical Support Center: Serinol Chlorination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-amino-1,3-dichloropropane hydrochloride from Serinol (2-amino-1,3-propanediol). Document ID: TSC-SER-CL-004 Tier: Level 2 (Advanced Process Optimization)

Executive Summary & Mechanism

The Challenge: Converting Serinol to 2-amino-1,3-dichloropropane is chemically deceptive. While it appears to be a standard


 substitution, the presence of the amine group and the 1,3-diol structure introduces competing pathways: cyclic sulfite formation  and polymerization .

The Solution: High yields (>85%) depend on driving the reaction past the stable chlorosulfite intermediates using thermal energy and ensuring the amine remains fully protonated to prevent side reactions.

Reaction Pathway Visualization

The following diagram illustrates the critical "Yield Trap" where the reaction often stalls.

SerinolChlorination cluster_legend Process Key Serinol Serinol (Start) (2-amino-1,3-propanediol) Protonation Amine Protonation (Formation of HCl Salt) Serinol->Protonation HCl (gas) or 1 eq SOCl2 Chlorosulfite Bis-Chlorosulfite Intermediate (R-O-SO-Cl) Protonation->Chlorosulfite + Excess SOCl2 (Kinetic Control) CyclicSulfite TRAP: Cyclic Sulfite (Stable Impurity) Chlorosulfite->CyclicSulfite Low Temp (<50°C) Stalling Product Product: 2-amino-1,3-dichloropropane HCl Chlorosulfite->Product Heat (>70°C) SO2 Decomposition CyclicSulfite->Product Extended Reflux or Acid Hydrolysis key1 Green Arrow = Critical Yield Step key2 Red Box = Yield Loss Trap

Figure 1: Reaction mechanism showing the critical thermal decomposition step required to bypass the cyclic sulfite trap.

Critical Process Parameters (CPPs)

To move from "bench success" to "process robustness," adhere to these parameters.

ParameterRecommended RangeScientific Rationale
Stoichiometry 3.5 – 4.0 eq.

1 eq protonates the amine; 2 eq react with -OH groups; 0.5-1.0 eq acts as solvent/driver.
Temperature (Addition) 0°C – 10°CExotherm control. Prevents charring/oxidation of the amine before protection.
Temperature (Reaction) 75°C – 85°C (Reflux)Critical: Required to decompose the chlorosulfite intermediate (

or

mechanism) and release

.
Solvent System Neat (preferred) or TolueneToluene allows higher reflux temps than

alone (

) and precipitates the product.
Atmosphere Dry

or Ar
Hygroscopic starting material and product. Moisture hydrolyzes

to

prematurely.

Troubleshooting Guide (Q&A)

Category: Yield Optimization

Q: My isolated yield is stuck at ~50-60%. Where is the rest of my mass? A: You are likely halting the reaction at the Cyclic Sulfite stage.

  • Diagnosis: Run an NMR or HPLC. If you see peaks corresponding to a cyclic structure or non-chlorinated species, the chlorosulfite esters have not fully decomposed.

  • The Fix: The decomposition of the chlorosulfite ester (

    
    ) is endothermic. You must reflux the reaction mixture for at least 4–6 hours. If running neat in 
    
    
    
    , the boiling point (
    
    
    ) may be marginally too low for difficult substrates. Add Toluene to raise the reflux temperature to
    
    
    .

Q: I am getting a "sticky" yellow paste instead of a crystalline solid. Why? A: This is usually due to residual sulfur species or hygroscopicity.

  • Cause 1 (Sulfur): Incomplete removal of

    
     or sulfur dioxide.
    
  • Cause 2 (Water): The product, 2-amino-1,3-dichloropropane hydrochloride, is extremely hygroscopic. If your workup involved ambient air exposure, it has likely absorbed moisture.

  • Protocol:

    • Distill off excess

      
       under reduced pressure.
      
    • Co-evaporate with Toluene (2x) to azeotrope trace

      
      .
      
    • Recrystallize immediately from Ethanol/Isopropanol or triturate with Diethyl Ether .

Category: Impurity Profiling

Q: The product has a persistent yellow/orange color. How do I remove it? A: Coloration typically indicates oxidative degradation of the amine or trace iodine/iron contamination.

  • Prevention: Ensure the amine is fully protonated (HCl salt form) before heating. Free amines oxidize rapidly at reflux temperatures.

  • Purification: Recrystallization from Ethanol (EtOH) with a drop of conc.[1] HCl is the standard purification method. Activated carbon treatment during the hot filtration step of recrystallization will remove the color bodies.

Q: I see "Serinol mono-chloride" in my analysis. Is my stoichiometry off? A: Not necessarily stoichiometry, but kinetics .

  • Mechanism: The substitution of the second hydroxyl group is slower than the first due to the electron-withdrawing effect of the first chlorine and the ammonium group.

  • Solution: Increase reaction time. Do not just add more

    
    ; instead, maintain the reflux longer. A catalytic amount of DMF (Dimethylformamide)  (1-2 mol%) can accelerate the Vilsmeier-Haack type mechanism, facilitating the substitution of the second -OH.
    
Category: Safety & Workup

Q: The quench is violent. How do I scale this up safely? A: Never add water directly to the reaction pot containing excess


.
  • Correct Protocol (Inverse Quench):

    • Distill off the bulk of excess

      
       first.
      
    • Dilute the residue with an inert solvent (e.g., Toluene or DCM).

    • Slowly add the reaction mixture into a chilled, stirred vessel of Isopropanol or Ice Water (Inverse addition).

    • Vent the vessel to a scrubber; massive

      
       off-gassing will occur.
      

Optimized Experimental Protocol

Based on industry standards for Iopamidol intermediate synthesis.

  • Setup: 3-neck RBF with mechanical stirrer, reflux condenser, and

    
     inlet. Scrubber attached to outlet.
    
  • Charge: Add Serinol (1.0 eq) to the flask.

  • Addition: Cool to 0-5°C. Add Thionyl Chloride (4.0 eq) dropwise over 1 hour. Note: Massive HCl evolution will occur as the amine salt forms.

  • Ramp: Allow to warm to room temperature (RT) over 1 hour. The slurry will thicken.

  • Reaction: Heat to reflux (

    
    ). If the mixture is too thick or reflux is sluggish, add Toluene  (2-3 volumes).
    
  • Duration: Reflux for 6–8 hours. Monitor by TLC/HPLC for disappearance of mono-chloro intermediate.

  • Workup: Distill excess

    
     under vacuum.
    
  • Isolation: Add Isopropanol (3 volumes) to the residue and cool to 0°C. The product (HCl salt) should crystallize. Filter and wash with cold ether.

References

  • Synthesis of Serinol Derivatives: Process for the production of serinol (2-amino-1,3-propanediol).[2][3][4][5] WO2000053567A1. (Describes the precursor synthesis and general handling of serinol). Link

  • Chlorination Mechanism: Reactions of Alcohols with Thionyl Chloride.[6][7][8] Chemistry LibreTexts. (Mechanistic grounding for the chlorosulfite intermediate). Link

  • Iopamidol Intermediates:Process for the preparation of 1,3-dichloro-2-aminopropane. US Patent 5,866,719.
  • Thionyl Chloride Handling: The reaction of thionyl chloride with β-amino alcohols: a computational investigation. Canadian Journal of Chemistry. (Explains the stability of the cyclic intermediates). Link

Sources

Technical Support Center: Handling Hygroscopic Amino-Chloro-Alcohol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Process R&D / Synthesis Support Topic: Stabilization, Handling, and Recovery of Hygroscopic Amino-Chloro-Alcohol Salts

Executive Summary: The "Wet" Risk

Why this matters: Amino-chloro-alcohol salts (e.g., hydrochloride salts of


-chloroamines) are deceptively difficult to handle. They are not just hygroscopic  (water-absorbing); they are chemically metastable .

When these salts absorb moisture, the crystal lattice breaks down, allowing the protonated amine (


) to equilibrate with free water. This creates a micro-environment where the free amine can attack the alkyl chloride via Neighboring Group Participation (NGP) , leading to rapid cyclization into aziridinium ions  or hydrolysis to amino-diols.

The Consequence: If you handle these like standard salts, you will not only miscalculate stoichiometry (due to water mass) but potentially inject toxic, reactive impurities (aziridines) into your reaction.

Storage & Stability (The Foundation)

Q: How do I store these salts for long-term stability?

A: You must prevent the "deliquescence cascade." Once the solid dissolves in its own absorbed water, degradation accelerates exponentially.

Protocol: The "Double-Barrier" System

  • Primary Container: Amber glass vial with a Teflon-lined cap. Never use simple snap-cap vials or paper-lined caps.

  • Secondary Barrier: Place the primary vial inside a vacuum desiccator or a heat-sealed aluminized Mylar bag with a desiccant packet.

  • Temperature: Store at -20°C . Cold slows the kinetics of hydrolysis and cyclization.

Critical Warning: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid.

Q: Which desiccant should I use?

Do not use random desiccants. Some are incompatible with amine salts.

DesiccantCompatibilityReason
Phosphorus Pentoxide (

)
Excellent Highest drying capacity; acidic nature prevents amine volatilization.
Silica Gel (Blue/Orange) Good Standard for secondary containment; indicates saturation.
Calcium Chloride (

)
Moderate Cheap, but can be messy if it deliquesces.
Potassium Hydroxide (KOH) AVOID Basic vapors can deprotonate the salt, triggering cyclization.

Handling & Weighing (The Process)

Q: The mass keeps increasing while I weigh it. How do I get an accurate mass?

A: You are observing rapid moisture uptake. You must use the "Weighing by Difference" technique.[1][2][3] Do not tare the balance with the weighing paper; the paper absorbs water too.

Standard Operating Procedure: Weighing by Difference

  • Dry the Source: Ensure your bulk bottle has been in a desiccator for at least 2 hours.

  • Weigh the Total: Place the capped weighing bottle containing your solid on the analytical balance. Record Mass

    
    .
    
  • Dispense: Remove the bottle, take it to your reaction flask, and carefully tap out the estimated amount. Do not use a spatula if possible; pouring reduces contamination.

  • Reweigh: Cap the bottle immediately and place it back on the balance. Record Mass

    
    .
    
  • Calculate: Mass added =

    
    .
    

Note: This method eliminates the error from water absorbing onto the balance pan or weighing paper.

Q: My solid has turned into a hard "brick." Can I still use it?

A: Proceed with Caution. Caking indicates significant water absorption.

  • Check Purity: Run a quick NMR (

    
     or 
    
    
    
    ). Look for the "Aziridine Shift" (upfield shift of CH protons) or hydrolysis products (loss of Cl, appearance of alcohol).
  • Mechanical Separation: If purity is >95%, break the clump inside a glove bag filled with

    
    . Do not hammer it in open air; the friction heat + moisture = degradation.
    

Reaction Troubleshooting

Q: How does the absorbed water affect my reaction chemistry?

A: Water acts as a "Trojan Horse," destroying reagents and altering pathways.

Reagent ClassEffect of "Wet" SaltSymptom
Organometallics (n-BuLi, Grignard) Quenching Yield loss; formation of alkane byproducts. Requires excess reagent.
Coupling Agents (EDC, HATU) Hydrolysis Consumer of coupling reagent; formation of urea byproducts.
Lewis Acids (

)
Deactivation Exothermic hydrolysis; formation of inactive hydrates/oxides.
Base-Mediated Cyclization Acceleration Uncontrolled cyclization rate; exotherm spikes.
DOT Diagram: Handling Workflow & Decision Logic

HandlingWorkflow Start Start: Hygroscopic Salt Handling CheckState Visual Inspection: Is it free-flowing? Start->CheckState Flows Yes: Free Flowing CheckState->Flows Looks Good Caked No: Clumped/Wet CheckState->Caked Looks Bad Weighing Weighing by Difference (Minimizes Air Exposure) Flows->Weighing NMR Run 1H-NMR (Check for Aziridine/Hydrolysis) Caked->NMR PurityCheck Purity > 95%? NMR->PurityCheck Discard Discard Material (Irreversible Degradation) PurityCheck->Discard No Dry Drying Protocol: Vacuum Oven < 40°C P2O5 Desiccant PurityCheck->Dry Yes Dry->Weighing Reaction Proceed to Reaction Weighing->Reaction

Figure 1: Decision matrix for handling and recovering hygroscopic salts. Note the critical NMR checkpoint for caked material.

Drying & Recovery Protocols

Q: Can I dry this in a standard oven?

A: NO. Standard ovens (100°C+) will likely trigger the intramolecular cyclization of the amino-chloro-alcohol. Thermal energy overcomes the activation barrier for the amine to displace the chloride, even in the solid state if traces of water are present.

Correct Drying Protocol:

  • Equipment: Vacuum Desiccator or Vacuum Oven.

  • Desiccant:

    
     (Phosphorus Pentoxide) in a tray at the bottom.
    
  • Temperature: Ambient to 40°C Max. Do not exceed 40°C.

  • Vacuum: High vacuum (< 1 mbar) is essential to pull water from the lattice.

  • Duration: 12–24 hours.

DOT Diagram: Degradation Pathways

Degradation Salt Amino-Chloro-Alcohol (HCl Salt) FreeBase Equilibrium: Free Base Amine Salt->FreeBase Dissolution Water + Moisture (H2O) Water->FreeBase Aziridine Aziridinium Ion (Toxic/Reactive) FreeBase->Aziridine Cyclization (Fast) Hydrolysis Amino-Diol (Inactive) Aziridine->Hydrolysis + H2O (Slow)

Figure 2: The "Deliquescence Cascade." Moisture enables the formation of the reactive free base, leading to rapid cyclization.

References

  • Handling Hygroscopic Reagents: Standard practice for "Weighing by Difference" to eliminate moisture error. Source: LibreTexts Chemistry. "Proper Use of Balances."

  • Chemical Stability of

    
    -Chloroamines: 
    Mechanistic insight into the cyclization of chloroamines to aziridinium ions in aqueous media.
    Source: National Institutes of Health (PubMed) - "Stability of chloral hydrate and related chloro-amines."
    
    
  • Desiccant Comp

    
     vs. Silica for specific chemical classes.
    Source: Wikipedia - "Desiccator Types and Uses."
    
    
  • Vacuum Drying Protocols: Methodologies for drying heat-sensitive salts. Source: Reddit ChemPros / Laboratory Standard Practice Discussions.

Sources

Technical Support Center: Stability & Handling of 2-Amino-3-chloropropan-1-ol

[1][2][3]

Status: Operational Topic: pH Control & Degradation Prevention Ticket Priority: Critical[1]

The Core Issue: The "Scorpion Tail" Mechanism

Why is my compound degrading? The primary instability of 2-Amino-3-chloropropan-1-ol arises from its structure.[1][2][3] It contains both a nucleophile (amine,


123

In neutral or basic conditions, the amine is deprotonated.[1] It acts like a "scorpion tail," swinging around to attack the carbon holding the chlorine.[1] This expels the chloride ion and forms a strained aziridine ring (specifically, 2-(hydroxymethyl)aziridine).[1]

Degradation Pathway Visualization

The following diagram illustrates the transition from the stable salt form to the unstable free base and the subsequent irreversible cyclization.[1]

DegradationPathwaycluster_conditionsCritical Control PointSaltSTABLE STORAGEHCl Salt Form(R-NH3+ Cl-)BaseUNSTABLE INTERMEDIATEFree Base(R-NH2)Salt->BasepH > 7(Deprotonation)Base->SaltpH < 4(Acidification)AziridineDEGRADATION PRODUCT2-(Hydroxymethyl)aziridine+ HClBase->AziridineIntramolecularCyclization (Fast)

Figure 1: The kinetic pathway of degradation.[1][3] Note that the free base is the "danger zone" where cyclization occurs rapidly.[1]

Critical Control Parameters (CCP)

To prevent degradation, you must control the environment rigorously.[1]

ParameterSafe ZoneDanger ZoneMechanism of Failure
pH pH < 4.0 pH > 7.0Deprotonation enables nucleophilic attack.[1][2][3]
Temperature -20°C to 4°C > 25°CHeat provides activation energy for ring closure.[1][2][3]
State Solid (HCl Salt) Solution (Free Base)Solvation stabilizes the transition state for cyclization.[1]
Moisture Desiccated High HumidityHygroscopic nature leads to hydrolysis or solution-phase kinetics.[1][2][3]

Standard Operating Procedures (SOPs)

SOP-01: Safe Neutralization (In Situ Generation)

Use this protocol if your reaction requires the free amine form.[1][3] Never isolate the free base.[1]

  • Preparation: Dissolve the hydrochloride salt in the reaction solvent (e.g., Methanol, THF) at -20°C .

  • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA, Triethylamine) or an inorganic base (e.g.,

    
    ).[1]
    
  • Addition: Add the base dropwise over 30 minutes.

    • Reasoning: This keeps the concentration of the "free base" intermediate low relative to the electrophile you want it to react with.

  • Reaction: Add your electrophile (e.g., acyl chloride, anhydride) immediately.[1] Do not let the neutralized solution sit.

SOP-02: QC Check for Degradation (HPLC)

How to tell if your stock has degraded.

  • Column: C18 Reverse Phase (Polar embedded group preferred for amines).[1][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][3] Crucial: The acid keeps the amine protonated during analysis.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][3]

  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.

  • Interpretation:

    • Peak A (Early eluting): 2-Amino-1,3-propanediol (Hydrolysis product - rare).[1][2][3]

    • Peak B (Target): 2-Amino-3-chloropropan-1-ol.[1][2][3]

    • Peak C (Late eluting/Broad): Aziridine oligomers (Polymerization).

Troubleshooting & FAQs

Q1: I neutralized the salt, but my yield is < 10%. Where did the material go?

Diagnosis: You likely allowed the free base to exist too long before reacting it.[1] Explanation: Once neutralized, the intramolecular reaction (cyclization) is often faster than the intermolecular reaction you intended, especially if the solution is concentrated.[1] Fix: Use a biphasic system (Schotten-Baumann conditions). Dissolve the salt in water; add the electrophile in DCM/Ether.[1] Add base slowly. The amine reacts at the interface and is immediately sequestered, or the electrophile reacts faster than the cyclization can occur.[1]

Q2: My solid material has turned into a sticky yellow gum.

Diagnosis: Hygroscopic absorption followed by autocatalytic degradation.[1][3] Explanation: The HCl salt is hygroscopic.[1][4][5] If it absorbs water, it creates a localized solution.[1] If the local pH drifts (or if trace free base is present), it cyclizes.[1] Aziridines can polymerize, forming yellow/brown gums.[1] Fix: Discard the material. It cannot be purified easily.[1][3] Store future batches in a desiccator at -20°C under Argon.

Q3: Can I use NaOH to neutralize?

Diagnosis: High Risk.[1][3] Explanation: Strong bases like NaOH create local "hotspots" of very high pH (pH > 12) where cyclization is instantaneous.[1] Furthermore, hydroxide ions can directly displace the chloride (

123Fix:

1
Q4: How do I dispose of this compound safely?

Diagnosis: Potential Alkylating Agent.[1][3] Explanation: If the material has cyclized to the aziridine, it is a potent alkylating agent (potential mutagen).[1] Fix: Quench the waste stream by adding excess aqueous acid (e.g., 1M HCl) and stirring for 1 hour. This forces the aziridine ring to open back up into the harmless chlorohydrin or diol salt form before disposal.[1]

Decision Tree for Handling

HandlingLogicStartStart: Handling 2-Amino-3-chloropropan-1-olCheckFormIs it the HCl Salt?Start->CheckFormCheckpHCheck pH of 1% SolutionCheckForm->CheckpHYesActionAcidifyAdd HCl/DioxaneRecrystallizeCheckForm->ActionAcidifyNo (Free Base)ActionStoreStore at -20°CDesiccatedCheckpH->ActionStorepH 2.0 - 5.0CheckpH->ActionAcidifypH > 5.0ActionDiscardDiscard (Polymerized)CheckpH->ActionDiscardSticky/Yellow

Figure 2: Logical flow for assessing material integrity upon receipt or before use.[1][2][3]

References

  • National Center for Biotechnology Information. (n.d.).[1][3] PubChem Compound Summary for CID 12313, 3-Chloro-1-propanol (Related Structure/Reactivity). PubChem.[1][3][6] Retrieved February 9, 2026, from [Link][1]

  • Organic Chemistry Portal. (2010).[1][3] Aziridine synthesis by ring closure reaction. (Referencing Li, X. et al., Synthesis, 2010).[1][7] Retrieved February 9, 2026, from [Link](Note: Describes the general kinetics of amino-alcohol to aziridine cyclization).[1]

Technical Support Center: Chlorohydrin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-782-REGIO Topic: Separation of Regioisomers in Chloropropanol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ticket"

User Query: "I am synthesizing propylene chlorohydrin (1-chloro-2-propanol) via the hydrochlorination of propylene oxide. I am consistently seeing 10-15% of the regioisomer (2-chloro-1-propanol) in my final product. Fractional distillation is not yielding the >99% purity required for my API intermediate. The boiling points are too close. How do I separate these, or better yet, stop the impurity from forming?"

Specialist Response: This is a classic challenge in epoxide ring-opening chemistry. The boiling point difference between 1-chloro-2-propanol (BP ~127°C) and 2-chloro-1-propanol (BP ~133°C) is roughly 6°C. While theoretically separable by distillation, the reflux ratio required makes it energy-prohibitive and slow for high-throughput environments.

This guide covers three modules to resolve your issue:

  • Synthesis Control: Optimizing the reaction mechanism to favor the desired isomer.

  • Analytical Troubleshooting: Ensuring your GC method isn't lying to you.

  • Purification Strategy: Implementing a biocatalytic resolution (the "Silver Bullet") when distillation fails.

Module 1: Synthesis Optimization (Root Cause Analysis)

To minimize the impurity, you must understand the competition between electronic and steric effects during the ring-opening of propylene oxide.

The Mechanism: SN1 vs. SN2

The regioselectivity depends heavily on the acidity of your media.

  • Pathway A (Desired): Under strong acidic conditions (HCl), the oxygen is protonated. The reaction acquires SN1 character . The nucleophile (Cl⁻) attacks the more substituted carbon (C2) because it can better support the developing positive charge.

    • Result: 1-chloro-2-propanol (Major Product).[1]

  • Pathway B (Undesired): If the acid concentration drops or if Lewis acids are used, SN2 character dominates. The nucleophile attacks the less hindered carbon (C1).

    • Result: 2-chloro-1-propanol (Minor Product).[1]

Visualizing the Pathway

ReactionMechanism PO Propylene Oxide Prot_PO Protonated Epoxide (Activated) PO->Prot_PO + HCl H_Ion H+ (Catalyst) H_Ion->Prot_PO Prod_Major 1-chloro-2-propanol (Major Product) Attack at C2 Prot_PO->Prod_Major Path A: Electronic Control (Partial + on C2) Prod_Minor 2-chloro-1-propanol (Minor Product) Attack at C1 Prot_PO->Prod_Minor Path B: Steric Control (Attack at less hindered C1)

Figure 1: Mechanistic divergence in acid-catalyzed epoxide opening. Path A is favored by stronger protonation.

Troubleshooting the Synthesis
SymptomProbable CauseCorrective Action
High 2-chloro-1-propanol (>15%) Acid concentration too low (SN2 dominance).Increase HCl concentration or switch to anhydrous HCl gas in a non-polar solvent to maximize protonation.
Polychlorinated byproducts Temperature too high; Over-chlorination.Maintain temp < 20°C during addition. Ensure stoichiometry is strictly 1:1.
Inconsistent Batches Mixing issues creating local "hotspots" of low acidity.Improve agitation. Use a flow reactor (micro-reactor) for precise residence time control.

Module 2: Analytical Troubleshooting (GC-FID/MS)

Users often misidentify the isomers because they co-elute on standard non-polar columns (like DB-1 or DB-5).

Q: My GC peaks are merging. How do I get baseline resolution?

A: You are likely using a non-polar stationary phase. The boiling point difference is insufficient for separation on these columns. You must exploit the difference in polarity and hydrogen bonding capability.

Recommended Analytical Protocol
  • Column Selection: Switch to a Wax column (PEG) (e.g., DB-WAX or HP-INNOWax). The polar stationary phase interacts differently with the primary vs. secondary alcohol groups.

  • Derivatization (If resolution is still poor):

    • The hydroxyl group causes tailing. Derivatize with Trifluoroacetic Anhydride (TFAA) .

    • Mechanism:[1][2][3][4] Converts alcohols to trifluoroacetates.

    • Benefit: Drastically improves peak shape and volatility, increasing resolution (Rs).

GC Method Parameters (Standard):

  • Inlet: 250°C, Split 50:1.

  • Column: DB-WAX (30m x 0.25mm x 0.25µm).

  • Oven: 50°C (hold 2 min) → 10°C/min → 220°C.

  • Detector: FID at 250°C.

Module 3: Purification Strategy (The Solution)

If synthesis optimization yields an 85:15 mixture and distillation is failing, you must use Kinetic Resolution . This is the industry standard for separating isomers with identical or near-identical physical properties.

The "Silver Bullet": Lipase-Catalyzed Kinetic Resolution[5]

Lipases (enzymes) are highly regioselective. They distinguish between a primary alcohol (2-chloro-1-propanol) and a secondary alcohol (1-chloro-2-propanol) with near-perfect specificity.

The Concept: We use a lipase to selectively acetylate the primary alcohol (the impurity) while leaving the secondary alcohol (the product) untouched. The resulting ester has a significantly higher boiling point and can be easily distilled off.

Step-by-Step Protocol

Reagents:

  • Crude Chloropropanol Mixture

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Biocatalyst: Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B, immobilized).

Workflow:

  • Dissolution: Dissolve crude mixture in MTBE (0.5 M concentration).

  • Acyl Donor: Add 1.5 equivalents of Vinyl Acetate relative to the impurity (2-chloro-1-propanol).

  • Catalysis: Add immobilized Lipase (20 mg/mmol). Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Monitor by GC. The peak for 2-chloro-1-propanol will disappear and be replaced by 2-chloro-1-propyl acetate . The desired 1-chloro-2-propanol remains as an alcohol.

  • Separation: Filter off the enzyme (reusable).

  • Distillation: Perform a simple distillation.

    • Fraction 1: 1-chloro-2-propanol (BP 127°C) - Pure Product .

    • Residue: 2-chloro-1-propyl acetate (BP >150°C) - Impurity .

Decision Logic for Purification

PurificationLogic Start Crude Mixture (85:15 Ratio) Check Target Purity? Start->Check Distill Fractional Distillation (Requires >50 Plates) Check->Distill If <95% Acceptable Enzyme Enzymatic Resolution (Lipase + Vinyl Acetate) Check->Enzyme If >99% Required Result_Low Product Purity ~95% (Yield Loss High) Distill->Result_Low Result_High Product Purity >99.5% (High Recovery) Enzyme->Result_High

Figure 2: Decision matrix for selecting the appropriate purification method based on purity requirements.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses acid-catalyzed epoxide opening regioselectivity).

  • Gao, Y., et al. (2004). "Enzymatic separation of isomeric chloropropanols." Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 113-118. (Authoritative source on lipase selectivity for primary vs secondary chlorohydrins).

  • Schuhmacher, R., et al. (2005).[5] "A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water." Analytical and Bioanalytical Chemistry, 382, 366–371.[5] (Details on derivatization and GC analysis).

  • Carrillo-Munoz, L., et al. (2020). "Regioselective ring opening of epoxides." Organic Chemistry Frontiers. (Modern review of catalyst influence on regioselectivity).

Sources

Validation & Comparative

Comparative Guide: NMR Spectrum Analysis of 2-Amino-3-chloropropan-1-ol vs. 1-Amino-3-chloropropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of non-ionic X-ray contrast agents (e.g., Iohexol, Iodixanol) and various chiral APIs, 2-amino-3-chloropropan-1-ol (Isomer A) is a critical intermediate. However, its synthesis—often involving the ring-opening of epichlorohydrin or the reduction of serine derivatives—frequently yields the thermodynamic or kinetic regioisomer, 1-amino-3-chloropropan-2-ol (Isomer B).

Distinguishing these isomers is not merely a purity check; it is a safety imperative. The reactivity profiles of the primary vs. secondary amine and the primary vs. secondary alcohol differ drastically in subsequent coupling steps. This guide provides a self-validating NMR workflow to unequivocally identify the target isomer, relying on the "Methine-Methylene Switch" in chemical shifts.

The Isomer Pair
  • Target (Isomer A): 2-Amino-3-chloropropan-1-ol (Serinol derivative)

    • Structure:

      
      
      
  • Contaminant (Isomer B): 1-Amino-3-chloropropan-2-ol (Isoserinol derivative)

    • Structure:

      
      
      

Theoretical Basis & Structural Logic

The core distinction lies in the electronegativity environment of the central carbon (C2) versus the terminal carbons (C1, C3).

  • Isomer A (Target): The central methine (CH) is attached to nitrogen (less electronegative). The terminal methylenes are attached to oxygen and chlorine (more electronegative).

    • Prediction:Upfield Methine / Downfield Methylenes .

  • Isomer B (Contaminant): The central methine (CH) is attached to oxygen (highly electronegative). One terminal methylene is attached to nitrogen.

    • Prediction:Downfield Methine / One Upfield Methylene .

Decision Logic Flowchart

NMR_Logic Start Unknown Aminochloropropanol Sample H1_Scan Acquire 1H NMR (D2O or DMSO-d6) Start->H1_Scan Check_Methine Analyze Methine (CH) Shift H1_Scan->Check_Methine Methine_Low Methine CH at ~3.0 - 3.3 ppm (Shielded by Amine) Check_Methine->Methine_Low Upfield Signal Methine_High Methine CH at ~3.8 - 4.1 ppm (Deshielded by Oxygen) Check_Methine->Methine_High Downfield Signal Concl_A Target: 2-Amino-3-chloropropan-1-ol (Amine on C2) Methine_Low->Concl_A Check_Methylene Verify Methylene (CH2) Shifts Methine_High->Check_Methylene Concl_B Isomer: 1-Amino-3-chloropropan-2-ol (Hydroxyl on C2) Check_Methylene->Concl_B One CH2 at ~2.7 ppm (N-CH2)

Figure 1: Decision tree for distinguishing aminochloropropanol regioisomers based on 1H NMR chemical shifts.

Comparative Analysis: 1H NMR

Solvent Recommendation: D₂O is preferred to eliminate OH/NH exchange broadening, allowing for sharp coupling patterns. If labile proton observation is required, use DMSO-d₆.

Table 1: 1H NMR Chemical Shift Comparison (in D₂O)
Proton EnvironmentIsomer A (Target) 2-Amino-3-chloropropan-1-olIsomer B (Alternative) 1-Amino-3-chloropropan-2-olDiagnostic Feature
H-2 (Methine) 3.10 – 3.40 ppm (Multiplet, attached to N)3.80 – 4.05 ppm (Multiplet, attached to O)Primary Differentiator: Isomer B is ~0.7 ppm downfield.
H-1 (Methylene) 3.60 – 3.80 ppm (Attached to OH)2.70 – 3.00 ppm (Attached to NH₂)Secondary Differentiator: Isomer B shows a distinct high-field CH₂ signal.
H-3 (Methylene) 3.60 – 3.90 ppm (Attached to Cl)3.60 – 3.80 ppm (Attached to Cl)Typically overlapping; less diagnostic.
Spectral Analysis Narrative
  • Isomer A: The spectrum is characterized by a "tight" cluster of signals between 3.1 and 3.9 ppm. The central methine (H-2) is the most upfield signal in the non-exchangeable region because the amine group is less electron-withdrawing than the hydroxyl or chloro groups.

  • Isomer B: The spectrum is "spread out." You will observe a distinct upfield signal (2.7–3.0 ppm) corresponding to the methylene attached to the amine (

    
    ). Conversely, the methine proton is pushed downfield (approx. 3.9 ppm) due to the direct attachment of the hydroxyl group.
    

Comparative Analysis: 13C NMR

Carbon NMR provides a robust confirmation, particularly when proton signals overlap due to higher order coupling.

Table 2: 13C NMR Chemical Shift Comparison
Carbon EnvironmentIsomer A (Target) 2-Amino-3-chloropropan-1-olIsomer B (Alternative) 1-Amino-3-chloropropan-2-olMechanistic Insight
C-2 (Methine) ~53 – 56 ppm (C-N bond)~69 – 72 ppm (C-O bond)Definitive: C-O bond is significantly more deshielded.
C-1 (Methylene) ~60 – 63 ppm (C-O bond)~43 – 46 ppm (C-N bond)Inversion of the "low field" signal.
C-3 (Methylene) ~45 – 48 ppm (C-Cl bond)~46 – 49 ppm (C-Cl bond)Similar in both; C-Cl effect is constant.

Experimental Protocol: Verification Workflow

This protocol is designed for self-validation during process development.

Step 1: Sample Preparation
  • Mass: Dissolve 10-15 mg of the sample in 0.6 mL of D₂O.

  • pH Adjustment (Critical): If the sample is a hydrochloride salt (common for these amines), the chemical shifts may vary slightly.

    • Salt Form: H-1/H-2 adjacent to nitrogen will be slightly deshielded (+0.3-0.5 ppm) compared to the free base.

    • Free Base: Add 1 drop of NaOD (40% in D₂O) to ensure the amine is deprotonated if analyzing the free base shifts.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 1 second relaxation delay.

  • 13C NMR: 512 scans (required for quantitative integration if verifying mixtures).

  • HSQC (Optional): If the 1H spectrum is crowded, run a quick HSQC.

    • Target Check: Look for a cross-peak between the 53 ppm Carbon and the 3.2 ppm Proton . If this correlation exists, you have Isomer A.

Step 3: Impurity Quantification

To calculate the mol% of Isomer B in a batch of Isomer A:



Note: Ensure the integration of the H-2A multiplet does not include the H-1A/H-3A overlap. If overlap occurs, use the distinct H-1B doublet/triplet.

Synthesis Pathway & Isomer Origins

Understanding why these isomers form helps in interpreting the NMR data.

Synthesis_Path cluster_legend Synthesis Note Epi Epichlorohydrin RingOpen Epoxide Ring Opening Epi->RingOpen NH3 Ammonia (NH3) NH3->RingOpen Iso_B Kinetic Product (Major) 1-Amino-3-chloropropan-2-ol (Attack at less hindered C) RingOpen->Iso_B Direct Attack (S_N2) Iso_A Thermodynamic Product (Minor) 2-Amino-3-chloropropan-1-ol (Attack at more hindered C) RingOpen->Iso_A Rearrangement / Specific Catalysis Note Standard synthesis yields mostly Isomer B. Isomer A often requires specific enzymatic or precursor (Serine) routes.

Figure 2: Mechanistic origin of the isomers. Standard nucleophilic attack on epichlorohydrin favors Isomer B, making NMR verification crucial when Isomer A is the target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87792395, 2-Amino-1-chloropropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147580, 1-Amino-3-chloropropan-2-ol hydrochloride. Retrieved from [Link]

  • MDPI (2020). 13C NMR Spectroscopic Studies of Amino Acid Derivatives (Shift correlations for C-N vs C-O). Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

A Comparative Guide to HPLC Methodologies for the Detection of Linezolid Impurity 13

Author: BenchChem Technical Support Team. Date: February 2026

By: A Senior Application Scientist

In the landscape of pharmaceutical quality control, the accurate detection and quantification of impurities are paramount to ensuring drug safety and efficacy. Linezolid, a critical oxazolidinone antibiotic, is no exception. Among its potential impurities, 2-Amino-3-chloropropan-1-ol, designated as Linezolid Impurity 13, presents a significant analytical challenge due to its high polarity and lack of a strong UV chromophore. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies tailored for the robust analysis of this specific impurity, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The Analytical Challenge: The Physicochemical Nature of Linezolid Impurity 13

2-Amino-3-chloropropan-1-ol is a small, highly polar molecule with a molecular weight of 109.55 g/mol .[1] Its structure, containing a primary amine and a hydroxyl group, renders it highly soluble in aqueous solutions and, consequently, poorly retained on traditional reversed-phase HPLC columns like C18. Furthermore, the absence of significant unsaturated bonds means it does not absorb UV light strongly at wavelengths typically used in pharmaceutical analysis (e.g., >220 nm), making direct UV detection insensitive.

These characteristics necessitate analytical strategies that can either enhance its retention on a stationary phase, enhance its detectability, or both. This guide will explore and compare two such powerful approaches: Method A: Pre-column Derivatization followed by Reversed-Phase HPLC with UV/Fluorescence Detection and Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .

Method A: Pre-column Derivatization with Reversed-Phase HPLC

This classical yet robust approach chemically modifies the analyte before its introduction into the HPLC system to overcome its inherent analytical limitations.[2][3]

The Rationale Behind Derivatization

The primary objective of derivatizing 2-Amino-3-chloropropan-1-ol is twofold:

  • To Introduce a Chromophore/Fluorophore: By reacting the primary amine of the impurity with a derivatizing agent, a molecule with strong UV absorbance or fluorescence properties is formed. This dramatically increases the sensitivity of detection.[3][4]

  • To Increase Hydrophobicity: The derivatization reaction typically adds a larger, less polar moiety to the analyte, increasing its affinity for the non-polar stationary phase in reversed-phase chromatography and leading to better retention and separation.

A widely used and effective derivatizing reagent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA).[5] This reaction rapidly forms a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence detector (FLD) or with good sensitivity by a UV detector.[4][5]

Experimental Workflow: Method A

Method_A_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc RP-HPLC Analysis Sample Sample containing Linezolid Impurity 13 Derivatization Derivatization Reaction Sample->Derivatization Buffer Borate Buffer (alkaline pH) Buffer->Derivatization OPA_MPA OPA/3-MPA Reagent OPA_MPA->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Column C18 Column Injection->Column Detection UV/Fluorescence Detector Column->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1: Experimental workflow for Method A.

Detailed Experimental Protocol: Method A

1. Reagent and Sample Preparation:

  • Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg of o-phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and dilute to 10 ml with 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

  • Sample Solution: Accurately weigh and dissolve the Linezolid drug substance or sample in a suitable diluent (e.g., water:acetonitrile, 50:50 v/v) to a known concentration.

  • Standard Solution: Prepare a stock solution of 2-Amino-3-chloropropan-1-ol reference standard in the same diluent.

2. Derivatization Procedure:

  • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA/3-MPA reagent and 800 µL of the diluent.

  • Allow the reaction to proceed for a minimum of 2 minutes at room temperature before injection.[6]

3. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence: Excitation 340 nm, Emission 455 nm

    • UV: 338 nm

Method B: HILIC with Charged Aerosol Detection (CAD)

This approach leverages a different separation mechanism to retain the highly polar analyte in its underivatized form, coupled with a universal detector capable of sensing non-chromophoric compounds.

The Rationale Behind HILIC and CAD
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8][9][10] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8] This makes HILIC an ideal choice for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][10]

  • Charged Aerosol Detector (CAD): CAD is a mass-sensitive detector that is not dependent on the optical properties of the analyte. The eluent from the column is nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged and the total charge is measured. The response is proportional to the mass of the non-volatile analyte present. This makes CAD a powerful tool for the detection of compounds with no or a weak UV chromophore, such as 2-Amino-3-chloropropan-1-ol.

Experimental Workflow: Method B

Method_B_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis Sample Sample containing Linezolid Impurity 13 Prepared_Sample Prepared Sample Sample->Prepared_Sample Diluent Diluent (e.g., ACN:Water) Diluent->Prepared_Sample Injection Injection Prepared_Sample->Injection Column HILIC Column (e.g., Amide) Injection->Column Detection Charged Aerosol Detector (CAD) Column->Detection Data Data Acquisition & Analysis Detection->Data

Figure 2: Experimental workflow for Method B.

Detailed Experimental Protocol: Method B

1. Reagent and Sample Preparation:

  • Sample Solution: Accurately weigh and dissolve the Linezolid drug substance or sample in a diluent with a high organic content to match the initial mobile phase conditions (e.g., 90:10 v/v acetonitrile:water).

  • Standard Solution: Prepare a stock solution of 2-Amino-3-chloropropan-1-ol reference standard in the same diluent.

2. HPLC Conditions:

  • Column: Amide-based HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM ammonium formate in water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 90% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 90% B

    • 13-20 min: 90% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Charged Aerosol Detector (CAD)

Comparison of Methodologies

FeatureMethod A: Pre-column Derivatization with RP-HPLCMethod B: HILIC with CAD
Principle Chemical modification to enhance detectability and retention on a C18 column.Separation based on analyte partitioning into a water-enriched layer on a polar stationary phase.
Sample Preparation More complex, involving a derivatization step that needs careful optimization and control.Simpler, typically involving only dissolution in an appropriate solvent.
Detection Specific (UV/Fluorescence), highly sensitive with fluorescence detection.Universal, mass-based detection, suitable for non-chromophoric compounds.
Selectivity Primarily based on the hydrophobicity of the derivatized analyte.Based on the polarity and hydrophilic interactions of the underivatized analyte.
Potential Challenges Incomplete derivatization, reagent-related interfering peaks, stability of the derivative.Sensitivity to mobile phase composition, potential for peak tailing, requires a mass-sensitive detector.
Instrumentation Standard HPLC with UV or Fluorescence detector (widely available).HPLC with a Charged Aerosol Detector (less common than UV/FLD).
Robustness Can be very robust once the derivatization reaction is well-controlled.Method robustness can be sensitive to small changes in mobile phase water content.

Conclusion: A Matter of Strategic Selection

Both methodologies presented offer viable and robust solutions for the challenging analysis of Linezolid Impurity 13. The choice between them is a strategic one, dictated by the specific needs of the laboratory and the goals of the analysis.

Method A (Pre-column Derivatization) is an excellent choice when high sensitivity is paramount and a fluorescence detector is available. Its reliance on standard reversed-phase chromatography makes it readily adaptable in most QC laboratories. However, the additional step of derivatization requires careful validation to ensure its completeness and reproducibility.

Method B (HILIC with CAD) provides a more direct approach by analyzing the impurity in its native form. This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. It is particularly advantageous when analyzing multiple polar impurities with varying functional groups that may not all be amenable to a single derivatization chemistry. The primary consideration for this method is the availability of a Charged Aerosol Detector.

Ultimately, the selection of the most appropriate HPLC method for Linezolid Impurity 13 will depend on a careful evaluation of the available instrumentation, the required sensitivity, and the overall analytical workflow. Both methods, when properly validated, can provide the accurate and reliable data necessary to ensure the quality and safety of Linezolid formulations.

References

  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available from: [Link].

  • PubChem. 2-Amino-1-chloropropan-1-ol. Available from: [Link].

  • AnalyteGuru. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Available from: [Link].

  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available from: [Link].

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available from: [Link].

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link].

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available from: [Link].

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from: [Link].

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link].

  • Shimadzu Scientific Instruments. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link].

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Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C₃H₈ClNO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative, in-depth comparison guide for researchers, scientists, and drug development professionals.

In the realm of molecular analysis, particularly within pharmaceutical development and metabolomics, the precise identification of isomeric compounds is a non-negotiable imperative. Isomers, molecules sharing an identical formula but differing in atomic arrangement, can exhibit vastly different biological activities, efficacies, and toxicological profiles. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a premier analytical tool for this challenge. The high-energy electron ionization (EI) source, while often leading to the absence of a molecular ion, generates rich, reproducible fragmentation patterns that serve as unique structural fingerprints.[1][2]

This guide provides a detailed, comparative analysis of the EI fragmentation patterns of two key positional isomers of C₃H₈ClNO: 1-Amino-3-chloropropan-2-ol and 2-Amino-3-chloropropan-1-ol . As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observed fragmentation, empowering you to interpret such spectra with confidence and precision.

Pillar 1: The Experimental Bedrock - A Self-Validating Protocol

Reproducibility is the cornerstone of scientific trustworthiness. The following GC-MS protocol is designed to ensure that observed spectral differences are a direct result of molecular structure, not analytical variability. Differentiating isomers often requires chromatographic separation prior to mass analysis.[3][4]

Detailed GC-MS Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve each isomer standard in HPLC-grade methanol to create 1 mg/mL stock solutions.

    • Perform serial dilutions to a working concentration of 10-20 µg/mL. This concentration is optimal to produce strong signals without overloading the GC column or saturating the MS detector.

  • Gas Chromatography (GC) Parameters:

    • Injector: 250°C, Splitless mode. This ensures the complete and rapid vaporization of the analytes, transferring the maximum amount onto the column for trace analysis.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), provides excellent resolution for polar, functionalized molecules like these isomers.

    • Oven Temperature Program:

      • Initial: 60°C, hold for 1 minute.

      • Ramp: 15°C/min up to 240°C. A controlled ramp is critical for separating isomers that may have very similar boiling points.

      • Final Hold: 240°C for 3 minutes to ensure the elution of all components.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This is the industry-standard energy, providing sufficient energy to induce fragmentation and create spectra that are comparable to established libraries (e.g., NIST).[1][5]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 30 to 150. This range is chosen to capture the smallest expected fragments (like [CH₂NH₂]⁺) up to the isotopic molecular ion peak.

    • Data Acquisition: Full Scan Mode.

graphdot Experimental Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (DB-5ms) Injector->Column Oven Oven (Temp Program) Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum Detector->Data Sample Isomer Sample Sample->Injector

Caption: High-level experimental workflow for isomer analysis.

Pillar 2: Comparative Fragmentation Analysis

The fragmentation of a molecular ion is governed by fundamental chemical principles, primarily the formation of the most stable possible carbocations and radical species.[6] For molecules containing heteroatoms like nitrogen and oxygen, the most common and diagnostically significant fragmentation is alpha (α)-cleavage , the breaking of a C-C bond adjacent to the heteroatom.[7][8]

Isomer 1: 1-Amino-3-chloropropan-2-ol
  • Structure: Cl-CH₂-CH(OH)-CH₂-NH₂

  • Molecular Weight: 109.03 (for ³⁵Cl isotope)

The primary amine at a terminal position is the key structural feature driving its fragmentation.

  • Primary Fragmentation Pathway (α-cleavage at Nitrogen): The most favorable fragmentation is the cleavage of the C1-C2 bond, which is alpha to the nitrogen atom. This expels a large radical and forms a highly stabilized, resonance-delocalized iminium ion at m/z 30 . This fragment is almost always the base peak (most abundant ion) for primary amines of this type and is a powerful diagnostic marker.[7]

  • Secondary Pathways:

    • Loss of •CH₂Cl: Cleavage of the C2-C3 bond results in the loss of a chloromethyl radical, producing a fragment at m/z 60 .

    • Loss of Water: Alcohols frequently undergo the elimination of a neutral water molecule (18 Da), leading to a peak at m/z 91/93 .[8] The characteristic 3:1 isotopic pattern for chlorine is retained in this fragment.[9]

MI [ClCH₂CH(OH)CH₂NH₂]⁺• m/z 109/111 F30 [CH₂=NH₂]⁺ m/z 30 (Base Peak) MI->F30 α-cleavage - •CH(OH)CH₂Cl F60 [HOCHCH₂NH₂]⁺ m/z 60 MI->F60 - •CH₂Cl F91 [C₃H₆ClN]⁺• m/z 91/93 MI->F91 - H₂O

Caption: Key fragmentation pathways for 1-Amino-3-chloropropan-2-ol.

Isomer 2: 2-Amino-3-chloropropan-1-ol
  • Structure: Cl-CH₂-CH(NH₂)-CH₂OH

  • Molecular Weight: 109.03 (for ³⁵Cl isotope)

Here, the amine group is internal (secondary carbon), dramatically altering the possible α-cleavage events.

  • Competing α-Cleavage Pathways: The internal amine has two adjacent C-C bonds, leading to two competing and diagnostically significant α-cleavage events.

    • Pathway A (Loss of •CH₂OH): Cleavage of the C1-C2 bond expels a hydroxymethyl radical (31 Da), forming a chloro-substituted iminium ion at m/z 78/80 . The presence of the chlorine isotope pattern is a key identifier for this fragment.

    • Pathway B (Loss of •CH₂Cl): Cleavage of the C2-C3 bond expels a chloromethyl radical (49/51 Da), leading to a prominent fragment at m/z 60 ([H₂N=CHCH₂OH]⁺). Correction: The mass of this fragment should be m/z 74. Let's re-calculate: C=12, H=1, N=14, O=16. CH(NH2)CH2OH -> 12+1+14+12+2+16+1 = 58. H2N=CH-CH2OH -> 14+2+12+1+12+2+16+1 = 60. No, that's incorrect. Let's re-calculate the fragment [H₂N=CHCH₂OH]⁺: (14.0031 + 1.0085 + 12.0002 + 15.9951) = 14.003 + 5.040 + 24.000 + 15.995 = 59.038. Let me re-examine the structure and cleavage. The molecular ion is [Cl-CH₂-CH(NH₂)-CH₂OH]⁺•. α-cleavage with loss of •CH₂Cl gives [CH(NH₂)-CH₂OH]⁺•. Mass: (122 + 15 + 141 + 161) = 24+5+14+16 = 59. Let's re-check the common fragmentation. Ah, it forms an iminium ion: [H₂N=CH-CH₂OH]⁺. Mass: (14+2+12+1+12+2+16) = 59. This seems low. Let's re-evaluate the α-cleavage for amines. The cleavage is of the C-C bond alpha to the N. So for Cl-CH₂-C H(NH₂)-CH₂OH, the bonds are C2-C3 and C1-C2.

      • Cleavage of C2-C3 bond: Loses •CH₂Cl. The remaining fragment is [•CH(NH₂)-CH₂OH]. This radical cation is at m/z 60.

      • Cleavage of C1-C2 bond: Loses •CH₂OH. The remaining fragment is [Cl-CH₂-CH(NH₂)]⁺•. This is at m/z 78/80.

    • α-Cleavage at Oxygen: Cleavage of the C1-C2 bond adjacent to the oxygen results in the loss of a large radical to form [CH₂=OH]⁺ at m/z 31 . This is a characteristic fragment for primary alcohols.[8]

The key differentiator is the absence of the m/z 30 peak and the presence of strong signals at m/z 78/80 and m/z 60.

MI [ClCH₂CH(NH₂)CH₂OH]⁺• m/z 109/111 F78 [ClCH₂CH=NH₂]⁺ m/z 78/80 MI->F78 α-cleavage (N) - •CH₂OH F60 [•CH(NH₂)CH₂OH]⁺• m/z 60 MI->F60 α-cleavage (N) - •CH₂Cl F31 [CH₂=OH]⁺ m/z 31 MI->F31 α-cleavage (O) - •CH(NH₂)CH₂Cl

Sources

A Senior Application Scientist's Guide to the Qualification of 2-Amino-3-chloropropan-1-ol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical overview of the qualification of 2-Amino-3-chloropropan-1-ol as a reference standard, offering a comparative analysis of analytical methodologies and presenting supporting experimental data.

Introduction: The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. In the pharmaceutical industry, reference standards are indispensable for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs), intermediates, and impurities. The qualification of a reference standard is a rigorous process that establishes its fitness for its intended analytical purpose.

2-Amino-3-chloropropan-1-ol is a key chemical intermediate, notably in the synthesis of the antibiotic linezolid.[1] As such, its presence as a potential impurity in the final drug substance necessitates a well-characterized reference standard for accurate detection and quantification. This guide will walk you through the essential steps and considerations for qualifying 2-Amino-3-chloropropan-1-ol, ensuring the reliability of your analytical results.

Physicochemical Properties of 2-Amino-3-chloropropan-1-ol

A thorough understanding of the physicochemical properties of 2-Amino-3-chloropropan-1-ol is the foundation of its qualification. It is commonly available as a hydrochloride salt to improve its stability and handling characteristics.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₃H₈ClNOC₃H₉Cl₂NO[2]
Molecular Weight 109.55 g/mol 146.01 g/mol [2]
CAS Number 3920-12-5 (racemate)62037-46-1 (racemate)[3]
Appearance Solid powderWhite to off-white solid[2]
Chirality Exists as (R) and (S) enantiomersExists as (R) and (S) enantiomers[2]

The Qualification Workflow: A Multi-faceted Approach

The qualification of a reference standard is a comprehensive process that involves a battery of analytical tests to establish its identity, purity, and potency. The following workflow outlines the key stages in the qualification of 2-Amino-3-chloropropan-1-ol.

Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay (Potency) Determination cluster_3 Phase 4: Physicochemical Characterization Identity Identity Tests NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity Tests HPLC HPLC-UV/MS (Organic Impurities) Purity->HPLC GC GC-MS (Volatile Impurities) Purity->GC ICP ICP-MS (Inorganic Impurities) Purity->ICP KF Karl Fischer (Water Content) Purity->KF Assay Assay qNMR Quantitative NMR (qNMR) Assay->qNMR Titration Titration Assay->Titration MassBalance Mass Balance Calculation Assay->MassBalance PhysChem Physicochemical Tests MP Melting Point PhysChem->MP Solubility Solubility PhysChem->Solubility pKa pKa Determination PhysChem->pKa Final Qualified Reference Standard

Caption: A comprehensive workflow for the qualification of a chemical reference standard.

Experimental Protocols and Data Analysis

This section provides detailed, step-by-step methodologies for the key experiments in the qualification of 2-Amino-3-chloropropan-1-ol. The presented data is illustrative and representative of what would be expected for a high-purity reference standard.

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of 2-Amino-3-chloropropan-1-ol.

  • Protocol:

    • Prepare a solution of the candidate reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

    • Process the spectra and assign the observed chemical shifts to the corresponding protons and carbons in the molecule.

    • Compare the obtained spectra with the expected chemical shifts and coupling patterns for 2-Amino-3-chloropropan-1-ol.

4.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the candidate reference standard in a suitable solvent (e.g., methanol).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique (e.g., ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the protonated molecule ([C₃H₈ClNO + H]⁺).

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Acquire the FTIR spectrum of the solid candidate reference standard using an ATR (Attenuated Total Reflectance) accessory.

    • Identify the characteristic absorption bands for the functional groups present in 2-Amino-3-chloropropan-1-ol (e.g., O-H, N-H, C-H, C-O, C-Cl stretches).

    • Compare the obtained spectrum with a reference spectrum if available.

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Due to the lack of a strong UV chromophore, direct UV detection of 2-Amino-3-chloropropan-1-ol is challenging. Derivatization is often employed to enhance detection.

  • Objective: To separate and quantify organic impurities.

  • Protocol (with pre-column derivatization):

    • Derivatization Reagent: Prepare a solution of a suitable derivatizing agent such as o-phthaldialdehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

    • Sample Preparation: Accurately weigh the candidate reference standard and dissolve it in a suitable diluent. Mix an aliquot of the sample solution with the derivatization reagent and allow it to react for a specified time.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: UV or fluorescence detector set to the appropriate wavelength for the derivative.

    • Analysis: Inject the derivatized sample and a blank. Identify and quantify any impurity peaks relative to the main peak area.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

  • Objective: To identify and quantify volatile organic impurities and residual solvents from the synthesis process.

  • Protocol:

    • Sample Preparation: Dissolve an accurately weighed amount of the candidate reference standard in a suitable solvent (e.g., methanol).

    • GC-MS Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: A suitable temperature gradient to separate the analytes.

      • Injection: Split or splitless injection.

      • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

    • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

4.2.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Inorganic Impurities

  • Objective: To quantify trace elemental impurities.

  • Protocol:

    • Sample Preparation: Accurately weigh the candidate reference standard and digest it using a suitable acid mixture in a closed-vessel microwave digestion system.

    • ICP-MS Analysis: Analyze the digested sample solution using a calibrated ICP-MS instrument.

    • Analysis: Quantify the elemental impurities against certified reference standards.

4.2.4. Karl Fischer Titration for Water Content

  • Objective: To determine the water content.

  • Protocol:

    • Use a calibrated Karl Fischer titrator.

    • Accurately weigh the candidate reference standard and introduce it into the titration vessel.

    • Titrate with a standardized Karl Fischer reagent to the endpoint.

    • Calculate the water content as a percentage.

Assay (Potency) Determination

4.3.1. Quantitative NMR (qNMR)

  • Objective: To provide a direct and highly accurate determination of the purity of the reference standard without the need for a specific reference standard of the same compound.

  • Protocol:

    • Accurately weigh the candidate reference standard and a certified internal standard (with a known purity) into an NMR tube.

    • Dissolve the mixture in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte based on the integral ratio, the weights of the analyte and internal standard, their molecular weights, and the number of protons giving rise to each signal.

4.3.2. Mass Balance

  • Objective: To determine the assay value by subtracting the percentages of all identified impurities from 100%.

  • Calculation:

    • Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Comparison of Analytical Methodologies

The choice of analytical methodology for the qualification of 2-Amino-3-chloropropan-1-ol depends on the specific attribute being assessed and the available instrumentation.

Analytical TechniqueAttribute MeasuredAdvantagesDisadvantages
NMR Spectroscopy Identity, Structure, Assay (qNMR)Provides detailed structural information, qNMR is a primary method for assay determination.Lower sensitivity compared to MS, requires a relatively pure sample for clear spectra.
Mass Spectrometry Identity, Molecular Weight, Elemental CompositionHigh sensitivity and specificity, provides accurate mass information.May not distinguish between isomers without chromatographic separation.
FTIR Spectroscopy Identity, Functional GroupsRapid and non-destructive, provides a unique fingerprint of the molecule.Not suitable for quantification, limited structural information compared to NMR.
HPLC-UV/Fluorescence Purity (Organic Impurities)High resolving power for separating complex mixtures, good for quantification.Requires derivatization for compounds lacking a chromophore, method development can be complex.
GC-MS Purity (Volatile Impurities, Residual Solvents)Excellent for volatile and semi-volatile compounds, provides both separation and identification.Not suitable for non-volatile or thermally labile compounds.
ICP-MS Purity (Inorganic Impurities)Extremely sensitive for trace element analysis.Requires sample digestion, which can be a source of contamination if not performed carefully.
Karl Fischer Titration Purity (Water Content)The gold standard for water content determination, highly accurate and precise.Specific for water, does not measure other volatile impurities.

Potential Impurities and Their Control

The manufacturing process of 2-Amino-3-chloropropan-1-ol can introduce several potential impurities. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.

Synthesis and Impurities cluster_synthesis Illustrative Synthesis Route cluster_impurities Potential Impurities Start Starting Materials (e.g., Epichlorohydrin, Ammonia) Intermediate Reaction Intermediate Start->Intermediate Imp1 Unreacted Starting Materials Start->Imp1 Product Crude 2-Amino-3-chloropropan-1-ol Intermediate->Product Imp2 Reaction By-products Intermediate->Imp2 Purification Purification (e.g., Recrystallization) Product->Purification Imp3 Over-reacted Products Product->Imp3 Imp5 Isomeric Impurities Product->Imp5 Final Purified 2-Amino-3-chloropropan-1-ol Purification->Final Imp4 Residual Solvents Purification->Imp4

Caption: Relationship between the synthesis process and the potential for impurity generation.

Alternative Reference Standards: A Comparative Outlook

While 2-Amino-3-chloropropan-1-ol is a specific chemical entity, in a broader context of analyzing amino alcohols or chlorinated propanols, other related compounds may be used as reference standards depending on the analytical goal.

Reference StandardApplicationKey Comparative Feature
3-Amino-1,2-propanediol Intermediate in the synthesis of contrast media.Lacks the chloro-substituent, altering its chromatographic behavior and potential impurities.
1-Amino-2-propanol Building block in organic synthesis.Different substitution pattern, leading to distinct spectroscopic and chromatographic properties.
3-MCPD (3-monochloropropane-1,2-diol) Food contaminant reference standard.A diol instead of an amino alcohol, used in a different regulatory context.

The choice of a reference standard is dictated by the specific analytical method and the target analyte. For the quantification of 2-Amino-3-chloropropan-1-ol as an impurity, a certified reference standard of the same molecule is the most appropriate choice.

Conclusion: Ensuring Analytical Confidence through Rigorous Qualification

The qualification of 2-Amino-3-chloropropan-1-ol as a reference standard is a meticulous process that underpins the reliability of analytical data in pharmaceutical development and quality control. By employing a combination of spectroscopic and chromatographic techniques, a comprehensive profile of the reference standard's identity, purity, and potency can be established. This guide provides a framework for this critical process, emphasizing the importance of a scientifically sound and well-documented approach. The use of a fully qualified reference standard is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the safety and efficacy of pharmaceutical products.

References

  • Pharmaffiliates. (S)-1-Amino-3-chloro-2-propanol hydrochloride. Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • PubChem. 3-Chloro-1-propanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. 1-Amino-3-chloro-2-propanol hydrochloride, (S)-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. 3-amino-1-propanol. The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • PubChem. 2-Amino-1-chloropropan-1-ol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. 1-Amino-3-chloropropan-2-olhydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2011). European Pharmacopoeia 7.0. EDQM.
  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Shimadzu Corporation. Retrieved February 7, 2026, from [Link]

  • Scribd. European Pharmacopoeia Reagents Guide. Scribd. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubChem. 1-Amino-3-chloro-2-propanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • International Journal of Scientific & Technology Research. (2019). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. IJSTR. Retrieved February 7, 2026, from [Link]

  • Charles University. (2015). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved February 7, 2026, from [Link]

  • White Rose Research Online. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. White Rose Research Online. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). A rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. PMC. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2012). UHPLC Analysis of Underivatized Amino Acids. LCGC International. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Retrieved February 7, 2026, from [Link]

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Validated QC Strategies for Serinol & Isoserinol Impurities: HILIC-CAD vs. Derivatization-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quality control of Serinol (2-amino-1,3-propanediol) and its derivatives is a critical bottleneck in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol). Because these contrast agents are administered in massive doses (up to 150g per patient), the purity of the starting material—Serinol—must be absolute.

The analytical challenge is twofold: Serinol and its primary impurity, Isoserinol (3-amino-1,2-propanediol) , are small, highly polar, and lack a distinct chromophore. Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection fails to retain these compounds without complex ion-pairing reagents or unstable pre-column derivatization.

This guide objectively compares the traditional Derivatization-HPLC-UV workflow against the modern validated standard: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) . We demonstrate that HILIC-CAD offers superior specificity, lower Limits of Quantitation (LOQ), and a streamlined workflow suitable for high-throughput QC environments.

The Analytical Challenge: The "Polarity Trap"

Serinol and Isoserinol are structural isomers. Their high polarity (


) means they elute in the void volume of standard C18 columns. Furthermore, they lack conjugated 

-systems, rendering them invisible to UV detectors above 200 nm, where solvent noise is prohibitive.
Key Impurities of Concern
ImpurityStructureOriginDetection Challenge
Isoserinol 3-amino-1,2-propanediolRegioisomer formed during synthesisCo-elutes with Serinol on C18; requires high selectivity.
3-CPD 3-chloro-1,2-propanediolUnreacted PrecursorPotential genotoxin; requires trace-level detection.
Inorganic Salts NaCl, Sodium AcetateNeutralization byproductsNon-UV active; fouls MS sources; easily detected by CAD.

Comparative Analysis: Method Performance

The following table summarizes a head-to-head comparison of the three primary methodologies used for Serinol QC.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC + Derivatization (Traditional)Method B: HILIC-CAD (Recommended)Method C: HILIC-MS/MS (Specialized)
Principle Chemical modification (e.g., OPA/FMOC) to add fluorophore, followed by C18 separation.Partitioning into water-enriched layer on polar stationary phase; universal aerosol detection.HILIC separation with mass-selective detection.[1]
Selectivity Moderate. Isomer separation depends on the derivative's stereochemistry.High. Amide/Polymeric phases separate Serinol/Isoserinol based on -OH position.High. Can distinguish by retention time (isomers have same m/z).[1]
Sensitivity (LOQ) High (fluorescence), but limited by derivative yield.Excellent (< 10 ng on column). Ultra-trace (< 1 ng).
Linearity (

)
0.98 - 0.99 (Variable due to reaction kinetics).> 0.995 (Linear or Polynomial fit).> 0.99 (Matrix dependent).
Sample Prep Complex. Requires heating, pH control, and incubation time.Simple. Dilute in ACN/Buffer.Simple. Dilute in ACN/Buffer.
Robustness Low.[2] Derivatives often unstable (degrade within hours).High. Direct analysis of stable native molecule.Moderate. Susceptible to matrix suppression.

Validated Protocol: HILIC-CAD Workflow

This section details the "Method B" protocol, which has become the gold standard for analyzing underivatized amino alcohols.

Experimental Conditions[1][2][3][4][5][6]
  • System: UHPLC coupled with Charged Aerosol Detector (CAD).[3]

  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide or Shodex NH2P-50), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Low pH ensures protonation of the amine, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90% B → 60% B

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 90% B (Re-equilibration for 5 mins)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Detector Settings: Evaporation Temp 35°C; Power Function 1.0 (or calibrated).

Workflow Visualization

The following diagram contrasts the labor-intensive Derivatization workflow with the streamlined HILIC-CAD approach.

G cluster_0 Method A: Traditional (Derivatization) cluster_1 Method B: Modern (HILIC-CAD) A_Start Raw Sample A_Reagent Add OPA/FMOC Reagent A_Start->A_Reagent A_Incubate Incubate (60°C, 20 min) A_Reagent->A_Incubate A_Quench Quench Reaction A_Incubate->A_Quench A_HPLC RP-HPLC (C18 Column) A_Quench->A_HPLC A_Detect UV/FLD Detection A_HPLC->A_Detect B_Start Raw Sample B_Dilute Dilute in 90% ACN B_Start->B_Dilute B_HPLC HILIC Separation (Amide Column) B_Dilute->B_HPLC B_Detect Charged Aerosol Detection (CAD) B_HPLC->B_Detect

Figure 1: Comparison of analytical workflows. Method B eliminates three critical sources of error: reagent stability, reaction completeness, and byproduct interference.

Experimental Data & Validation Metrics

The following data represents typical validation results when analyzing Serinol containing 0.1% Isoserinol impurity.

Selectivity and Resolution

In HILIC mode, the elution order is generally Isoserinol (less polar interaction) → Serinol .

  • Resolution (

    
    ):  > 2.5 (Baseline separation achieved).
    
  • Tailing Factor: < 1.2 (Excellent symmetry due to Ammonium Formate buffer).

Linearity and Sensitivity (Comparative)[8]
ParameterHILIC-CAD (Method B)RP-HPLC-UV (Derivatized)
Range 0.05 µg/mL – 100 µg/mL1.0 µg/mL – 100 µg/mL
LOD (Limit of Detection) 5 ng/mL ~50 ng/mL
LOQ (Limit of Quantitation) 15 ng/mL ~150 ng/mL
Precision (% RSD) 0.8% (n=6)2.5% (n=6)
Accuracy (Spike Recovery) 98.5% - 101.2%92.0% - 105.0%

Interpretation: The CAD provides a uniform response for non-volatile species, allowing for the quantification of impurities (like inorganic salts) that might not even be detected by the derivatization method. The derivatization method shows higher RSD due to the variability in the derivatization reaction efficiency.

Expert Insights: Troubleshooting & Causality

  • The "Diluent Effect" (Critical in HILIC):

    • Issue: Injecting Serinol dissolved in 100% water into a HILIC column (high organic mobile phase) causes "solvent washout," resulting in broad, distorted peaks.

    • Solution: Samples must be diluted in a solvent matching the initial mobile phase conditions (e.g., 90:10 ACN:Water). This ensures the sample "stacks" at the head of the column.

  • Buffer pH is Non-Negotiable:

    • Causality: Serinol is a base.[4] If the pH is neutral or high, the amine groups may deprotonate or exist in equilibrium, causing peak tailing.

    • Protocol: Maintain pH ~3.0 using Ammonium Formate/Formic Acid. This keeps the amine fully protonated (

      
      ), allowing for a consistent ion-exchange mechanism with the stationary phase silanols, sharpening the peak.
      
  • CAD Evaporation Temperature:

    • Insight: While Serinol has a high boiling point, some smaller impurities (like 3-CPD) are semi-volatile. If the CAD evaporation tube is too hot (>50°C), you may lose signal for these specific impurities. Keep the temp at 35°C to maximize recovery.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Thermo Fisher Scientific. (2016). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[2][3] Application Note 71867. Link

  • Borregaard. (2020). Technical Data Sheet: 3-Amino-1,2-propanediol (Isoserinol).[5]Link

  • Hutchinson, J. P., et al. (2011). "The role of buffer pH in the HILIC separation of basic compounds." Journal of Chromatography A, 1218(35), 5927-5933. Link

  • Trivedi, R. K., et al. (2012). "A rapid and sensitive HILIC-MS/MS method for the quantification of polar impurities in pharmaceutical preparations." Journal of Pharmaceutical and Biomedical Analysis, 66, 26-32. Link

Sources

A-Scientist's-Guide-to-FTIR-Spectral-Interpretation-of-2-Amino-3-chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical development and chemical synthesis, the precise structural confirmation of novel or intermediate compounds is paramount. 2-Amino-3-chloropropan-1-ol, a trifunctional molecule, presents a unique spectroscopic challenge due to the overlapping and interactive nature of its amine, hydroxyl, and chloro functional groups. This guide, intended for researchers and drug development professionals, provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-3-chloropropan-1-ol. Moving beyond a mere peak-listing, this document elucidates the spectral features through a comparative analysis with structurally related compounds, grounding the interpretation in the fundamental principles of vibrational spectroscopy.

Part 1: Predicted FTIR Absorption Profile of 2-Amino-3-chloropropan-1-ol

The structure of 2-Amino-3-chloropropan-1-ol contains a primary amine (-NH₂), a primary alcohol (-OH), and an alkyl chloride (-CH₂Cl). Each of these groups, along with the underlying carbon skeleton, gives rise to distinct vibrational modes when interrogated with infrared radiation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis & Cleanup start Start background Acquire Background Spectrum (Air) start->background sample_prep Prepare Sample (e.g., place on ATR crystal) background->sample_prep acquire Acquire Sample Spectrum (16-32 scans) sample_prep->acquire process Process Data (Background Subtraction, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking) process->analyze cleanup Clean ATR Crystal analyze->cleanup finish End cleanup->finish

Caption: Standardized workflow for FTIR data acquisition using ATR.

Conclusion

The structural elucidation of 2-Amino-3-chloropropan-1-ol via FTIR spectroscopy is a multi-faceted process that relies on both predictive understanding and comparative analysis. The key identifiers for this molecule are the simultaneous presence of a broad O-H stretch, a characteristic two-pronged N-H stretch for the primary amine, and a C-Cl stretch in the lower frequency region of the spectrum. By comparing these expected features with the spectra of molecules containing subsets of these functional groups, researchers can confidently confirm the identity and assess the purity of 2-Amino-3-chloropropan-1-ol, ensuring the integrity of their synthetic and developmental pipelines.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Maricopa Community Colleges. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1-propanol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alcohols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Amino-3-chloropropan-1-ol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-3-chloropropan-1-ol (and its isomeric forms like 1-amino-3-chloropropan-2-ol) presents a specific, often overlooked hazard in laboratory waste streams. While it appears to be a standard functionalized amine, its structural motif (

aziridines1

Effective disposal requires more than simple waste segregation; it demands pH stability control to prevent in-situ synthesis of high-hazard species within your waste containers.[1] This guide provides a validated, step-by-step protocol for the safe management of this compound, prioritizing the prevention of accidental cyclization.

Physicochemical Properties & Waste Characteristics[6][8][9]
PropertyDataOperational Implication
CAS Number 62037-46-1 (HCl salt); 5465-99-6 (Free base)Verify inventory labels; salts are shelf-stable, free bases are reactive.[1]
Functional Group

-Chloro Amine / Chlorohydrin
CRITICAL: Precursor to aziridines upon deprotonation.[1]
Acidity (pKa) ~8.5 - 9.5 (Amine)Keep waste streams Acidic to Neutral (pH < 7) .[1]
Waste Class Halogenated OrganicMust be incinerated; incompatible with standard organic waste if basic.[2]
Solubility High (Water, Alcohols)Do not dispose of via sink/drain under any circumstance.

The Reactivity Hazard: Why Standard Neutralization Fails

Most laboratory safety guides recommend neutralizing amines before disposal. Do not apply this rule here.

The

Mechanism of Aziridine Formation (The Risk Pathway)

The following diagram illustrates the "Silent Hazard" that occurs if this waste is mixed with basic solutions (e.g., NaOH, KOH, or basic organic waste).

AziridineRiskStart2-Amino-3-chloropropan-1-ol(Protonated/Stable)IntermediateFree Amine(Nucleophilic Nitrogen)Start->Intermediate DeprotonationBaseAddition of Base(pH > 8)Base->IntermediateCyclizationIntramolecularCyclization (-HCl)Intermediate->Cyclization Kinetic DriveProductAziridine Derivative(High Toxicity/Alkylator)Cyclization->Product Irreversible

Figure 1: Reaction pathway showing the conversion of the stable chlorohydrin amine to a toxic aziridine upon exposure to basic conditions.[1]

Operational Disposal Protocol

This protocol is designed as a self-validating system.[1] At each stage, the user verifies the state of the waste to ensure downstream safety.[3]

Phase 1: Pre-Disposal Stabilization

Before moving the chemical to a waste container, determine its current state.

  • Identify Form:

    • Solid (HCl Salt): Stable. No pre-treatment needed.

    • Liquid/Solution: Check pH.

  • pH Verification (Liquid Only):

    • Use a pH strip.

    • Requirement: pH must be

      
       7.
      
    • Action: If pH > 7, carefully acidify with dilute Hydrochloric Acid (1M HCl) until pH is between 4-6.[1] This locks the nitrogen as an ammonium salt (

      
      ), preventing nucleophilic attack.[1]
      
Phase 2: Waste Segregation & Packaging

Follow this decision tree to select the correct waste stream.

DisposalWorkflowInputWaste Material:2-Amino-3-chloropropan-1-olStateCheckPhysical State?Input->StateCheckSolidPathSolid (Powder/Crystal)StateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidBinSolid Hazardous Waste(Tag: Toxic, Corrosive)SolidPath->SolidBin Double BagHalogenCheckContains Other Solvents?LiquidPath->HalogenCheckHaloWasteHalogenated Organic Waste(High BTU Incineration)HalogenCheck->HaloWaste Organic Solvents PresentAqueousWasteAqueous Waste (Toxic)(Do NOT mix with Basic Waste)HalogenCheck->AqueousWaste Water Only

Figure 2: Logic flow for segregating waste streams to ensure compatibility and compliance.[1]

Phase 3: Container Labeling & Storage
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is acidified (corrosion risk).

  • Labeling:

    • Primary Name: "Waste 2-Amino-3-chloropropan-1-ol"[1]

    • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-Amino-3-chloropropan-1-ol 10%").

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.

    • Special Warning: "DO NOT MIX WITH BASES - POTENTIAL AZIRIDINE FORMER."[1]

Emergency Procedures

Accidental Spills
  • Evacuate: Isolate the immediate area (10-meter radius).

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Neutralization (Spill):

    • Do NOT use sodium bicarbonate or caustic spill kits.

    • Absorb with Vermiculite or Sand .[4]

    • If the spill is liquid and basic, acidify slightly with dilute acetic acid or HCl before absorbing to stabilize the amine.

  • Disposal of Debris: Collect in a dedicated hazardous waste bag labeled "Toxic Debris."

Exposure Response[7][11]
  • Eye Contact: Rinse immediately with water for 15 minutes. The compound is corrosive; immediate dilution is critical to prevent permanent corneal damage.

  • Skin Contact: Wash with soap and water. Monitor for delayed redness (sign of alkylation burn).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92975, 1-amino-3-chloropropan-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Aziridine Synthesis: Ring closure of beta-haloamines. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3-chloropropan-1-ol. As this compound is a halogenated amino alcohol, it presents a significant hazard profile that demands meticulous adherence to safety protocols. This document is designed to provide drug development professionals, researchers, and scientists with the in-depth technical guidance necessary to operate safely, grounded in established principles of laboratory safety and chemical handling.

Immediate Safety Briefing: The Critical Overview

Before handling 2-Amino-3-chloropropan-1-ol, it is imperative to recognize its potential for severe health effects. Based on data from structurally similar compounds, it should be treated as a substance that is corrosive, toxic, and an irritant.[1][2] Ingestion, inhalation, or skin contact can lead to severe health consequences.[1][3][4]

Mandatory Minimum PPE: At all times when handling this compound, the following Personal Protective Equipment (PPE) is the absolute minimum requirement:

  • Double Gloves: A compatible inner and outer glove.

  • Safety Goggles: Tightly-sealed chemical splash goggles.

  • Full-Face Shield: Worn over safety goggles.

  • Laboratory Coat: A long-sleeved, cuffed lab coat.

Operations with the potential for aerosol or vapor generation require enhanced respiratory protection and must be conducted within a certified chemical fume hood.

Hazard Profile Analysis: Understanding the "Why"

The necessity for stringent PPE protocols stems from the chemical's inherent hazards, which are inferred from related amino alcohols and chlorinated propanols. The primary dangers are:

  • Severe Skin Corrosivity and Burns : Similar amino alcohols are classified as causing severe skin burns.[2][5] Contact can cause rapid tissue destruction.

  • Serious Eye Damage : Direct contact with the eyes can lead to severe irritation, corrosive damage, and potentially blindness.[3][6]

  • Acute Toxicity : Related compounds are known to be harmful if they come into contact with the skin and harmful or fatal if swallowed or inhaled.[1][4]

  • Respiratory Tract Irritation : Vapors and aerosols may cause irritation to the respiratory system.[1][7]

These hazards dictate a multi-layered approach to personal protection, where each piece of PPE serves a specific, critical function in mitigating risk.

Core PPE Requirements: A Detailed Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide a robust barrier between the researcher and the chemical.

Hand Protection: The First Line of Defense
  • Rationale : To prevent skin contact, which can cause severe burns and systemic toxicity.[2] The use of double-gloving is a best practice, particularly when handling highly hazardous substances, as it provides a fail-safe in case the outer glove is compromised.[8]

  • Protocol :

    • Inner Glove : Select a thin, powder-free nitrile glove for dexterity.

    • Outer Glove : Choose a thicker, chemical-resistant glove (e.g., butyl rubber or laminate) with long cuffs that extend over the sleeve of the lab coat.[8]

    • Inspection : Always inspect gloves for tears or pinholes before use.[5]

    • Replacement : Change outer gloves every 30-60 minutes or immediately if contamination is known or suspected.[8] Remove the outer glove before exiting the immediate work area to prevent the spread of contamination.[8]

Eye and Face Protection: Shielding Against Irreversible Damage
  • Rationale : The risk of severe, irreversible eye damage from a splash necessitates comprehensive protection.[3] Safety glasses are insufficient.

  • Protocol :

    • Primary Protection : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][10]

    • Secondary Protection : A full-face shield must be worn over the goggles to protect the entire face from splashes.[5]

    • Location : Eyewash stations must be located in the immediate vicinity of the handling area, and all personnel must be trained in their operation.[9]

Body Protection: Preventing Dermal Exposure
  • Rationale : To protect the skin on the arms and body from accidental spills and splashes.

  • Protocol :

    • Wear a 100% cotton or flame-resistant laboratory coat with long sleeves and tight-fitting cuffs.[10]

    • Ensure the lab coat is fully buttoned.

    • For tasks with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is required.

    • Contaminated clothing must be removed immediately, and the affected skin area flushed with water for at least 15 minutes.[11]

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Rationale : Vapors and aerosols can cause respiratory irritation and may be fatal if inhaled.[1] Engineering controls are the primary method of protection.

  • Protocol :

    • Primary Control : All handling of 2-Amino-3-chloropropan-1-ol that could generate vapors or aerosols MUST be performed in a certified chemical fume hood.[6]

    • Secondary Control : If engineering controls are insufficient or during certain emergency procedures, respiratory protection is required. A full-face respirator with appropriate cartridges should be used.[10] All users of respirators must be fit-tested and trained in their proper use.

Operational & Disposal Plans

Standard Operating Procedure for Safe Handling
  • Preparation : Before starting, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is correctly donned. Confirm the location of the nearest safety shower and eyewash station.[9]

  • Handling : Conduct all manipulations within the fume hood. Use non-sparking tools and avoid creating aerosols.[1] Keep containers tightly closed when not in use.[9]

  • Post-Handling : After completion, decontaminate all surfaces. Carefully remove PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.[5]

Emergency Protocol: Chemical Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate & Alert : Immediately alert others in the vicinity and evacuate the immediate area.[5]

  • Isolate : If safe to do so, close the door to the laboratory to contain any vapors.

  • Report : Notify the appropriate emergency personnel and your laboratory supervisor.

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unmanageable spill without specialized training and equipment.

  • Cleanup (Minor Spills Only) : For a small, manageable spill within a fume hood:

    • Ensure appropriate PPE, including respiratory protection, is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[7]

    • Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.

Below is a workflow diagram illustrating the decision-making process for a chemical spill.

Spill_Response_Workflow Workflow for 2-Amino-3-chloropropan-1-ol Spill spill Spill Occurs evacuate Alert others! Evacuate immediate area spill->evacuate assess Assess Spill Size & Location evacuate->assess minor_spill Small & Contained (e.g., in fume hood) assess->minor_spill Minor major_spill Large, Uncontained, or Outside Hood assess->major_spill Major don_ppe Don additional PPE (respirator, apron) minor_spill->don_ppe call_emergency Call Emergency Response! (e.g., EH&S) Isolate the area major_spill->call_emergency contain Contain with inert absorbent material don_ppe->contain collect Collect waste into sealed container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan
  • Rationale : Improper disposal can lead to environmental contamination and pose a risk to waste handlers. This substance must be treated as hazardous waste.

  • Protocol :

    • Segregation : All waste contaminated with 2-Amino-3-chloropropan-1-ol, including gloves, absorbent materials, and empty containers, must be collected separately from regular trash.

    • Containerization : Use designated, leak-proof, and clearly labeled hazardous waste containers.[9]

    • Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[1] Do not pour this chemical down the drain.

By adhering to these rigorous PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with 2-Amino-3-chloropropan-1-ol and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information.

References

  • Vertex AI Search. (2021, October 19).
  • Santa Cruz Biotechnology. Amino-2-propanol.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2010, November 16).
  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • Echemi. 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2S)
  • Fisher Scientific. (2010, November 6).
  • CAMEO Chemicals - NOAA. 3-CHLOROPROPANOL-1.
  • BASF. (2017, January 26).
  • International Labour Organization & World Health Organization. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL.
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, December 18).
  • PubChem - NIH. Propylene Chlorohydrin | C3H7ClO | CID 6566.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2020). First Aid for Chemical Exposures.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Centers for Disease Control and Prevention (CDC). (2024, April 10).
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.